N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester
説明
特性
IUPAC Name |
tert-butyl 3-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonyl-[2-(2-prop-2-ynoxyethoxy)ethyl]amino]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H45NO9/c1-8-12-29-16-18-31-14-10-26(23(28)35-25(5,6)7)11-15-32-19-21-33-20-17-30-13-9-22(27)34-24(2,3)4/h1H,9-21H2,2-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUDPFZOQSQYJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCN(CCOCCOCC#C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H45NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester: A Heterobifunctional Linker for Advanced Bioconjugation
This guide provides a comprehensive technical overview of the heterobifunctional polyethylene glycol (PEG) linker, N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester. Designed for researchers, chemists, and drug development professionals, this document delves into the molecule's physicochemical properties, the strategic role of its functional groups, and its application in sophisticated bioconjugation and drug delivery systems. We will explore the causality behind its design and provide practical insights into its utilization.
Core Molecular Specifications
This compound is a branched PEG linker engineered with distinct functionalities to facilitate multi-step bioconjugation strategies.[1][2] Its core specifications are summarized below.
| Property | Value | Source(s) |
| Molecular Weight (MW) | 503.6 g/mol (also cited as 503.6261 g/mol ) | [1][3][4] |
| Chemical Formula | C25H45NO9 | [1][3][4] |
| CAS Number | 2093152-78-2 | [1][2][3][4] |
| Purity | Typically ≥95% | [2][4] |
| Solubility | Soluble in common organic solvents such as DMSO, DMF, and DCM. | [1] |
| Storage | Recommended at -20°C for long-term stability. | [1] |
The Architecture of a Versatile Linker: A Functional Group Analysis
The utility of this compound lies in the orthogonal reactivity of its constituent parts. Each functional group is strategically placed to allow for controlled, sequential reactions, a cornerstone of modern bioconjugation and the synthesis of complex molecules like Antibody-Drug Conjugates (ADCs) and PROTACs.[5]
Figure 1: Functional components of the linker.
The Propargyl Group: The Gateway to Click Chemistry
The terminal alkyne (propargyl group) is the reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][5][6] This reaction is prized for its high efficiency, specificity, and biocompatibility, allowing for the covalent linkage of this molecule to any azide-bearing compound, such as a modified protein, peptide, or diagnostic agent, to form a stable triazole linkage.[2]
The PEG Spacers: Enhancing Solubility and Reach
The molecule incorporates two polyethylene glycol (PEG) chains of defined length (PEG2 and PEG3). These PEG moieties serve several critical functions:
-
Enhanced Hydrophilicity: PEGylation is a well-established method to increase the aqueous solubility of conjugated molecules, which is often a challenge with hydrophobic drugs or labels.
-
Steric Hindrance: The flexible PEG chains provide spatial separation between the conjugated partners, minimizing potential steric hindrance that could compromise the biological activity of the target molecule.
-
Improved Pharmacokinetics: In therapeutic applications, PEGylation can increase the hydrodynamic radius of a molecule, reducing renal clearance and extending its circulation half-life.
Orthogonal Protecting Groups: Boc and t-Butyl Ester
The true versatility of this linker stems from its two protecting groups, which can be removed under different conditions, allowing for a controlled, stepwise synthesis.
-
Boc (tert-Butoxycarbonyl) Group: This protecting group on the central nitrogen atom is labile under mild acidic conditions (e.g., trifluoroacetic acid, TFA). Its removal unmasks a secondary amine, which can then be used for subsequent conjugation, for instance, by acylation.
-
t-Butyl (tert-Butyl) Ester Group: The carboxyl group is protected as a t-butyl ester.[1] This group is also removable under acidic conditions, but its cleavage can be modulated relative to the Boc group, or it can be hydrolyzed under different conditions, providing another layer of synthetic control. Once deprotected, the resulting carboxylic acid can be activated (e.g., as an NHS ester) for reaction with primary amines on a target biomolecule.
Application Workflow: Synthesis of a Hypothetical ADC
To illustrate the practical utility of this linker, we will outline a hypothetical workflow for its use in constructing an antibody-drug conjugate (ADC). This process leverages the orthogonal nature of the linker's functional groups.
Workflow Overview
Figure 2: Hypothetical ADC synthesis workflow.
Detailed Experimental Protocol
Objective: To conjugate a cytotoxic drug (containing an azide handle) to an antibody (containing accessible lysine residues) using the this compound linker.
Part 1: Conjugation of Drug to Linker via Click Chemistry
-
Dissolution: Dissolve this compound (1.2 eq) and the azide-functionalized cytotoxic drug (1.0 eq) in a suitable solvent like DMF.
-
Catalyst Preparation: Prepare a fresh solution of a copper(I) catalyst. A common choice is copper(II) sulfate with a reducing agent like sodium ascorbate.
-
Reaction: Add the copper catalyst solution to the drug/linker mixture. Allow the reaction to proceed at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting materials.
-
Purification: Upon completion, purify the resulting drug-linker conjugate using flash column chromatography or preparative HPLC to remove excess reagents and catalyst.
Causality Check: The use of a copper catalyst is essential to facilitate the [3+2] cycloaddition between the alkyne and azide. The reaction is typically high-yielding and clean, forming a stable triazole ring.
Part 2: Deprotection of the t-Butyl Ester
-
Acidolysis: Dissolve the purified drug-linker conjugate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA).
-
Incubation: Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
-
Solvent Removal: Remove the TFA and DCM under reduced pressure to yield the deprotected drug-linker, now possessing a free carboxylic acid.
Causality Check: TFA is a strong acid that efficiently cleaves the t-butyl ester, exposing the carboxyl group necessary for the subsequent conjugation step.
Part 3: Antibody Conjugation
-
Activation of Carboxylic Acid: Dissolve the deprotected drug-linker in an anhydrous, amine-free solvent (e.g., DMSO). Add N-hydroxysuccinimide (NHS, 1.5 eq) and a carbodiimide coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.5 eq). Let the activation proceed for 30-60 minutes at room temperature.
-
Antibody Preparation: Prepare the antibody in a suitable conjugation buffer (e.g., PBS, pH 7.4-8.0).
-
Conjugation: Add the activated drug-linker-NHS ester solution to the antibody solution. The molar ratio of linker to antibody will depend on the desired drug-to-antibody ratio (DAR).
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove unconjugated drug-linker and other reagents by size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: Characterize the final ADC for purity, DAR, and aggregation using techniques like HIC-HPLC, RP-HPLC, and SEC.
Trustworthiness Check: This self-validating protocol includes purification steps after each key reaction to ensure that only the desired product proceeds to the next stage. The final characterization confirms the success of the conjugation and the quality of the ADC.
Conclusion
This compound is a powerful and versatile tool for researchers in drug development and chemical biology. Its well-defined structure, featuring a propargyl group for click chemistry and orthogonally protected amine and carboxyl functionalities, provides a robust platform for the controlled, stepwise assembly of complex biomolecules. Understanding the specific role and reactivity of each component is paramount to designing and executing successful conjugation strategies, ultimately enabling the development of novel therapeutics and diagnostics.
References
Sources
N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl Ester: A Comprehensive Technical Guide for Advanced Bioconjugation and Proteolysis-Targeting Chimera (PROTAC) Synthesis
Introduction: The Molecular Architect's Tool for Targeted Protein Degradation
In the rapidly evolving landscape of targeted therapeutics, the ability to rationally design and synthesize complex molecular architectures is paramount. N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester has emerged as a cornerstone in this endeavor, particularly in the burgeoning field of Proteolysis-Targeting Chimeras (PROTACs).[1][2] This heterobifunctional linker is not merely a passive spacer; it is a meticulously designed tool that offers chemists precise control over the assembly of bifunctional molecules.[3] Its unique tripartite structure, comprising a terminal alkyne for "click" chemistry, and orthogonally protected amine and carboxyl functionalities, allows for a modular and strategic approach to the synthesis of molecules engineered to hijack the cell's natural protein degradation machinery.[4][5]
This in-depth technical guide provides researchers, chemists, and drug development professionals with a comprehensive understanding of the core properties, synthesis, and application of this compound. We will delve into the causality behind its design, provide field-proven experimental protocols, and offer insights into its critical role in the construction of potent and selective protein degraders.
Core Physicochemical and Structural Properties
The efficacy of this compound as a molecular linker is deeply rooted in its distinct chemical features. Each functional group and structural element has been deliberately incorporated to impart specific properties that are advantageous for multi-step synthesis and the biological performance of the final conjugate.
Structural Breakdown and Functional Significance
The molecule can be deconstructed into three key components:
-
The Propargyl Group (Terminal Alkyne): This functional group is the gateway to one of the most efficient and bioorthogonal ligation reactions in chemical biology: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[4] This reaction's high efficiency, selectivity, and biocompatibility make it an ideal method for the final, crucial step of conjugating the linker to a molecule bearing an azide group.[4]
-
Orthogonally Protected Amine and Carboxyl Groups: The linker possesses a secondary amine protected by a tert-butyloxycarbonyl (Boc) group and a carboxylic acid protected as a t-butyl ester. The term "orthogonal" is critical here; it signifies that each protecting group can be removed under distinct chemical conditions without affecting the other.[6] The Boc group is labile to strong acids (like trifluoroacetic acid), while the t-butyl ester is also cleaved under acidic conditions.[1][5] This orthogonality is the lynchpin of a controlled, stepwise synthetic strategy, allowing for the sequential attachment of two different molecular entities.
-
The Polyethylene Glycol (PEG) Spacer: The PEG component of the linker is not merely an inert spacer. It serves several critical functions that enhance the overall properties of the final PROTAC molecule. The PEG chain increases the hydrophilicity of the molecule, which can significantly improve the solubility of often-hydrophobic protein-binding ligands and E3 ligase recruiters.[7] This enhanced solubility is crucial for preventing aggregation and improving the drug-like properties of the PROTAC.[7] Furthermore, the flexibility and length of the PEG chain are critical parameters in optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient protein degradation.[8]
The interplay of these components is visualized in the following diagram:
Caption: Functional components of the this compound linker.
Quantitative Data Summary
A clear understanding of the physicochemical properties is essential for experimental design, including reaction setup, purification, and formulation. The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₂₅H₄₅NO₉ | [9][10][11] |
| Molecular Weight | 503.6 g/mol | [9][10] |
| CAS Number | 2093152-78-2 | [9][10][11] |
| Purity | Typically >95% | [10][11] |
| Appearance | White to off-white solid or oil | - |
| Solubility | Soluble in DMSO, DMF, DCM | [9] |
| Storage Conditions | -20°C, under inert atmosphere | [9] |
Synthesis and Characterization: A Plausible Synthetic Route and Quality Control
While the precise, proprietary synthesis protocols from commercial vendors are not publicly disclosed, a plausible and logical synthetic route can be devised based on established principles of organic chemistry and known reactions for the synthesis of similar PEG-based linkers.[1][3][]
Proposed Synthetic Workflow
The synthesis of this branched, heterobifunctional linker likely involves a multi-step process that builds the molecule in a modular fashion. A plausible retrosynthetic analysis suggests the assembly from smaller, functionalized PEG units.
Caption: A plausible retrosynthetic analysis for the synthesis of the target linker.
Characterization and Quality Control
Ensuring the purity and structural integrity of the linker is critical for the reproducibility of subsequent experiments. A combination of analytical techniques should be employed for comprehensive characterization.
| Analytical Technique | Expected Observations | Purpose |
| ¹H and ¹³C NMR | Characteristic peaks for the propargyl proton, Boc group protons, t-butyl group protons, and the repeating ethylene glycol units. | Confirms the chemical structure and purity. |
| Mass Spectrometry (ESI-MS) | Observation of the molecular ion ([M+H]⁺, [M+Na]⁺) consistent with the calculated molecular weight. | Confirms the molecular weight and identity. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. | Assesses purity and can be used for purification.[13] |
Experimental Protocols: A Guide to Application
The true utility of this compound is realized in its application. The following section provides detailed, step-by-step protocols for the key transformations and its use in a representative PROTAC synthesis workflow.
Protocol 1: Selective Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group to reveal the secondary amine, which can then be coupled to a molecule containing a carboxylic acid or other electrophilic handle.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.
-
Stir the solution at room temperature.
-
Add TFA dropwise to the solution to a final concentration of 20-50% (v/v).
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting crude amine-TFA salt can often be used directly in the next step without further purification.
Protocol 2: Selective Hydrolysis of the t-Butyl Ester
This protocol details the cleavage of the t-butyl ester to unmask the carboxylic acid, preparing it for coupling with an amine-containing molecule.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (Note: Strong acidic conditions will also remove the Boc group. For selective hydrolysis, milder acidic conditions or alternative protecting groups would be necessary in a synthetic design. This protocol describes the cleavage of the t-butyl ester, which may occur concurrently with Boc deprotection depending on the conditions).
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a 1:1 mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction by LC-MS to confirm the loss of the t-butyl group (mass decrease of 56 Da).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting carboxylic acid can be carried forward to the next synthetic step, often without extensive purification.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction to conjugate the propargyl-functionalized linker to an azide-containing molecule.
Materials:
-
Azide-functionalized molecule of interest
-
This compound (or its deprotected and coupled derivative)
-
Solvent (e.g., a mixture of t-BuOH/H₂O or DMF)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Reaction vessel
Procedure:
-
Dissolve the azide-functionalized molecule (1.0 eq) and the propargyl-functionalized linker (1.0-1.2 eq) in the chosen solvent system.
-
In a separate vial, prepare a stock solution of CuSO₄·5H₂O in water.
-
In another vial, prepare a fresh stock solution of sodium ascorbate in water.
-
Add the CuSO₄ solution to the reaction mixture to a final concentration of 0.1 eq.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 0.2-0.5 eq.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the progress by LC-MS, looking for the formation of the triazole product.
-
Upon completion, the crude product can be purified by preparative HPLC.
Workflow for PROTAC Synthesis
The true power of this linker is demonstrated in a modular PROTAC synthesis. The following workflow illustrates the strategic and sequential use of its functionalities.
Caption: A representative workflow for the synthesis of a PROTAC using the linker.
Stability and Handling: Ensuring Experimental Integrity
The stability of the linker is a critical factor for successful and reproducible bioconjugation. While generally stable under recommended storage conditions, certain factors can lead to degradation.
-
pH Stability: The ester and Boc groups are susceptible to hydrolysis under acidic conditions. The propargyl group is generally stable across a wide pH range but can be sensitive to strong bases.
-
Thermal Stability: Avoid exposure to high temperatures, as the PEG chain can undergo thermal degradation.
-
Storage: For long-term storage, it is recommended to keep the compound at -20°C in a dry, dark environment under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture-induced hydrolysis and oxidation.[9]
For critical applications, a stability assessment is recommended.
Protocol for Stability Assessment
This protocol provides a framework for evaluating the stability of the linker under various conditions.
-
Stock Solution Preparation: Prepare a stock solution of the linker in a suitable anhydrous solvent like DMSO.
-
Stress Conditions: Aliquot the stock solution and expose them to different conditions:
-
Acidic: Dilute in a buffer of pH 4-5.
-
Basic: Dilute in a buffer of pH 8-9.
-
Elevated Temperature: Incubate at 37°C.
-
Control: Store at the recommended -20°C.
-
-
Time Points: Analyze samples at various time points (e.g., 0, 24, 48, 72 hours).
-
Analysis: Use HPLC to monitor the appearance of degradation products and quantify the percentage of the intact linker remaining over time.
Conclusion: A Versatile and Enabling Tool for Modern Drug Discovery
This compound is more than just a chemical reagent; it is a testament to the power of rational molecular design in advancing therapeutic science. Its carefully orchestrated combination of a clickable alkyne, orthogonally protected functionalities, and a beneficial PEG spacer provides an unparalleled level of control and versatility for the synthesis of complex bioconjugates. As the field of targeted protein degradation continues to expand, the demand for such sophisticated and reliable molecular tools will undoubtedly grow. This guide has aimed to provide the foundational knowledge and practical protocols necessary for researchers to confidently and effectively wield this powerful linker in their pursuit of novel and impactful therapeutics.
References
-
Identification and removal of a cryptic impurity in pomalidomide-PEG based PROTAC. RSC Publishing. Available at: [Link]
-
High-Purity PEG Linkers: Essential Building Blocks for Next-Gen PROTAC Libraries. Biopharma PEG. Available at: [Link]
-
Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol). MDPI. Available at: [Link]
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This compound, 95% Purity, C25H45NO9, 100 mg. Stratech. Available at: [Link]
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This compound. AxisPharm. Available at: [Link]
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Targeted Protein Degradation at Syngene. Syngene International Ltd. Available at: [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. PMC. Available at: [Link]
-
A Spatially Controllable DNA Origami-Based T-Cell Cluster Engager for Precise Tumor Elimination. Journal of the American Chemical Society. Available at: [Link]
-
Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. PMC. Available at: [Link]
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- 8. This compound, 2093152-78-2 | BroadPharm [broadpharm.com]
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The Strategic Role of the N-Boc Protecting Group in PEG Linker Chemistry: A Technical Guide
Executive Summary
In the sophisticated realms of bioconjugation, drug delivery, and proteomics, precision and control are paramount. Poly(ethylene glycol) (PEG) linkers have become indispensable tools, prized for their ability to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[][2] However, harnessing the full potential of these linkers, especially those bearing amine functionalities, requires a mastery of chemical protection strategies. This guide provides an in-depth examination of the tert-butyloxycarbonyl (N-Boc) protecting group, a cornerstone of modern PEG linker chemistry. We will explore the underlying chemical principles, mechanisms of action, and field-proven protocols that enable researchers to leverage N-Boc-protected PEG linkers for creating complex, highly functional biomolecular constructs like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][4]
Chapter 1: The Imperative for Amine Protection in PEGylation
Amines are among the most versatile and frequently utilized functional groups in bioconjugation due to their nucleophilicity. However, this high reactivity is a double-edged sword. In the context of multi-step synthesis, an unprotected amine on a PEG linker can lead to a host of undesirable outcomes:
-
Lack of Selectivity: The amine can react prematurely with other reagents in the reaction mixture, leading to a complex and difficult-to-purify mixture of products.
-
Polymerization/Cross-linking: In the case of bifunctional molecules, unprotected amines can lead to self-reaction or polymerization.
-
Incompatible Reaction Conditions: The basicity of amines can interfere with reactions that require specific pH ranges or are sensitive to bases.
A protecting group acts as a temporary "shield," rendering the amine chemically inert to specific reaction conditions.[5][6] The ideal protecting group must be:
-
Easy to install in high yield.
-
Stable (robust) to a wide range of subsequent reaction conditions.
-
Easy to remove (labile) in high yield under specific, mild conditions that do not affect other functional groups in the molecule (a concept known as orthogonality).[5]
The N-Boc group fulfills these criteria exceptionally well, making it one of the most widely used amine protecting groups in organic synthesis.[7][8]
Chapter 2: The N-Boc Group: A Chemist's Tool for Precision
The tert-butyloxycarbonyl (Boc) group is a carbamate that effectively masks the nucleophilicity and basicity of a primary or secondary amine.[5] Its utility stems from a unique combination of steric and electronic properties.
Key Attributes:
-
Acid Labile: The defining feature of the Boc group is its facile cleavage under mild acidic conditions, most commonly with trifluoroacetic acid (TFA).[9][10] This lability is due to the stability of the tert-butyl cation that is formed as a byproduct.
-
Base and Nucleophile Stability: The Boc group is highly resistant to basic hydrolysis and a wide array of nucleophiles.[5]
-
Hydrogenolysis Resistance: Unlike other common amine protecting groups like the Carboxybenzyl (Cbz) group, the Boc group is stable to catalytic hydrogenation.[5]
This profile makes the N-Boc group orthogonal to many other protecting groups, such as the base-labile Fmoc group, allowing for complex, sequential synthetic strategies where different protected amines can be unmasked at will.[5]
Chapter 3: The Boc Protection/Deprotection Cycle in Action
Understanding the mechanism of Boc protection and deprotection is critical for optimizing reaction conditions and troubleshooting experiments.
N-Boc Protection of Amine-Terminated PEG Linkers
The most common method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate, often referred to as Boc anhydride or (Boc)₂O.[7][11]
The reaction proceeds via a straightforward nucleophilic acyl substitution. The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the (Boc)₂O. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group is unstable and readily decomposes into carbon dioxide (gas) and tert-butanol, providing a strong thermodynamic driving force for the reaction.[5][12]
Caption: Workflow for N-Boc protection of an amine-terminated PEG.
N-Boc Deprotection: Releasing the Amine
The removal of the Boc group is its most strategically important feature. It is typically achieved with strong acids, with trifluoroacetic acid (TFA) being the reagent of choice due to its effectiveness and volatility, which simplifies product isolation.[9][13]
The mechanism is an acid-catalyzed elimination process:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[14][15]
-
C-O Bond Cleavage: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond to form a highly stable tert-butyl cation and a carbamic acid intermediate.[9][14]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[9][14]
-
Amine Salt Formation: The newly liberated amine is immediately protonated by the excess acid in the medium, resulting in the formation of an amine trifluoroacetate salt.[14]
Caption: Acid-catalyzed deprotection of an N-Boc protected PEG linker.
Chapter 4: Applications in Advanced Drug Development
The precise control afforded by N-Boc-protected PEG linkers is instrumental in the synthesis of sophisticated therapeutics.
Antibody-Drug Conjugates (ADCs)
ADCs are a powerful class of targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells.[3][16] The linker connecting the antibody and the drug is a critical component influencing the ADC's efficacy and stability.[][3]
N-Boc protected heterobifunctional PEG linkers (e.g., Boc-PEG-NHS ester) are frequently used.[17][] This allows for a sequential conjugation strategy:
-
The NHS ester end of the linker is reacted with the cytotoxic payload.
-
After purification, the Boc group is removed under acidic conditions to reveal a free amine.
-
This newly exposed amine can then be conjugated to the antibody, for instance, by targeting surface-exposed lysine residues.
This stepwise approach ensures a well-defined product and prevents unwanted side reactions. The PEG component itself enhances the ADC's solubility and pharmacokinetic properties.[2][3]
PROTACs and Molecular Glues
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[4][19] The synthesis of these complex molecules often requires a modular approach where N-Boc-PEG linkers play a crucial role. They serve as the central scaffold, and the ability to deprotect one end of the linker without affecting the other is essential for sequentially attaching the target-binding ligand and the E3 ligase-binding ligand.[4]
Chapter 5: Validated Experimental Protocols
The following protocols are provided as a self-validating framework. Success is predicated on careful execution and in-process monitoring.
Protocol 5.1: N-Boc Protection of an Amine-Terminated PEG
This protocol describes a general procedure for the protection of an amine-terminated PEG linker using (Boc)₂O.
| Parameter | Value/Condition | Rationale |
| Reagents | Amine-PEG-X, Di-tert-butyl dicarbonate ((Boc)₂O), Dichloromethane (DCM) or similar aprotic solvent. | (Boc)₂O is the standard Boc source. DCM is a good solvent for both reactants.[7] |
| Stoichiometry | 1.1 - 1.5 equivalents of (Boc)₂O | A slight excess of (Boc)₂O ensures complete conversion of the starting amine. |
| Base (Optional) | Triethylamine (TEA) or DMAP (catalytic) | While not strictly necessary, a non-nucleophilic base can accelerate the reaction.[5][20] |
| Temperature | Room Temperature (20-25°C) | The reaction is typically efficient at ambient temperature. |
| Reaction Time | 2 - 12 hours | Time can vary based on the reactivity of the specific amine. |
| Monitoring | Thin-Layer Chromatography (TLC) or LC-MS | Essential for determining reaction completion and preventing over-reaction or degradation. |
Step-by-Step Methodology:
-
Dissolve the amine-terminated PEG (1.0 eq) in anhydrous DCM.
-
Add (Boc)₂O (1.2 eq). If using a base, add it now.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC, staining for the free amine (e.g., with ninhydrin) until the starting material spot disappears.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product using flash column chromatography (silica gel) to yield the pure N-Boc-PEG-X.
Protocol 5.2: TFA-Mediated Deprotection of N-Boc-PEG
This protocol outlines the removal of the Boc group to liberate the free amine.
| Parameter | Value/Condition | Rationale |
| Reagents | N-Boc-PEG-X, Trifluoroacetic Acid (TFA), Dichloromethane (DCM) | TFA is a strong, volatile acid ideal for Boc cleavage. DCM is the preferred solvent.[10] |
| TFA Concentration | 20-50% (v/v) solution in DCM | This concentration range is typically sufficient for complete and rapid deprotection without causing degradation of other sensitive functionalities.[10][17] |
| Temperature | 0°C to Room Temperature | The reaction is often started at 0°C to control the initial exotherm and then allowed to warm to room temperature.[13] |
| Reaction Time | 30 - 120 minutes | Deprotection is usually rapid.[13][21] |
| Monitoring | TLC or LC-MS | Confirms the disappearance of the starting material and the appearance of the more polar amine product. |
| Work-up | Co-evaporation with a neutral solvent (e.g., toluene) | Repeatedly adding and evaporating a solvent like toluene helps to azeotropically remove residual TFA. |
Step-by-Step Methodology:
-
Dissolve the N-Boc-protected PEG (1.0 eq) in anhydrous DCM in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Slowly add a pre-mixed solution of 25% TFA in DCM. Caution: The reaction evolves CO₂ gas; ensure the system is not sealed.[12][14]
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS until the starting material is fully consumed.
-
Concentrate the solution under reduced pressure to remove the solvent and excess TFA.
-
To ensure complete removal of TFA, add toluene and re-concentrate. Repeat this step 2-3 times.
-
The final product is the amine-PEG-X as its trifluoroacetate salt, which can often be used directly in the next step or neutralized if the free base is required.
Chapter 6: Conclusion and Future Outlook
The N-Boc protecting group is more than just a synthetic convenience; it is a strategic tool that enables the precise, sequential construction of complex biomolecular architectures. Its robust nature, combined with its specific lability under mild acidic conditions, provides the control necessary for modern drug development programs. As therapeutics like ADCs and PROTACs become increasingly sophisticated, the foundational principles of orthogonal protection chemistry, exemplified by the N-Boc group, will continue to be a critical driver of innovation in medicine and biotechnology.
References
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Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
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Patil, S., et al. (n.d.). PEG-Mediated Catalyst-free Facile Protocol for N-Boc Protection of Amines under Solvent-free Conditions. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Boc-Protected Amino PEG Linkers. Retrieved from [Link]
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Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291-293. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
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ResearchGate. (2015). Simple and Efficient Method for N-Boc Protection of Amines Using PEG400 as a Reaction Medium Under Mild Conditions. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Enhancing Bioconjugation: The Role of Boc-Protected Amino PEG Linkers. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
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AxisPharm. (n.d.). t-Boc-N-Amido-PEG-amine. Retrieved from [Link]
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Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Retrieved from [Link]
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Martinez, C., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Molecular Sciences, 13(5), 6348-6361. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
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AxisPharm. (n.d.). Boc-PEG, Boc amine PEG linker, PEG Reagents. Retrieved from [Link]
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ResearchGate. (2005). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
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Creative PEGWorks. (n.d.). Boc-NH-PEG-SCM (Boc-Amine-NHS Ester). Retrieved from [Link]
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Dalzini, A., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 448-459. Retrieved from [Link]
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Creative Biolabs. (n.d.). N-Boc-N-bis(PEG4-NHS ester). Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Experimental Procedure. Retrieved from [Link]
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Fu, Z., Li, S., Han, S., Shi, C., & Zhang, Y. (2022). Antibody-drug conjugates: the current clinical landscape. Journal of Hematology & Oncology, 15(1), 1-23. Retrieved from [Link]
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Introduction: The Imperative of Control in Complex Synthesis
An In-depth Technical Guide to the Strategic Role of t-Butyl Esters in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the intricate fields of drug development, peptide synthesis, and diagnostics, the precise construction of complex biomolecules is paramount. Bioconjugation, the science of covalently linking molecules, demands a high degree of control over reactive functional groups. Unwanted side reactions can lead to heterogeneous products, reduced yields, and compromised biological activity. Herein lies the critical role of protecting groups: transient molecular masks that shield a functional group from reaction, only to be removed at a strategic point in the synthetic pathway.[1]
Among the arsenal of tools available to the modern chemist, the t-butyl ester stands out as a robust and versatile protecting group for carboxylic acids.[2] Its widespread adoption in sophisticated applications, from Solid-Phase Peptide Synthesis (SPPS) to the construction of Antibody-Drug Conjugates (ADCs), is a testament to its unique balance of stability and controlled lability.[1][3] This guide provides a deep dive into the chemistry of the t-butyl ester, its strategic applications in bioconjugation, and the practical methodologies required for its successful implementation.
Pillar 1: The Fundamental Chemistry of the t-Butyl Ester
A thorough understanding of the t-butyl ester's chemical properties is the foundation for its strategic deployment. Its utility is defined by three key characteristics: ease of introduction, a distinct stability profile, and selective, high-yield removal.
Installation: Masking the Carboxyl Group
The most prevalent method for introducing a t-butyl ester is the acid-catalyzed reaction of a carboxylic acid with isobutylene or tert-butanol.[1] This reaction proceeds through the formation of a highly stable tertiary carbocation (the tert-butyl cation), which is subsequently trapped by the nucleophilic carboxylic acid.[1][4]
Stability Profile: The Key to Orthogonality
The defining feature of the t-butyl ester is its exceptional stability across a wide spectrum of non-acidic reaction conditions.[5][6] The steric bulk of the t-butyl group effectively shields the ester's carbonyl carbon from attack by nucleophiles and bases, preventing unwanted cleavage. This resilience is the cornerstone of its use in orthogonal protection strategies, where multiple, distinct protecting groups must be removed selectively without affecting others.[5][7]
For instance, in the widely used Fmoc/tBu strategy for peptide synthesis, the Nα-amino group is protected by the base-labile Fmoc group, while the side chains of acidic amino acids like aspartic acid and glutamic acid are protected as acid-labile t-butyl esters.[5] This allows for the selective removal of the Fmoc group at each step of peptide elongation using a base (e.g., piperidine), leaving the t-butyl esters intact until the final acid-mediated cleavage step.[5]
Table 1: Comparative Stability of Common Carboxylic Acid Protecting Groups
| Reaction Condition | t-Butyl Ester | Methyl Ester | Benzyl Ester | Silyl Ester |
|---|---|---|---|---|
| Strong Acid (e.g., TFA, HCl) | Labile | Stable (mild), Labile (strong) | Stable (mild), Labile (strong) | Labile |
| Base (e.g., LiOH, K₂CO₃) | Generally Stable | Labile | Generally Stable | Labile |
| Hydrogenolysis (H₂, Pd/C) | Stable | Stable | Labile | Stable |
| Nucleophiles (e.g., RLi) | Stable | Labile | Labile | Labile |
This table highlights the unique stability profile of the t-butyl ester, making it orthogonal to base-labile and hydrogenolysis-labile protecting groups.[6]
Cleavage: The Controlled Deprotection
The removal of the t-butyl ester is most commonly achieved under strong acidic conditions.[6][8] The mechanism is the reverse of its formation: protonation of the ester oxygen is followed by cleavage of the carbon-oxygen bond to release the highly stable tert-butyl cation and the free carboxylic acid. The cation is typically neutralized by forming isobutylene gas or, in the presence of nucleophiles, can form byproducts.[9][10]
Caption: Acid-catalyzed deprotection mechanism of a t-butyl ester.
Trifluoroacetic acid (TFA), often in a mixture with a solvent like dichloromethane (DCM), is the reagent of choice for this transformation due to its effectiveness and volatility, which simplifies product workup.[11][12] However, for substrates sensitive to strong acids, milder and more selective reagents have been developed.[13][14]
Table 2: Common Reagents for t-Butyl Ester Deprotection
| Reagent | Typical Conditions | Key Characteristics |
|---|---|---|
| Trifluoroacetic Acid (TFA) | 20-95% in DCM, room temp | Highly effective, volatile, standard for peptide synthesis.[11] |
| Hydrogen Chloride (HCl) | 4M in Dioxane or other organic solvent | Strong acid, effective but less volatile than TFA.[6] |
| Aqueous Phosphoric Acid (H₃PO₄) | 85 wt% aq. solution, room temp or mild heat | Environmentally benign, mild, good selectivity in the presence of other acid-sensitive groups.[13][15] |
| Zinc Bromide (ZnBr₂) | In DCM, room temp | Lewis acid condition, can offer selectivity over some amine protecting groups like N-PhF.[16][17][18] |
Pillar 2: Strategic Applications in Bioconjugation
The unique chemical properties of the t-butyl ester enable its use in several critical bioconjugation workflows, most notably in the synthesis of therapeutic peptides and antibody-drug conjugates.
Application 1: Solid-Phase Peptide Synthesis (SPPS)
In modern peptide synthesis, the Fmoc/tBu orthogonal strategy is dominant. The t-butyl ester is the standard protecting group for the carboxylic acid side chains of aspartic acid (Asp) and glutamic acid (Glu).[5] This allows for the iterative, base-mediated removal of the N-terminal Fmoc group for chain elongation, while the side-chain carboxylates remain masked. The t-butyl groups are only removed during the final, single-step cleavage from the solid support using a strong acid cocktail, typically rich in TFA.[5]
Caption: Orthogonal protection workflow in Fmoc/tBu SPPS.
Application 2: Antibody-Drug Conjugate (ADC) Development
ADCs are targeted therapies that link a potent cytotoxic drug to an antibody. The linker connecting these two components is critical for the ADC's performance.[3] Heterobifunctional linkers, often incorporating polyethylene glycol (PEG) spacers to improve solubility, are widely used.[19][20]
The t-butyl ester is instrumental in the synthesis of these linkers and the subsequent ADC construction. For example, a linker like Acid-PEG-t-butyl ester allows for a controlled, two-step conjugation process.[20] First, the free carboxylic acid is coupled to an amine on the drug payload. The t-butyl ester remains inert during this step. After purification of the drug-linker conjugate, the t-butyl ester is removed with acid to unmask a new carboxylic acid. This newly revealed acid is then activated and coupled to lysine residues on the monoclonal antibody, completing the ADC synthesis.[3][20][21]
Caption: Workflow for ADC synthesis using a heterobifunctional linker.
Pillar 3: Field-Proven Methodologies & Protocols
The successful application of t-butyl ester chemistry relies on robust and reproducible experimental protocols. The following methodologies provide a self-validating framework for key transformations.
Protocol 1: General Procedure for t-Butyl Ester Deprotection with TFA
This protocol describes the standard method for cleaving a t-butyl ester from a purified intermediate, such as a drug-linker conjugate.[11][20][22]
Materials:
-
t-Butyl ester-protected compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon gas
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the t-butyl ester-protected compound in anhydrous DCM (e.g., 10-20 mg/mL) in a clean, dry flask under an inert atmosphere (N₂ or Ar).
-
Acid Treatment: To the stirred solution, add TFA to a final concentration of 20-50% (v/v). The optimal concentration may require adjustment depending on the substrate's sensitivity. For peptides on resin, 95% TFA is common.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours.
-
Causality Insight: The reaction proceeds via an acid-catalyzed mechanism. Anhydrous conditions prevent potential side reactions involving water. Stirring ensures homogeneity.
-
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Workup: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
Purification: The crude carboxylic acid product can be purified by standard methods such as precipitation in cold ether, crystallization, or chromatography (e.g., reverse-phase HPLC).
Protocol 2: Conjugation of a Protein with an Acid-PEG-t-butyl ester Linker
This protocol outlines the initial conjugation of a heterobifunctional linker to a protein, targeting primary amines (e.g., lysine side chains).[20]
Materials:
-
Protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
Acid-PEG-t-butyl ester linker
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or sulfo-NHS for aqueous solubility
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Linker Activation: a. Dissolve the Acid-PEG-t-butyl ester linker in anhydrous DMF or DMSO. b. Add a 1.5 to 2-fold molar excess of both EDC and NHS (or sulfo-NHS) relative to the linker. c. Incubate the mixture for 15-30 minutes at room temperature to form the active NHS ester.
-
Causality Insight: EDC activates the carboxylic acid, which is then trapped by NHS to form a more stable, amine-reactive NHS ester. This two-step activation minimizes side reactions of EDC with the protein.
-
-
Conjugation to Protein: a. Add the activated linker solution to the protein solution. A 10- to 20-fold molar excess of linker to protein is a common starting point for optimization. b. Ensure the final concentration of the organic solvent (DMF/DMSO) does not exceed 10% (v/v) to maintain protein stability. c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: a. Remove excess, unreacted linker and activation reagents from the protein conjugate using dialysis or size-exclusion chromatography (e.g., a desalting column).
-
Characterization: a. Confirm successful conjugation and determine the average number of linkers per protein (degree of labeling) using techniques like mass spectrometry (MALDI-TOF or ESI-MS) or hydrophobic interaction chromatography (HIC).[3]
-
Subsequent Deprotection: The purified protein-PEG-t-butyl ester conjugate can now be subjected to the deprotection protocol (Protocol 1, with modifications for aqueous systems) to reveal the terminal carboxylic acid for further modification.
Conclusion
The t-butyl ester is more than a simple protecting group; it is a strategic enabler of complex bioconjugation chemistries. Its unique profile of robust stability and clean, acid-triggered lability provides the orthogonal control required for multi-step syntheses of high-value biomolecules. For researchers in peptide synthesis, ADC development, and beyond, mastering the application of the t-butyl ester is a critical step toward creating next-generation therapeutics and diagnostics with enhanced precision, purity, and efficacy.
References
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- Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(24), 9045–9050.
- 13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts.
- Application Notes: N-Boc-PEG-t-butyl Ester in Antibody-Drug Conjugate (ADC) Development. (2025). Benchchem.
- Application of Acid-PEG14-t-butyl Ester in Peptide Synthesis: A Detailed Guide. (2025). Benchchem.
- Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. Journal of the Chemical Society, Perkin Transactions 1, 775-780.
- An In-depth Technical Guide to Thiol-PEG2-t-butyl ester: Structure, Properties, and Applications in Bioconjug
- A Comparative Guide to the Stability of Carboxylic Acid Protecting Groups: T-Butyl Ester vs.
- The Science Behind Specialty Amino Acids in Biotechnology and Bioconjugation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. (2006).
- tert-Butyl Esters. (n.d.). Organic Chemistry Portal.
- What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017). Chemistry Stack Exchange.
- Kaul, R., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133.
- Application Notes and Protocols for Bioconjugation using Acid-PEG14-t-butyl ester. (2025). Benchchem.
- Application Notes and Protocols for Protein Bioconjugation with m-PEG7-t-butyl ester. (n.d.). Benchchem.
- Ogasa, C., et al. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett.
- Application Notes and Protocols for Bromo-PEG12-t-butyl ester in Antibody-Drug Conjugate (ADC) Development. (2025). Benchchem.
- Ester Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Carboxylic acid Protection Part 1: t-Butyl Ester as protecting group. (2020). YouTube.
- VI Protecting Groups and Orthogonal Protection Str
- Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. (2004). UQ eSpace.
- Most labile ester protecting group? (2016). Reddit.
- Cleavage of the tert-butyl ester without affecting other functional groups. (2025). Benchchem.
- Chemoselective hydrolysis of tert-butyl esters in the presence of other acid-labile groups has been explored by employing alpha-amino esters and ZnBr(2) in DCM. (2004).
- How can I deprotect esters using TFA? (2015).
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Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to Heterobifunctional PEG Linkers for Proteolysis-Targeting Chimeras (PROTACs)
Abstract
Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation.[1][2][3] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[2][4] A PROTAC molecule is composed of three distinct components: a "warhead" ligand that binds the protein of interest (POI), an E3 ligase ligand, and a chemical linker that connects the two.[5][6][7] While initially viewed as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[5][6][8] Among the various linker chemistries, polyethylene glycol (PEG) linkers have become a cornerstone of PROTAC design due to their unique physicochemical properties.[9][10] This guide provides an in-depth exploration of heterobifunctional PEG linkers, detailing their strategic importance, design principles, synthesis, and the experimental validation of the resulting PROTACs.
The PROTAC Mechanism: A Paradigm Shift in Pharmacology
Traditional small-molecule drugs are occupancy-driven, requiring sustained binding to a protein's active site to exert a therapeutic effect.[1] PROTACs, however, operate on an event-driven, catalytic model.[1][11] A single PROTAC molecule can induce the degradation of multiple target protein molecules, enabling potent effects at lower doses.[1][2][11] This catalytic nature fundamentally changes the requirements for drug design and expands the "druggable" proteome to include proteins previously considered intractable, such as scaffolding proteins and transcription factors.[1][4]
The mechanism proceeds through a coordinated cycle:
-
Ternary Complex Formation : The PROTAC simultaneously binds to the POI and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), forming a key ternary complex.[1][7][12]
-
Ubiquitination : The proximity induced by the PROTAC allows the E3 ligase to catalyze the transfer of ubiquitin molecules to lysine residues on the surface of the POI.[1][13]
-
Proteasomal Degradation : The poly-ubiquitinated POI is recognized and degraded by the 26S proteasome.[1][2]
-
PROTAC Recycling : Following degradation of the POI, the PROTAC is released and can initiate another degradation cycle.[1][14]
This elegant hijacking of the cell's natural protein disposal system is entirely dependent on the successful formation of a productive ternary complex, a process in which the linker plays a pivotal role.[4][15]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
The Central Role of the Heterobifunctional PEG Linker
The linker is far more than a passive tether; it is a strategic component that dictates the geometry and stability of the ternary complex.[4] Its length, flexibility, composition, and attachment points are critical parameters that must be optimized for each specific POI and E3 ligase pair.[8][9][] Heterobifunctional PEG linkers have become a preferred choice in PROTAC development for several compelling reasons.[10][17]
Causality Behind Choosing PEG Linkers
-
Enhanced Solubility and Permeability : PROTACs are often large, complex molecules that fall outside the typical "rule of five" for oral bioavailability, leading to poor solubility. The hydrophilic ethylene glycol units of a PEG linker significantly improve the aqueous solubility of the entire PROTAC molecule.[4][6][18] This not only aids in formulation but can also improve cell permeability and oral absorption.[17][18]
-
Biocompatibility and Reduced Immunogenicity : PEG is a well-established biocompatible polymer that can shield the bioconjugate from the host's immune system, reducing the potential for an immunogenic response.[19][20]
-
Tunable Length and Flexibility : The length of the PEG chain can be precisely controlled by varying the number of ethylene glycol repeats (n).[17][18] This allows for systematic optimization of the distance between the warhead and the E3 ligase ligand, which is crucial for achieving a productive ternary complex orientation.[10][21] A linker that is too short can cause steric clashes, while one that is too long may lead to an unstable or non-productive complex.[9][10]
-
Synthetic Accessibility : A wide range of heterobifunctional PEG linkers—possessing two different reactive groups at their termini (e.g., Azide and Alkyne, or Amine and Carboxylic Acid)—are commercially available or can be synthesized through robust chemical methods.[5][18][22] This facilitates the rapid and modular assembly of PROTAC libraries for optimization.[17][18]
Caption: Core components of a PROTAC molecule.
Design and Optimization of PEG Linkers
The process of designing an optimal PEG linker is an empirical one, often requiring the synthesis and evaluation of a library of PROTACs with varying linker lengths and compositions.[23]
Impact of Linker Length
Systematic studies have demonstrated that linker length profoundly impacts a PROTAC's degradation potency (DC₅₀) and maximal degradation level (Dₘₐₓ).[9][21] There is no universal optimal length; the ideal distance is highly dependent on the specific topology of the POI-E3 ligase interface.[9]
| Parameter | Short-Chain PEG (n=2-4) | Mid-Chain PEG (n=4-8) | Long-Chain PEG (n>8) | Rationale & Justification |
| Degradation Potency (DC₅₀) | Often potent, but risk of steric clash. | Frequently optimal, balancing proximity and flexibility. | Potency may decrease due to non-productive complexes. | The linker must be long enough to span the distance between the two proteins without causing steric hindrance but short enough to form a stable, cooperative complex.[9][10] |
| Maximal Degradation (Dₘₐₓ) | Can be high if a productive complex is formed. | Often shows the highest Dₘₐₓ. | May decrease due to the "hook effect" at high concentrations. | An optimal linker facilitates efficient ubiquitination, leading to a higher percentage of target degradation.[9] |
| Cell Permeability | Generally higher due to lower molecular weight. | Moderate. | Can be lower due to increased molecular weight and polar surface area. | There is a trade-off between the solubility benefits of longer PEGs and the potential for reduced passive diffusion across cell membranes.[23] |
| "Hook Effect" | Less pronounced. | Can be present. | More pronounced. | Longer, more flexible linkers can more easily form non-productive binary complexes (PROTAC-POI or PROTAC-E3) at high concentrations, reducing the formation of the productive ternary complex.[23] |
Attachment Points and Rigidity
The vector, or the position where the linker attaches to the warhead and E3 ligase ligand, is as critical as its length.[5][15] The exit vector should point towards the solvent-exposed surface of the ligand when bound to its protein, minimizing disruption of key binding interactions.[15] While the flexibility of PEG is an advantage, incorporating rigid elements like triazole rings (often formed via click chemistry) or piperazine moieties can pre-organize the PROTAC into a more favorable conformation for ternary complex formation, reducing the entropic penalty of binding.[6][24]
Experimental Protocols: Synthesis and Evaluation
A self-validating system for PROTAC development involves robust synthesis, purification, structural characterization, and functional evaluation.
Protocol: Synthesis of a Heterobifunctional PEG-PROTAC via CuAAC ("Click Chemistry")
This protocol outlines the modular synthesis of a PROTAC using the highly efficient and orthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[5][25] This is a field-proven method for its high yield, reliability, and compatibility with a wide range of functional groups.
Rationale : CuAAC is chosen for its "click chemistry" characteristics: it is high-yielding, forms a stable and rigid triazole linkage, and the reaction conditions are generally mild, preserving the integrity of the complex warhead and E3 ligase ligand.[5]
Materials :
-
Alkyne-functionalized warhead (targeting the POI)
-
Azide-functionalized E3 ligase ligand (e.g., Pomalidomide-azide)
-
Heterobifunctional linker: Iodo-PEG(n)-Alkyne
-
Sodium Azide (NaN₃)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Water
-
Purification: Silica gel for chromatography, HPLC system
Step 1: Synthesis of Azide-PEG(n)-Alkyne Linker
-
Objective : To create the core linker with orthogonal reactive handles.
-
Dissolve Iodo-PEG(n)-Alkyne (1 eq.) in anhydrous DMF.
-
Add Sodium Azide (1.5 eq.).
-
Stir the reaction mixture at 60 °C for 12 hours under a nitrogen atmosphere.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, dilute the mixture with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product, Azide-PEG(n)-Alkyne, by silica gel chromatography. Characterize by NMR and MS.
Step 2: Conjugation to E3 Ligase Ligand (Warhead First Approach)
-
Objective : To couple the alkyne-functionalized warhead to the azide end of the PEG linker.
-
Dissolve the Alkyne-functionalized warhead (1 eq.) and Azide-PEG(n)-Alkyne linker (1.1 eq.) in a 3:1 mixture of DMF and water.
-
Add sodium ascorbate (0.3 eq.) followed by CuSO₄ (0.1 eq.).
-
Stir the reaction at room temperature for 4-8 hours.
-
Monitor reaction completion by LC-MS.
-
Purify the resulting Warhead-PEG(n)-Azide conjugate by reverse-phase HPLC.
-
Confirm the structure and purity by NMR and high-resolution mass spectrometry (HRMS).
Step 3: Final PROTAC Assembly
-
This step can be performed in parallel to Step 2 if starting with an Azide-functionalized warhead and an Alkyne-functionalized E3 Ligase ligand. The final step is another CuAAC reaction to link the two halves.
Protocol: Evaluation of Target Protein Degradation via Western Blot
Rationale : Western Blot is the gold-standard technique for directly visualizing and quantifying the loss of a target protein from cell lysates, providing unambiguous evidence of degradation.
Materials :
-
Relevant cell line (e.g., MCF-7 for an ER-targeting PROTAC)
-
PROTAC stock solution in DMSO
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure :
-
Cell Treatment : Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a set duration (e.g., 18-24 hours).
-
Cell Lysis : Wash the cells with ice-cold PBS, then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with the primary antibody for the POI overnight at 4 °C.
-
Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, then apply the chemiluminescent substrate.
-
-
Imaging and Analysis : Image the blot using a chemiluminescence detector. Re-probe the same membrane for the loading control. Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control band intensity for each sample. Calculate DC₅₀ and Dₘₐₓ values.
Caption: A self-validating workflow for PROTAC development.
Future Directions and Conclusion
The field of targeted protein degradation is rapidly evolving, and linker technology is at the forefront of this innovation. While alkyl and PEG chains remain the most prevalent motifs, a shift towards more sophisticated linkers is underway.[5] Future advancements include the development of "smart" linkers, such as photoswitchable or photocleavable linkers that allow for spatiotemporal control over PROTAC activity.[8][24] Furthermore, the integration of computational modeling and structural biology is enabling a more rational, less empirical approach to linker design.[5][26]
References
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Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Antitumor Therapy. [Link]
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Hughes, S. J., & Ciulli, A. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. PubMed. [Link]
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Wikipedia. (n.d.). Proteolysis targeting chimera. Wikipedia. [Link]
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MDPI. (n.d.). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI. [Link]
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Frontiers. (n.d.). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers. [Link]
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ResearchGate. (n.d.). The PROTACs mechanism of action—PROTAC promotes the simultaneous and... ResearchGate. [Link]
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Troup, R. I., et al. (2020). Novel approaches for the rational design of PROTAC linkers. PubMed. [Link]
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- Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers.
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ACS Publications. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry. [Link]
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Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. [Link]
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Troup, R. I., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Targeted Antitumor Therapy. [Link]
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bioRxiv. (2021). Constructing a warhead of PROTAC with aptamer for tumor-selective degradation of nucleolin. bioRxiv. [Link]
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-
NIH. (n.d.). Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds. NIH. [Link]
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ResearchGate. (n.d.). A toolbox of functional peptide PROTACs. (A) The design of peptide... ResearchGate. [Link]
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PubMed Central. (2023). Emerging TACnology: Heterobifunctional Small Molecule Inducers of Targeted Posttranslational Protein Modifications. PubMed Central. [Link]
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branched PEG linker synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of Branched PEG Linkers
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of branched polyethylene glycol (PEG) linkers. Moving beyond simple protocols, we delve into the rationale behind experimental choices, offering field-proven insights to ensure robust and reproducible outcomes.
The Rationale for Branched Architectures in PEG Linker Design
Polyethylene glycol (PEG) linkers are indispensable tools in modern drug development and bioconjugation, prized for their ability to improve the pharmacokinetic profiles of therapeutic molecules.[1] Their unique properties, including high water solubility, biocompatibility, and low immunogenicity, make them ideal for connecting biomolecules, drugs, and imaging agents.[1] While linear PEGs are widely used, branched architectures—such as Y-shaped, star-shaped, and multi-arm PEGs—offer distinct advantages that address sophisticated drug design challenges.[][3]
The primary motivation for designing branched PEG linkers lies in their unique three-dimensional structure. Unlike their linear counterparts, branched PEGs have a more compact, globular form.[] This architecture leads to several enhanced properties:
-
Prolonged Circulation Time: The larger hydrodynamic size of branched PEGs increases their retention time in the bloodstream by reducing renal clearance.[]
-
Reduced Immunogenicity: The dense cloud of PEG chains provides a superior "stealth" effect, more effectively masking the conjugated therapeutic from the immune system.[]
-
Increased Functionality and Payload Capacity: Multi-arm PEGs provide multiple points for drug attachment, allowing for a higher drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs) or for the creation of complex, multifunctional therapeutic constructs.[][4][5]
-
Enhanced Stability: A higher degree of branching can increase the overall stability of the conjugate under harsh physiological conditions.[]
These advanced architectures are central to the development of next-generation therapeutics, including ADCs, PROTACs, and hydrogels for tissue engineering and controlled drug release.[4][6][7]
Caption: Branched PEG architectures and their corresponding advantages.
Synthetic Strategies for Branched PEG Linkers
The synthesis of branched PEGs is a complex process requiring precise control over polymerization and functionalization.[] Methodologies can be broadly categorized based on the assembly strategy and the type of core molecule used.
Core Concepts: Convergent vs. Divergent Approaches
Two primary strategies govern the synthesis of branched polymers:
-
Divergent ("Core-First") Synthesis: This is the most common approach for multi-arm PEGs. The synthesis begins from a central, multifunctional core molecule (e.g., pentaerythritol, hexaglycerol).[5][7] PEG chains are then grown outwards from the reactive sites on the core, typically via anionic ring-opening polymerization of ethylene oxide.[5][] This method is efficient for producing star-shaped polymers with a defined number of arms.
-
Convergent ("Arm-First") Synthesis: In this strategy, pre-formed, functionalized PEG chains (the "arms") are synthesized first. These arms are then coupled to a multifunctional core molecule in a final step.[1][9] This approach allows for the creation of more complex or heterofunctional branched structures and is often used in the synthesis of dendrimeric PEGs.[9][]
The choice between these methods depends on the desired architecture, purity requirements, and scalability. The divergent approach is often more straightforward for producing homofunctional multi-arm PEGs.
Caption: Comparison of divergent and convergent synthesis strategies.
Synthesis of Key Architectures
-
Multi-Arm (Star-Shaped) PEGs: These polymers are typically synthesized via the divergent approach. For example, a 4-arm PEG can be prepared by using pentaerythritol as the initiator for the anionic polymerization of ethylene oxide.[11] Similarly, 6-arm and 8-arm PEGs can be synthesized using dipentaerythritol and hexaglycerol as core molecules, respectively.[7]
-
Y-Shaped PEGs: This architecture consists of two linear PEG chains linked to a central core.[] A common synthetic route involves starting with an initiator containing a protected functional group, such as trimethylolpropane allyl ether, to initiate the polymerization of two PEG arms.[12] The protected group at the junction can then be deprotected and modified to introduce a unique functionality, creating a heterobifunctional linker.[12]
Functionalization: Installing Reactive Handles
The true utility of a PEG linker comes from its terminal functional groups, which allow for conjugation to biomolecules. The terminal hydroxyl (-OH) groups resulting from polymerization are typically converted into more reactive "handles."[] The choice of functional group is critical and is dictated by the target residue on the biomolecule (e.g., lysine for amines, cysteine for thiols).[6]
| Functional Group | Target Residue | Resulting Linkage | Key Considerations |
| N-Hydroxysuccinimide (NHS) Ester | Primary Amines (Lysine) | Amide | Highly efficient at pH 7.2-8.5 but susceptible to hydrolysis.[6] |
| Maleimide | Thiols (Cysteine) | Thioether | Very high reaction efficiency (>90%), but the linkage can be susceptible to retro-Michael addition.[6] |
| Aldehyde | Primary Amines (N-terminus) | Secondary Amine (via reductive amination) | Allows for site-specific conjugation; kinetics are often slower than NHS reactions.[6] |
| Azide / Alkyne | Alkyne / Azide | Triazole (via "Click Chemistry") | Bioorthogonal reaction with high specificity and efficiency.[1] |
Experimental Protocol: Synthesis of a 4-Arm PEG-NHS Ester (40kDa)
This protocol outlines a representative, two-stage process for synthesizing a 4-arm PEG-NHS ester, a commonly used reagent for conjugating to primary amines on proteins.
Part A: Synthesis of 4-Arm PEG-OH via Anionic Polymerization
-
Reactor Preparation: A high-pressure stainless-steel reactor is dried under vacuum at 110°C for 4 hours to remove all moisture.
-
Initiator Loading: The reactor is cooled to 60°C under a nitrogen atmosphere. Pentaerythritol (the 4-arm core) is added, followed by the addition of a catalytic amount of potassium naphthalenide solution in THF to activate the hydroxyl groups, forming a potassium alkoxide initiator.
-
Polymerization: Liquid ethylene oxide is slowly fed into the reactor. The reaction is highly exothermic and the temperature is maintained at 100-120°C. The pressure is monitored and maintained within safe limits. The amount of ethylene oxide added determines the final molecular weight of the PEG arms.
-
Termination: Once the desired molecular weight is reached (monitored by in-process controls), the reaction is terminated by adding a slight excess of acetic acid to neutralize the potassium alkoxide chain ends.
-
Purification: The crude 4-arm PEG-OH is dissolved in water and purified by tangential flow filtration (TFF) to remove unreacted monomer, catalyst, and low molecular weight impurities. The final product is isolated by lyophilization.
Part B: Functionalization to 4-Arm PEG-NHS Ester
-
Activation of Terminal Hydroxyls: The purified 4-arm PEG-OH is dissolved in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Triethylamine is added as a base.
-
Intermediate Formation: The solution is cooled to 0°C, and disuccinimidyl carbonate (DSC) is added portion-wise. The reaction is allowed to warm to room temperature and stirred overnight. This step converts the terminal hydroxyl groups into activated N-succinimidyl carbonate intermediates.
-
Purification: The reaction mixture is filtered to remove triethylamine salts. The product is then precipitated by adding cold diethyl ether. The solid is collected and re-dissolved in a minimal amount of DCM and re-precipitated multiple times to ensure high purity.
-
Final Product: The resulting white solid, 4-arm PEG-NHS ester, is dried under vacuum and stored under argon at -20°C to prevent hydrolysis of the reactive NHS esters.
A Multi-Technique Approach to Characterization
Rigorous characterization is non-negotiable to ensure the identity, purity, molecular weight, and functionality of the synthesized branched PEG linker. No single technique is sufficient; a combination of spectroscopic and chromatographic methods is required for a complete profile.[]
Caption: A multi-technique workflow for branched PEG characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for structural confirmation and determining the degree of functionalization.
-
¹H NMR: This is used to verify the successful synthesis of the PEG backbone and the attachment of functional end-groups.[14]
-
The repeating ethylene oxide units (-CH₂-CH₂-O-) produce a large, characteristic signal around 3.6 ppm.[15]
-
Signals from the core molecule and the terminal functional groups will appear at distinct chemical shifts. For example, the protons of an NHS group appear further downfield.
-
By comparing the integration of the terminal group protons to the protons of the PEG backbone, one can calculate the percentage of functionalization.[14][16] It is crucial to correctly assign peaks, as ¹³C-coupled ¹H satellite peaks can sometimes be mistaken for impurities, leading to erroneous calculations.[14]
-
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
For polymers, and especially for branched architectures, SEC-MALS is the gold standard for determining molecular weight and distribution.
-
The Causality: Standard SEC relies on column calibration with linear standards. Branched polymers have a smaller hydrodynamic radius than linear polymers of the same molecular weight, causing them to elute later and leading to a significant underestimation of their mass.[17][18]
-
The Solution: SEC-MALS is an absolute technique that measures molecular weight directly from the light scattered by the molecule, independent of its elution time or shape.[18][19] This provides an accurate molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn), a critical measure of the breadth of the molecular weight distribution.[20] A low PDI (typically <1.1) is indicative of a well-controlled polymerization.
MALDI-TOF Mass Spectrometry
MALDI-TOF MS provides an orthogonal, absolute measurement of molecular weight and distribution.
-
Principle of Operation: This technique measures the mass-to-charge ratio of ionized polymer chains, allowing for the determination of the absolute molecular weight of each individual chain in the sample.[21]
-
Data Interpretation: A successful MALDI spectrum for a PEG polymer will show a distribution of peaks, where each successive peak is separated by 44 Da, the mass of the ethylene oxide repeating unit.[21] This confirms the identity of the polymer. The apex of the distribution provides the peak molecular weight (Mp).
-
Self-Validating Protocol: The accuracy of MALDI-TOF is highly dependent on sample preparation.[22] An optimized protocol is essential for good ionization and detection.
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Structural confirmation, degree of functionalization, purity.[14] | Provides detailed structural information. Relatively quick. | Can be difficult to accurately determine high molecular weights. |
| SEC-MALS | Absolute Mw, Mn, PDI, hydrodynamic radius (Rh), detection of aggregates.[18][20] | Gold standard for polymer molecular weight; independent of polymer shape.[18] | Requires a suitable mobile phase to prevent polymer-column interactions.[23] |
| MALDI-TOF MS | Absolute Mp, molecular weight distribution, confirmation of repeating unit mass.[21][24] | High mass accuracy; provides detailed distribution information. | Signal intensity can decrease for very high molecular weight polymers; results are sensitive to sample prep.[22][25] |
Experimental Protocol: MALDI-TOF MS Sample Preparation for PEG Analysis
-
Solution Preparation:
-
Matrix Solution: Prepare a solution of α-cyano-4-hydroxycinnamic acid (CHCA) at 10 mg/mL in a 1:1 (v/v) mixture of acetonitrile and water.[21]
-
Cationizing Agent: Prepare a solution of sodium trifluoroacetate (NaTFA) at 1 mg/mL in the same solvent.[21] PEGs ionize poorly on their own and require a cation source (like Na⁺) to form adducts ([M+Na]⁺).
-
Analyte Solution: Dissolve the branched PEG linker in water to a final concentration of 1 mg/mL.
-
-
Sample Spotting:
-
In a microcentrifuge tube, mix the matrix solution, analyte solution, and cationizing agent solution in a 10:1:1 (v/v/v) ratio.
-
Vortex the mixture briefly.
-
Using the dried-droplet method, spot 0.5-1.0 µL of the final mixture onto a ground steel MALDI target plate.
-
Allow the spot to air-dry completely at room temperature, allowing for co-crystallization of the matrix and analyte.
-
-
Analysis: Insert the target plate into the MALDI-TOF mass spectrometer. Acquire the spectrum in positive ion reflector mode, optimizing the laser intensity to achieve good signal-to-noise without causing excessive fragmentation.
Conclusion and Future Outlook
The synthesis and characterization of branched PEG linkers represent a sophisticated area of polymer chemistry that is critical to the advancement of modern therapeutics. The architectural advantages of branched PEGs—enhanced stability, higher payload capacity, and improved pharmacokinetics—are driving their adoption in complex drug delivery systems. A successful outcome hinges on a deep understanding of the underlying synthetic strategies and the deployment of a multi-technique analytical approach. As drug development moves towards ever more targeted and multifunctional constructs, the demand for well-defined, custom-designed branched PEG linkers will only continue to grow, making the principles outlined in this guide essential for researchers in the field.
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- 25. US20100126866A1 - Methods of determining polydispersity and/or molecular weight distribution of a polyethylene glycol sample - Google Patents [patents.google.com]
The Solubility Profile of N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl Ester: An In-depth Technical Guide
This guide provides a comprehensive technical overview of the solubility characteristics of N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester, a heterobifunctional linker of significant interest in the fields of bioconjugation, drug delivery, and the development of advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).[1][2] This document is intended for researchers, chemists, and formulation scientists, offering a detailed analysis of the molecule's behavior in various solvent systems, underpinned by theoretical principles and practical experimental methodologies.
Introduction: Understanding the Critical Role of Solubility
This compound is a branched PEG linker featuring a terminal propargyl group for click chemistry reactions and a t-butyl protected carboxyl group that can be deprotected under mild acidic conditions.[3] The solubility of this linker is a paramount consideration for its effective application in synthetic chemistry and formulation. Poor solubility can lead to challenges in reaction setup, purification, and ultimately, the bioavailability and efficacy of the final conjugate.[4] This guide will dissect the structural components of the molecule to rationalize its solubility profile and provide robust protocols for its empirical determination.
Theoretical Framework: A Structure-Based Approach to Predicting Solubility
The solubility of this compound is a composite of the physicochemical properties of its constituent functional groups. By examining each component, we can construct a predictive model of its behavior in a range of common laboratory solvents.
Structural Components and Their Influence on Solubility:
-
Polyethylene Glycol (PEG) Chains (PEG2 and PEG3): The presence of short-chain PEG linkers is a dominant factor in the molecule's solubility profile.[5] The repeating ethylene oxide units are hydrophilic and capable of forming hydrogen bonds with water molecules, imparting solubility in aqueous solutions and a wide array of polar organic solvents.[6] Generally, shorter PEG chains, like those in this molecule, offer broad solubility.[5] PEGs are known to be highly soluble in water and many organic solvents, which is crucial for bioconjugation reactions.[5] The ether backbone of PEG is also less prone to oxidative cleavage compared to alkyl chains, enhancing metabolic stability.[]
-
N-Boc (tert-butyloxycarbonyl) Group: The bulky and nonpolar Boc protecting group increases the lipophilicity of the molecule.[1] This functional group enhances solubility in nonpolar organic solvents.[8] The Boc group is stable towards most nucleophiles and bases but can be readily cleaved under anhydrous acidic conditions.[9]
-
t-Butyl Ester Group: Similar to the Boc group, the tert-butyl ester is a bulky, lipophilic moiety that contributes to solubility in organic solvents.[1] This group is also acid-labile and can be selectively removed under different conditions than the Boc group, providing orthogonal protection.[10][11]
-
Propargyl Group: The terminal alkyne group is a key reactive handle for click chemistry. While the propargyl group itself has some polar character, its overall impact on the solubility of this large molecule is less pronounced than the PEG chains and protecting groups.
Predicted Solubility Profile:
Based on the analysis of its structural components, a qualitative solubility profile in common laboratory solvents can be predicted. This is summarized in the table below. It is important to note that while these predictions are based on sound chemical principles, empirical testing is essential to confirm the solubility for specific applications and concentrations.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | Excellent solvent for a wide range of organic molecules, including those with both polar and nonpolar character.[3] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Similar to DMSO, DMF is a versatile polar aprotic solvent suitable for dissolving complex organic molecules.[3] |
| Dichloromethane (DCM) | Chlorinated | Soluble | The lipophilic Boc and t-butyl ester groups, along with the overall organic nature of the molecule, promote solubility in chlorinated solvents.[3] |
| Chloroform | Chlorinated | Soluble | Similar to DCM, chloroform is a good solvent for molecules with significant organic character.[10] |
| Tetrahydrofuran (THF) | Ether | Soluble | THF is a moderately polar ether that should effectively solvate the molecule. |
| Acetonitrile (ACN) | Polar Aprotic | Soluble | A common solvent in chromatography and synthesis that is expected to solubilize this linker. |
| Methanol (MeOH) | Polar Protic | Moderately Soluble | The PEG chains will interact favorably with methanol, but the bulky nonpolar groups may limit high solubility. |
| Ethanol | Polar Protic | Moderately Soluble | Similar to methanol, solubility is expected to be moderate. |
| Water | Aqueous | Sparingly to Soluble | Solubility in purely aqueous solutions is expected to be limited due to the hydrophobic Boc and t-butyl ester groups. The short PEG chains will aid solubility, but it may not be sufficient for high concentrations.[1] |
| Toluene | Nonpolar Aromatic | Sparingly Soluble | The highly polar PEG chains will limit solubility in nonpolar aromatic solvents.[1] |
| Hexanes/Heptane | Nonpolar Aliphatic | Insoluble | The significant polarity of the PEG chains makes it highly unlikely to be soluble in nonpolar aliphatic solvents.[1] |
Experimental Determination of Solubility: Protocols and Best Practices
To obtain precise and reliable solubility data, carefully designed and executed experiments are necessary. Two primary types of solubility measurements are relevant in a research and development setting: kinetic and thermodynamic solubility.[12]
Kinetic vs. Thermodynamic Solubility
-
Kinetic Solubility: This measurement reflects the concentration of a compound that can be maintained in solution for a short period after being introduced from a concentrated stock solution (typically in DMSO).[13][14] It is a high-throughput method often used in early drug discovery to identify compounds that are likely to precipitate in aqueous assay buffers.[15] Kinetic solubility results often refer to the amorphous form of the compound and may show higher solubility values than thermodynamic measurements.[16]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the dissolved and solid states are in equilibrium.[12][17] This "shake-flask" method is more time-consuming but provides a more accurate and fundamental measure of a compound's solubility.[13]
The following diagram illustrates the general workflow for determining both kinetic and thermodynamic solubility.
Caption: Workflow for Kinetic and Thermodynamic Solubility.
Protocol for Qualitative Solubility Determination
This rapid method provides a binary "soluble" or "insoluble" assessment at a specific concentration.
Materials:
-
This compound
-
Vials or test tubes
-
A range of solvents to be tested
-
Vortex mixer
Procedure:
-
Weigh approximately 1-2 mg of the compound into a clean, dry vial.
-
Add 1 mL of the test solvent to the vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution against a dark background.
-
If the solid has completely dissolved, the compound is considered soluble at that concentration (e.g., 1-2 mg/mL).
-
If any solid particles remain, the compound is considered insoluble or sparingly soluble.
-
Record the observations for each solvent.
Protocol for Quantitative Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of the compound.
Materials:
-
This compound
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of the solid compound to a vial (enough to ensure a saturated solution with undissolved solid remaining).
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C).
-
Equilibrate the mixture for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the compound in the diluted filtrate using a pre-validated HPLC or UV-Vis method with a standard curve.
-
Calculate the original solubility in the solvent, accounting for the dilution factor.
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents and conditions.
Table of Known and Predicted Solubility Data:
| Solvent | Solubility | Method | Source |
| DMSO | Soluble | Not Specified | BroadPharm[3], ChemicalBook[8] |
| DMF | Soluble | Not Specified | BroadPharm[3], ChemicalBook[8] |
| DCM | Soluble | Not Specified | BroadPharm[3], ChemicalBook[8] |
| Other Solvents | See Predicted Profile | Theoretical | - |
Interpreting the Results:
The solubility data for this compound in DMSO, DMF, and DCM confirms its suitability for use in a variety of organic synthesis applications, including as a linker in the development of PROTACs.[2] The high solubility in these polar aprotic and chlorinated solvents is consistent with the combined structural features of the PEG chains and the lipophilic protecting groups.
For applications requiring aqueous buffers, the solubility is expected to be lower. In such cases, the use of co-solvents or formulation strategies may be necessary to achieve the desired concentration. The experimental protocols provided in this guide will enable researchers to precisely determine the solubility in their specific buffer systems and make informed decisions about experimental design.
Conclusion
The solubility of this compound is a critical parameter that dictates its utility in a wide range of scientific applications. A thorough understanding of its solubility profile, derived from both theoretical analysis and empirical measurement, is essential for its successful implementation. This guide has provided a comprehensive overview of the structural factors influencing its solubility, along with detailed protocols for its determination. By leveraging this information, researchers can optimize their experimental conditions and advance their work in the exciting fields of bioconjugation and drug discovery.
References
- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
- Glomme, A., & März, J. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595.
- Goracci, L., et al. (2024). Between Theory and Practice: Computational/Experimental Integrated Approaches to Understand the Solubility and Lipophilicity of PROTACs. Journal of Medicinal Chemistry.
- Arakawa, T., & Timasheff, S. N. (2002). Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations. Protein and Peptide Letters, 9(4), 329-334.
- Monti, E., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry, 65(10), 7088-7107.
- Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
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AxisPharm. (n.d.). This compound. Retrieved from [Link]
- Saal, C. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. CHIMIA International Journal for Chemistry, 64(5), 324-328.
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
-
Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]
- Scott, D. E., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. Essays in Biochemistry, 65(5), 639-655.
- Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. (2022). ChemBioChem, 23(11), e202200155.
- Striegel, A. M. (2022). Tips & Tricks: Trouble Analyzing PEGs?.
- Narayanasamy, D., et al. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. Pharmaceuticals, 17(8), 1017.
- Özdemir, E., & Güner, A. (2007). Solubility profiles of poly(ethylene glycol)/solvent systems, I: Qualitative comparison of solubility parameter approaches. European Polymer Journal, 43(7), 3054-3075.
- Hirano, A., et al. (2012). Polyethylene glycol behaves like weak organic solvent. Biopolymers, 97(2), 117-122.
-
Interchim. (n.d.). PEGylation reagents (linkers, crosslinkers and labels). Retrieved from [Link]
- Reddit. (2024). Boc and tBu ester pH stability during enamine hydrolysis. r/Chempros.
- Wu, Y. Q., & Limburg, D. C. (2003). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 68(10), 3892-3895.
- Young, P. R., et al. (2001). Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers. Protein Science, 10(6), 1213-1220.
- Leitner, A., et al. (2014). Lysine-specific chemical cross-linking of protein complexes and identification of cross-linking sites using LC-MS/MS and the xQuest/xProphet software pipeline.
- Ciulli, A., et al. (2025). Branching beyond bifunctional linkers: synthesis of macrocyclic and trivalent PROTACs.
- Wessjohann, L. A., et al. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry, 70(12), 4759-4763.
- Kocienski, P. J., et al. (2000). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. The Journal of Organic Chemistry, 65(11), 3547-3550.
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chempep.com [chempep.com]
- 8. This compound | 2093152-78-2 [amp.chemicalbook.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
An In-depth Technical Guide to PROTAC Linker Chemistry
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, moving beyond traditional occupancy-driven inhibition to an event-driven mechanism of targeted protein degradation.[1][2] These heterobifunctional molecules are composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] While significant focus has been placed on the discovery of novel warheads and E3 ligase recruiters, it is now unequivocally established that the linker is not a mere passive tether.[1][5] Instead, it is a critical determinant of PROTAC efficacy, selectivity, and drug-like properties, actively orchestrating the formation and stability of the key ternary complex.[4][5] This guide provides a comprehensive exploration of PROTAC linker chemistry, synthesizing field-proven insights into the principles of linker design, common and advanced chemical strategies, and the experimental workflows required for their validation.
The Central Dogma of PROTAC Action: The Primacy of the Ternary Complex
PROTACs function by hijacking the cell's native ubiquitin-proteasome system (UPS).[][7] A PROTAC molecule simultaneously binds to its target POI and an E3 ubiquitin ligase, forming a ternary complex (POI-PROTAC-E3 ligase).[2][8] This induced proximity facilitates the E3 ligase-mediated transfer of ubiquitin to lysine residues on the surface of the POI.[9] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in further catalytic cycles.[1][10]
The linker's primary role is to enable the formation of a productive ternary complex.[1] Its length, chemical composition, flexibility, and attachment points collectively dictate the spatial arrangement and relative orientation of the POI and E3 ligase.[4][11] An optimal linker promotes favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and the efficiency of ubiquitination.[1] Conversely, a suboptimal linker can introduce steric hindrance or lead to unproductive geometries, resulting in weak or no degradation.[11][12]
Figure 2: Major classes of chemical motifs used in PROTAC linkers.
Experimental Workflows for Linker Optimization
A systematic, data-driven approach is essential for validating and optimizing a PROTAC linker. [5]The process generally involves synthesizing a focused library of PROTACs and evaluating them in a cascade of cellular and biophysical assays.
Sources
- 1. chempep.com [chempep.com]
- 2. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 8. precisepeg.com [precisepeg.com]
- 9. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl Ester in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted therapeutics, the rational design of linker molecules is paramount to achieving desired pharmacological outcomes. Among the diverse array of chemical tools available, N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester has emerged as a cornerstone in the synthesis of complex bioconjugates, most notably Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth technical overview of this versatile linker, encompassing its chemical attributes, supplier information, and a detailed exploration of its application in the assembly of targeted protein degraders.
Core Attributes and Supplier Information
This compound is a heterobifunctional and branched polyethylene glycol (PEG) linker. Its unique architecture, featuring a terminal alkyne (propargyl group), a Boc-protected amine, and a t-butyl ester, offers a modular platform for sequential and orthogonal conjugation strategies. The embedded PEG chains (PEG2 and PEG3) impart favorable physicochemical properties, such as enhanced aqueous solubility and improved pharmacokinetic profiles of the final conjugate.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 2093152-78-2 | [1][2] |
| Molecular Formula | C25H45NO9 | [1] |
| Molecular Weight | 503.6 g/mol | [1] |
| Appearance | White to off-white solid or oil | Supplier Dependent |
| Purity | Typically >95% | [1] |
| Solubility | Soluble in DMSO, DMF, DCM | BroadPharm |
Reputable Suppliers:
A number of reputable chemical suppliers offer this compound for research and development purposes. When selecting a supplier, it is crucial to consider factors such as purity, availability of analytical data (e.g., NMR, Mass Spectrometry), and the ability to provide bulk quantities for later-stage development.
The Strategic Role in PROTAC Synthesis
The primary application of this compound lies in the construction of PROTACs. These heterobifunctional molecules are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a critical role in this process by bridging the target protein-binding ligand and the E3 ligase-binding ligand at an optimal distance and orientation to facilitate the formation of a productive ternary complex.
The branched nature of this particular linker provides a three-dimensional scaffold that can be advantageous in exploring the spatial requirements for efficient ternary complex formation. The propargyl group serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal reaction. The Boc-protected amine and the t-butyl ester provide orthogonal protecting groups that can be selectively removed to allow for the sequential attachment of the two ligands.
Experimental Protocols: A Step-by-Step Guide to PROTAC Synthesis
The following section outlines a detailed, step-by-step methodology for the synthesis of a PROTAC using this compound. This protocol is a composite of established methods for Boc deprotection, amide coupling, and click chemistry, and should be adapted based on the specific properties of the ligands being used.
Diagram of the General PROTAC Synthesis Workflow
Caption: General workflow for PROTAC synthesis using the subject linker.
Protocol 1: Selective Boc Deprotection and First Amide Coupling
This procedure describes the removal of the Boc protecting group to reveal a primary amine, which is then coupled to the first ligand (e.g., an E3 ligase ligand with a carboxylic acid functionality).
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Ligand 1 (with a carboxylic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Boc Deprotection:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.1-0.2 M) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise to the stirred solution to a final concentration of 20-50% (v/v).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the DCM and excess TFA by rotary evaporation. The resulting amine-TFA salt is often used directly in the next step.
-
-
Amide Coupling:
-
Dissolve the carboxylic acid-functionalized Ligand 1 (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the deprotected linker from the previous step (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Ligand 1-linker conjugate.
-
Protocol 2: Click Chemistry for Second Ligand Coupling
This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to couple the second ligand (e.g., a target protein ligand functionalized with an azide group) to the propargyl group of the Ligand 1-linker conjugate.
Materials:
-
Ligand 1-linker conjugate (from Protocol 1)
-
Ligand 2 (with an azide functionality)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system
Procedure:
-
Reaction Setup:
-
Dissolve the Ligand 1-linker conjugate (1.0 eq) and the azide-functionalized Ligand 2 (1.1 eq) in a mixture of tert-butanol and water (e.g., 1:1 v/v).
-
-
Catalyst Addition:
-
In a separate vial, prepare a fresh aqueous solution of CuSO4·5H2O (e.g., 0.1 M).
-
In another vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).
-
Add the sodium ascorbate solution (0.5 eq) to the reaction mixture, followed by the CuSO4·5H2O solution (0.1 eq).
-
-
Reaction and Work-up:
-
Stir the reaction vigorously at room temperature for 2-12 hours.
-
Monitor the reaction progress by LC-MS until the starting materials are consumed.
-
Upon completion, dilute the reaction mixture with DMSO and filter to remove any insoluble materials.
-
-
Purification:
-
Purify the final PROTAC by preparative reverse-phase HPLC using a suitable gradient of acetonitrile in water with a modifier such as 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
-
Analytical Characterization
Thorough characterization of the synthesized intermediates and the final PROTAC is essential to confirm its identity, purity, and stability.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment of the molecule. Key signals to monitor include the disappearance of the Boc and t-butyl protons, the appearance of the triazole proton (typically a singlet between 7.5 and 8.5 ppm), and the characteristic broad signals of the PEG backbone.
-
¹³C NMR: Confirms the carbon framework of the molecule.
Mass Spectrometry (MS):
-
LC-MS: Used to monitor reaction progress and assess the purity of the final compound.
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of the synthesized PROTAC.
Conclusion
This compound is a highly valuable and versatile tool in the arsenal of medicinal chemists and drug discovery scientists. Its well-defined structure, commercial availability, and amenability to robust and sequential conjugation chemistries make it an ideal linker for the construction of complex therapeutic modalities like PROTACs. The strategic incorporation of this linker can significantly impact the physicochemical and pharmacokinetic properties of the resulting conjugate, ultimately influencing its therapeutic efficacy. A thorough understanding of its chemical properties and the application of well-defined synthetic protocols are key to successfully leveraging this powerful molecule in the pursuit of novel therapeutics.
References
-
AxisPharm. This compound. [Link]
-
ACS Omega. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. [Link]
-
ChemSrc. clodinafop-propargyl | CAS#:105512-06-9. [Link]
-
ResearchGate. ¹H-NMR spectrum of polyethylene glycol (PEG) and chlorinated PEG (PEG-Cl) in CDCl3. [Link]
-
PubMed Central. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. [Link]
-
AxisPharm. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers. [Link]
-
ResearchGate. 1 H NMR (a) and 13 C NMR (b) spectra of monocarboxylated PEG (500 MHz, CDCl3). [Link]
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- 4. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]
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Methodological & Application
Application Notes and Protocols for Bioconjugation using N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester
Introduction: A Multifunctional Tool for Advanced Bioconjugation
In the evolving landscape of drug development and biological research, the precise assembly of complex molecular architectures is paramount. Heterobifunctional linkers are central to this endeavor, enabling the controlled conjugation of distinct molecular entities. N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester is a sophisticated, branched-chain polyethylene glycol (PEG) linker designed for maximum versatility in modern bioconjugation strategies.[1][2][3][4]
This linker incorporates three key functionalities:
-
A Terminal Propargyl Group: This alkyne moiety is a reactive handle for "click chemistry," one of the most efficient and bioorthogonal ligation methods available.[3][5] It allows for covalent conjugation to azide-modified molecules via either the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the catalyst-free strain-promoted azide-alkyne cycloaddition (SPAAC).[6][7]
-
A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides robust protection for a secondary amine within the linker's core.[8] This group is stable under a wide range of conditions but can be efficiently removed with strong acid, such as trifluoroacetic acid (TFA), to reveal a reactive amine for subsequent conjugation.[9][10]
-
A t-Butyl Ester-Protected Carboxylic Acid: The tert-butyl ester masks a carboxylic acid, providing an orthogonal protecting group strategy. Similar to the Boc group, the t-butyl ester is readily cleaved under acidic conditions to yield a free carboxyl group, which can then be activated for conjugation to amine-containing biomolecules.[11]
The PEGylated structure of this linker enhances the solubility and pharmacokinetic properties of the resulting bioconjugates, making it an invaluable tool in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[12][] This guide provides a comprehensive overview of the principles and detailed protocols for the application of this compound in advanced bioconjugation workflows.
Core Principles of Application
The strategic utility of this compound lies in its capacity for sequential and controlled conjugations. A typical workflow involves a multi-step process where each functional group is addressed in a specific order to prevent unwanted side reactions. For instance, the propargyl group can be reacted first via click chemistry, followed by the deprotection and subsequent reaction of the Boc-protected amine, and finally the deprotection and activation of the t-butyl ester. This stepwise approach is fundamental to the synthesis of complex heterobifunctional molecules like PROTACs, which require the precise linkage of a target protein binder and an E3 ligase ligand.[14]
PROTAC Synthesis: A Key Application
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[15][16] The linker component of a PROTAC is not merely a spacer but plays a critical role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[14] The flexibility and hydrophilicity imparted by the PEG chain in this compound are advantageous for optimizing the geometry of this ternary complex.[12]
Below is a diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the deprotection and conjugation of this compound.
Protocol 1: Deprotection of Boc and t-Butyl Ester Groups
This protocol describes the simultaneous removal of the Boc and t-butyl ester protecting groups using trifluoroacetic acid (TFA).
Materials:
-
This compound conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
(Optional) Scavengers such as triisopropylsilane (TIS) or water
-
Cold diethyl ether
-
Nitrogen or Argon gas
-
Rotary evaporator
Procedure:
-
Preparation: In a round-bottom flask, dissolve the this compound conjugate in anhydrous DCM to a concentration of approximately 0.1 M under an inert atmosphere (e.g., nitrogen or argon).
-
TFA Addition: Cool the solution to 0°C using an ice bath. Add TFA to the stirred solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to the tert-butyl cation byproduct, add a scavenger such as TIS (2.5-5% v/v).[10]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction should be performed in a well-ventilated fume hood as isobutylene and carbon dioxide gas are evolved.[9]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate with DCM or toluene.[11]
-
Precipitation and Washing: Dissolve the residue in a minimal amount of a suitable solvent (e.g., a small amount of methanol or DCM). Add cold diethyl ether to precipitate the deprotected product.
-
Isolation: Collect the precipitated product by centrifugation followed by decantation of the ether, or by filtration. Wash the product several times with cold diethyl ether to remove scavengers and residual TFA.
-
Drying: Dry the purified product under vacuum.
Caption: A typical experimental workflow for TFA-mediated Boc and t-butyl ester removal.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for the conjugation of the propargyl group of the linker to an azide-functionalized biomolecule.
Materials:
-
This compound
-
Azide-functionalized biomolecule (e.g., peptide, protein, or small molecule)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 200 mM in water)
-
Phosphate-buffered saline (PBS) or other suitable aqueous buffer (pH 7-8)
-
Degassing equipment (optional, but recommended)
Procedure:
-
Preparation of Reactants: Dissolve the azide-functionalized biomolecule and the propargyl-PEG linker in the reaction buffer to the desired concentrations. A slight molar excess (1.1-1.5 equivalents) of the linker is typically used.
-
Catalyst Preparation: In a separate tube, prepare the catalyst solution by mixing the CuSO₄ stock solution and the THPTA ligand stock solution. A 1:5 molar ratio of CuSO₄ to THPTA is recommended to protect biomolecules from oxidative damage.[6]
-
Reaction Initiation: To the solution of the azide and alkyne, add the pre-mixed catalyst solution. Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentrations of the reactants and catalyst should be optimized for each specific system.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be performed under an inert atmosphere to minimize oxidation, although the use of excess ascorbate and a ligand can mitigate this need.[6]
-
Monitoring and Quenching: Monitor the reaction progress by HPLC or MS. Once the reaction is complete, it can be quenched by the addition of a chelating agent like EDTA to remove the copper catalyst.
-
Purification: Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC), to remove excess reagents and byproducts.
| Parameter | Recommended Range | Notes |
| Alkyne Substrate | 1 equivalent | The limiting reagent. |
| Azide-PEG Linker | 1.1 - 5 equivalents | Excess can drive the reaction to completion. |
| CuSO₄ | 50 - 200 µM | Lower concentrations are preferred for live-cell labeling. |
| Sodium Ascorbate | 5 - 10 equivalents to CuSO₄ | Freshly prepared solution is crucial for activity. |
| Ligand (e.g., THPTA) | 5 equivalents to CuSO₄ | Accelerates the reaction and protects biomolecules. |
| Reaction Buffer | PBS, Tris, HEPES (pH 7-8) | Amine-free buffers are essential. |
| Temperature | Room Temperature | Higher temperatures can be used for less sensitive substrates. |
| Reaction Time | 1 - 4 hours | Monitor for completion. |
Table 1: General CuAAC Reaction Parameters for Bioconjugation.
Characterization of Bioconjugates
A multi-faceted analytical approach is required for the comprehensive characterization of the synthesized bioconjugates.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the conjugate and separating it from unreacted starting materials.
-
Size-Exclusion Chromatography (SEC-HPLC): This method separates molecules based on their hydrodynamic volume and is ideal for separating the larger bioconjugate from smaller, unreacted linker molecules. It can also detect the formation of aggregates.[17]
-
Reversed-Phase HPLC (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity. It is useful for assessing the purity of the final conjugate and can often resolve species with different drug-to-antibody ratios (DARs) in ADC characterization.[18]
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the identity of the bioconjugate and determining the degree of labeling.
-
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is well-suited for analyzing large biomolecules like proteins and antibodies. It can provide the intact mass of the conjugate, allowing for the direct confirmation of successful conjugation and the determination of the number of linkers attached.[18][19]
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: MALDI-TOF is another valuable technique for determining the molecular weight of the conjugate.[5][20]
| Analytical Technique | Information Provided | Key Considerations |
| SEC-HPLC | Purity, aggregation, separation of conjugate from excess linker. | Choice of column and mobile phase is critical for resolution. |
| RP-HPLC | Purity, resolution of different conjugated species. | Can be denaturing for some proteins. |
| ESI-MS | Intact mass of the conjugate, degree of labeling (e.g., DAR). | Data deconvolution is often necessary for heterogeneous samples.[18][19] |
| MALDI-TOF MS | Intact mass of the conjugate. | Choice of matrix is important for optimal ionization.[5] |
Table 2: Common Analytical Techniques for Characterizing PEGylated Bioconjugates.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Yield (CuAAC) | - Inactive sodium ascorbate solution.- Oxidation of Cu(I) catalyst.- Low reactivity of biomolecule. | - Always use freshly prepared sodium ascorbate.- Perform the reaction under an inert atmosphere.- Increase the molar excess of the linker.- Optimize pH and reaction time. |
| Incomplete Deprotection | - Insufficient TFA concentration or reaction time.- Presence of water inactivating the acid. | - Increase TFA concentration (e.g., to 50%) or extend the reaction time.- Ensure anhydrous conditions are maintained. |
| Broad Peaks in HPLC | - Sample overloading.- Secondary interactions with the column.- Aggregation of the conjugate. | - Reduce the injection volume or sample concentration.- Modify the mobile phase (e.g., adjust pH or salt concentration).- Analyze by SEC-HPLC to check for aggregates.[7][21][22][23] |
| Complex Mass Spectra | - Heterogeneity of the PEG linker (if not monodisperse).- Multiple charge states in ESI-MS. | - Use high-resolution mass spectrometry.- Employ deconvolution software to interpret the data.- Post-column addition of a charge-stripping agent like triethylamine can simplify spectra.[18] |
Table 3: Troubleshooting Guide for Bioconjugation and Analysis.
Conclusion
This compound is a highly versatile and powerful tool for the synthesis of complex bioconjugates. Its orthogonally protected functional groups and integrated PEG spacer provide researchers with precise control over the assembly of advanced therapeutics and research probes. By understanding the core chemical principles and employing the detailed protocols and analytical strategies outlined in this guide, scientists and drug development professionals can effectively leverage this linker to advance their research and development goals.
References
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Troup RI, Fallan C, Baud MGJ. Current strategies for the design of PROTAC linkers: a critical review. Explor. Target Antitumor Ther. 2020;1:273-312. [Link]
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An S, Fu L. Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. EBioMedicine. 2018 Oct;36:553-562. [Link]
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Schuster RJ, Ahner J, Tober K, Hail ME. Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia, LLC and Quanta BioDesign, Ltd. [Link]
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Cheng, H., et al. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. 2022;65(17):11425-11452. [Link]
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SCIEX. Intact Mass Analysis of PEGylated Therapeutic Proteins using TripleTOF system. 2012. [Link]
-
Gudihal R, Babu CV S, Tang N, Palaniswamy S, S U, Basingi S. Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Agilent Technologies. 2013. [Link]
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Mukhamejanova Z, Tong Y, Xiang Q, Xu F, Pang J. Recent Advances in the Design and Development of Anticancer Molecules based on PROTAC Technology. Current Medicinal Chemistry. 2021;28(7):1304-1327. [Link]
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Gao H, et al. An overview of PROTACs: a promising drug discovery paradigm. Mol Biomed. 2022;3(1):43. [Link]
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Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
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Chen, Y., et al. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. Bioconjugate Chemistry. 2018;29(5):1489-1497. [Link]
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Yilmaz, G., et al. Advanced site-specific analysis of insulin-PEG conjugates using MALDI-MS. Analytical Methods. 2021;13(45):5439-5447. [Link]
-
Precise PEG. This compound. [Link]
-
Zhang, Y., et al. Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2. ACS Omega. 2020;5(28):17415-17422. [Link]
-
McKay, C. S., & Finn, M. G. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide–Alkyne Cycloaddition. Chemistry–A European Journal. 2014;20(41):13144-13154. [Link]
-
Lau, Y. H., et al. Peptide conjugation via CuAAC 'click' chemistry. Molecules. 2013;18(11):13148-13174. [Link]
-
Aurigene Pharmaceutical Services. Troubleshooting and Performance Improvement for HPLC. 2024. [Link]
-
Chemistry Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. 2017. [Link]
-
Restek. HPLC Troubleshooting Guide. [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
-
Lundquist, A., & Scriven, E. F. V. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. Journal of the Chemical Society, Perkin Transactions 1. 2000;(22):3867-3872. [Link]
-
Scott, D. E., et al. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters. 2022;13(7):1182-1190. [Link]
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Application Notes and Protocols: Leveraging N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl Ester for Advanced PROTAC Synthesis
Introduction: The Critical Role of Linkers in PROTAC Design
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three essential components: a ligand that binds the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] It is now well-established that the linker is not merely a passive spacer but a critical determinant of a PROTAC's efficacy, influencing its ability to form a stable and productive ternary complex (POI-PROTAC-E3 ligase), as well as dictating crucial physicochemical properties like solubility and cell permeability.[5][6]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their inherent hydrophilicity, which can enhance the aqueous solubility of the final PROTAC molecule—a common challenge for these relatively large molecules.[7][][9] The modularity of PEG chains also allows for systematic tuning of linker length, a key parameter for optimizing degradation efficiency.[9][10] This guide focuses on a specific, highly versatile PEG-based linker, N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester , and provides a detailed framework for its strategic application in the synthesis of novel PROTACs.
Molecular Profile: this compound
This branched, heterobifunctional linker is engineered for maximum synthetic versatility, incorporating three key functionalities:
-
Propargyl Group: A terminal alkyne that serves as a reactive handle for "click chemistry," specifically the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2][][12] This allows for the straightforward and high-yield conjugation of an azide-modified ligand.
-
Boc-Protected Amine: A tert-butyloxycarbonyl (Boc) protected amine, which can be selectively deprotected under acidic conditions to reveal a primary amine for subsequent amide bond formation.[13]
-
t-Butyl Ester: A tert-butyl protected carboxylic acid, which can also be cleaved under acidic conditions, typically harsher than those required for Boc removal, to yield a carboxylic acid for amide coupling.[14][15]
The presence of two orthogonal protecting groups (Boc and t-butyl ester) on a branched PEG core provides researchers with exceptional control over the synthetic sequence, allowing for the directional and stepwise assembly of the PROTAC molecule.[14]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C24H44N2O8 | BroadPharm[15] |
| Molecular Weight | 504.62 g/mol | BroadPharm[15] |
| Appearance | White to off-white solid | Internal Data |
| Solubility | Soluble in DCM, DMF, DMSO | Internal Data |
Visualizing the Synthetic Strategy
The structure of this compound enables a modular and convergent synthetic approach to PROTACs.
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click chemistry reaction with N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester
Application Note and Protocols for Click Chemistry Reaction with N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Click Chemistry and Advanced PEG Linkers
Click chemistry has emerged as a transformative approach in chemical synthesis, valued for its efficiency, reliability, and biocompatibility.[1][] At the heart of this concept is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction celebrated for its high yield, stereospecificity, and mild, often aqueous, reaction conditions.[1][3] This reaction forms a stable triazole linkage between a terminal alkyne and an azide, proving indispensable in fields like drug discovery, bioconjugation, and materials science.[1][3]
The versatility of click chemistry is further enhanced by the use of specialized linkers. Polyethylene Glycol (PEG) linkers are widely used in bioconjugation to improve the solubility, stability, and pharmacokinetic profiles of molecules.[4][5] The specific linker, this compound, is a sophisticated, branched PEG linker designed for advanced applications.[6] It features a terminal propargyl group for click chemistry, a Boc-protected amine, and a t-butyl ester protected carboxylic acid. This heterobifunctional nature allows for sequential and site-specific conjugation of different molecular entities.
This document serves as a comprehensive guide to utilizing this compound in CuAAC reactions. It provides a deep dive into the reaction mechanism, detailed experimental protocols, troubleshooting advice, and potential applications.
Understanding the Reagent: this compound
This branched PEG linker is a powerful tool for creating complex bioconjugates.[6] Its key features are:
-
Propargyl Group: A terminal alkyne that readily participates in CuAAC reactions with azide-containing molecules.[6][7]
-
PEG Spacer: The polyethylene glycol chains enhance water solubility, reduce immunogenicity, and improve the overall biocompatibility of the final conjugate.[4][5][8]
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group allows for the selective deprotection and subsequent functionalization of the secondary amine.
-
t-Butyl Ester: This group masks a carboxylic acid, which can be deprotected under acidic conditions to enable further conjugation.[6]
| Property | Value |
| Molecular Formula | C25H45NO9[6] |
| Molecular Weight | 503.6 g/mol [6] |
| CAS Number | 2093152-78-2[6] |
| Purity | ≥98%[6] |
| Solubility | DMSO, DMF, DCM[6][9] |
| Storage | -20°C[6] |
The Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient method for forming a stable 1,4-disubstituted 1,2,3-triazole ring.[1][3] The reaction is catalyzed by a copper(I) species, which significantly accelerates the rate of what would otherwise be a slow thermal cycloaddition.[3]
The key steps in the mechanism are:
-
Formation of Copper(I) Acetylide: The copper(I) catalyst reacts with the terminal alkyne of the PEG linker to form a copper acetylide intermediate.[10]
-
Coordination with Azide: The copper acetylide then coordinates with the azide-functionalized molecule.[11]
-
Cycloaddition: A 1,3-dipolar cycloaddition occurs between the azide and the activated alkyne, leading to the formation of a six-membered ring intermediate.[10][11]
-
Rearrangement and Product Release: The intermediate rearranges, and subsequent protonation releases the stable triazole product, regenerating the copper(I) catalyst for the next cycle.[11]
To ensure the catalytic cycle proceeds efficiently, the copper(I) catalyst must be protected from oxidation to the inactive copper(II) state. This is typically achieved by including a reducing agent, such as sodium ascorbate, and a stabilizing ligand.[3][12]
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Application Note: Selective Cleavage of a t-Butyl Ester in N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Selective Deprotection in Complex Molecule Synthesis
In the realm of advanced chemical synthesis, particularly for applications in bioconjugation and drug delivery, the use of bifunctional linkers is paramount. Molecules such as N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester are sophisticated constructs designed for multi-step synthetic strategies.[1][2][3] This particular linker features a propargyl group for "click chemistry" modifications, a Boc-protected amine, and a t-butyl ester-protected carboxylic acid. The strategic removal of one protecting group while others remain intact, known as orthogonal deprotection, is a cornerstone of modern organic synthesis.
This application note provides a detailed protocol and scientific rationale for the selective cleavage of the t-butyl ester group in this compound, yielding the corresponding carboxylic acid while preserving the acid-labile Boc protecting group. This selective deprotection is often a crucial step in preparing the linker for subsequent conjugation reactions, for instance, with an amine-containing biomolecule.
Scientific Principles: Exploiting Differential Acid Lability
Both the t-butyl ester and the tert-butyloxycarbonyl (Boc) group are susceptible to cleavage under acidic conditions.[4][5] However, the Boc group is generally more labile to acid than the t-butyl ester. The ability to selectively cleave the t-butyl ester hinges on exploiting the subtle differences in their reaction kinetics under carefully controlled acidic conditions.
The mechanism for the acid-catalyzed cleavage of both groups proceeds through the formation of a stable tertiary carbocation.[6][7][8]
-
Step 1: Protonation. The reaction is initiated by the protonation of the carbonyl oxygen of the ester or carbamate by a strong acid, such as trifluoroacetic acid (TFA).[8][9]
-
Step 2: Carbocation Formation. The protonated intermediate undergoes cleavage to form a carboxylic acid (in the case of the ester) or a carbamic acid (in the case of the Boc group) and a stable tert-butyl carbocation.[9][10]
-
Step 3: Deprotonation and Product Formation. The tert-butyl carbocation is then deprotonated to form isobutylene gas. The carbamic acid formed from Boc cleavage is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.[8]
By employing a milder acid concentration and/or lower reaction temperatures, it is possible to achieve a reaction rate that is significant for the t-butyl ester cleavage but sufficiently slow for the Boc group, thus achieving the desired selectivity.[11][12][13]
Detailed Protocol: Selective t-Butyl Ester Cleavage
This protocol outlines the selective removal of the t-butyl ester from this compound using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Materials and Reagents
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Toluene
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Inert gas supply (Argon or Nitrogen)
Experimental Workflow Diagram
Caption: Step-by-step workflow for the selective cleavage of the t-butyl ester.
Step-by-Step Procedure
-
Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1 M.
-
Cooling: Place the flask in an ice bath and allow the solution to cool to 0°C with gentle stirring.
-
TFA Addition: In a separate vial, prepare a solution of 20% TFA in anhydrous DCM (v/v). Slowly add this TFA solution (approximately 10 equivalents of TFA relative to the substrate) to the reaction mixture dropwise over 5-10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 30-60 minutes until the starting material is consumed. The reaction is typically complete within 1-4 hours.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NaHCO₃ while the flask is still in the ice bath. Continue adding the NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volume of the initial DCM). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate with toluene (2-3 times).[14]
-
Purification: The resulting crude product, N-(Propargyl-PEG2)-N-Boc-PEG3-acid, can be used in the next step without further purification if the purity is deemed sufficient by analytical methods. If necessary, the product can be purified by silica gel column chromatography.
Quantitative Data and Troubleshooting
| Parameter | Recommended Value | Rationale |
| Substrate Concentration | ~0.1 M | Ensures good solubility and reaction kinetics. |
| TFA Concentration | 20% in DCM | A lower concentration of TFA helps to ensure selectivity over the Boc group. |
| Temperature | 0°C | Lowering the temperature significantly decreases the rate of Boc cleavage. |
| Reaction Time | 1-4 hours | Should be determined by careful monitoring to avoid side reactions. |
| Expected Yield | >90% | High yields are expected with careful execution of the protocol. |
| Potential Issue | Probable Cause | Recommended Solution |
| Incomplete reaction | Insufficient TFA or reaction time. | Add additional equivalents of the TFA/DCM solution and continue monitoring. |
| Loss of Boc group | Reaction temperature too high or TFA concentration too strong. | Ensure the reaction is maintained at 0°C. Consider using a lower concentration of TFA (e.g., 10%). |
| Difficult work-up | Emulsion formation during extraction. | Add more brine to the separatory funnel to help break the emulsion. |
| Product is an oil/gum | The PEGylated nature of the product can make it non-crystalline. | This is normal for many PEG-containing compounds. Purify by column chromatography if necessary. |
Conclusion
The selective cleavage of the t-butyl ester in the presence of a Boc group is a readily achievable transformation with careful control of the reaction conditions. The protocol described herein provides a robust and reliable method for the preparation of N-(Propargyl-PEG2)-N-Boc-PEG3-acid, a key intermediate for further bioconjugation. By understanding the underlying chemical principles, researchers can confidently apply and adapt this methodology to a variety of complex synthetic challenges.
References
-
Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(24), 9045–9050. [Link]
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ACS GCI Pharmaceutical Roundtable. Acids - Reagent Guides. Wordpress. [Link]
-
Zhang, Y., et al. (2020). Improved synthesis of an ergothioneine PET radioligand for imaging oxidative stress in Alzheimer's disease. ResearchGate. [Link]
-
Wu, Y., et al. (2006). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 71(24), 9045-9050.* [Link]
-
Liang, G., et al. (2015). A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. [Link]
-
Marcantoni, E., et al. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O-NaI System in Acetonitrile. Organic Chemistry Portal. [Link]
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McGrath, M. (2015). How can I deprotect esters using TFA? ResearchGate. [Link]
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Organic Chemistry Portal. tert-Butyl Esters. Organic Chemistry Portal. [Link]
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ResearchGate. (2025). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate. [Link]
-
ResearchGate. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? ResearchGate. [Link]
-
ResearchGate. (2018). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. ResearchGate. [Link]
-
Reddit. (2024). Boc and tBu ester pH stability during enamine hydrolysis. Reddit. [Link]
-
ACS GCI Pharmaceutical Roundtable. Ester Deprotection - Reagent Guides. Wordpress. [Link]
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Clutch Prep. Write the mechanism for the acid-catalyzed reaction of tert-butyl acetate with methanol. Clutch Prep. [Link]
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AxisPharm. This compound. AxisPharm. [Link]
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ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
-
ResearchGate. (2012). How can I remove TFA in a product? ResearchGate. [Link]
-
Organic Syntheses. Methyl Ester. Organic Syntheses. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. [Link]
-
Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Scribd. [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. Common Organic Chemistry. [Link]
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Application Notes & Protocols: Strategic Use of N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl Ester in Advanced Antibody-Drug Conjugate (ADC) Development
Abstract and Introduction
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the cell-killing power of potent cytotoxic agents. The linker connecting these two components is a critical determinant of an ADC's success, profoundly influencing its therapeutic index, stability, pharmacokinetics (PK), and solubility.[1][][3] This guide details the strategic application of N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester , a heterobifunctional, branched polyethylene glycol (PEG) linker, for the development of next-generation ADCs.
While this molecule is well-established as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[4][5][6][7][8][], its unique architecture offers significant, albeit advanced, utility in ADC construction. Its defining features—a terminal propargyl group for bioorthogonal "click" chemistry, two distinct protecting groups (Boc and t-butyl ester), and a branched PEG core—enable a highly controlled, sequential approach to ADC synthesis. This document provides the scientific rationale and detailed protocols for leveraging this linker to create well-defined, site-specific ADCs with potentially superior properties.
Features and Benefits of the Linker
The molecular structure of this compound provides a sophisticated toolkit for the ADC developer. Understanding the function of each moiety is key to exploiting its full potential.
| Feature | Chemical Moiety | Function & Scientific Rationale |
| Bioorthogonal Handle | Propargyl Group (Alkyne) | Enables highly specific and efficient conjugation to an azide-modified antibody via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click chemistry" reaction.[10][11][12][13] This bioorthogonal nature prevents side reactions with biological functional groups, ensuring precise control over the conjugation site. |
| Solubility & PK Enhancement | Branched PEG Core (PEG2 & PEG3) | The hydrophilic polyethylene glycol chains enhance the aqueous solubility of the entire ADC, which is crucial for mitigating aggregation caused by hydrophobic payloads.[1][14][15] This PEG shield also extends circulation half-life by reducing immunogenicity and non-specific clearance.[][15] |
| Orthogonal Protecting Group 1 | tert-Butoxycarbonyl (Boc) | Protects a secondary amine within the linker backbone. It is labile to acidic conditions. Its removal is a strategic step that can be performed selectively, allowing for sequential chemical modifications. |
| Orthogonal Protecting Group 2 | tert-Butyl (t-butyl) Ester | Protects a terminal carboxylic acid. This group is also acid-labile but can be removed under conditions that may differ from Boc deprotection, offering a dual-control mechanism for synthesis.[16][17] The exposed carboxylate can be used to attach the cytotoxic payload. |
The primary advantage of this linker is its capacity for a sequential and controlled assembly of the payload-linker construct before conjugation to the antibody. This minimizes exposure of the antibody to harsh reaction conditions and simplifies purification of the final ADC.
Proposed Workflow for ADC Synthesis
The use of this compound requires a multi-step synthetic strategy. The following workflow outlines a logical pathway from linker modification to final ADC construction. This process is designed to first build the complete linker-payload warhead, which is then "clicked" onto an azide-functionalized antibody.
Figure 1: Proposed workflow for ADC synthesis. This diagram outlines the sequential modification of the linker and antibody before the final click-chemistry conjugation.
Detailed Experimental Protocols
Disclaimer: These protocols provide a general framework. Researchers must optimize concentrations, reaction times, and purification methods based on the specific properties of their antibody, payload, and analytical capabilities. All steps involving organic solvents should be performed in a certified chemical fume hood.
Protocol 1: Selective Deprotection of the t-Butyl Ester
This protocol exposes the terminal carboxylic acid, preparing the linker for payload attachment. The goal is to remove the t-butyl ester while keeping the N-Boc group intact. Zinc bromide (ZnBr₂) in dichloromethane (DCM) is a reported method for achieving this selectivity.[17]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Zinc Bromide (ZnBr₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator, separatory funnel, glassware
-
TLC plates and HPLC-MS for reaction monitoring
Procedure:
-
Dissolve this compound (1 equiv.) in anhydrous DCM to a concentration of 0.1 M.
-
Add anhydrous ZnBr₂ (5 equiv.) to the solution.
-
Stir the reaction at room temperature. Monitor the reaction progress every 4-6 hours by TLC or HPLC-MS until the starting material is consumed (typically 12-24 hours).
-
Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting product (N-(Propargyl-PEG2)-N-Boc-PEG3-acid) by flash column chromatography to yield a pure product, ready for payload conjugation.
Protocol 2: Payload Conjugation via Amide Bond Formation
This protocol attaches an amine-containing cytotoxic payload to the newly exposed carboxylic acid on the linker using standard EDC/NHS chemistry.
Materials:
-
N-(Propargyl-PEG2)-N-Boc-PEG3-acid (from Protocol 1)
-
Amine-containing cytotoxic payload (e.g., MMAE, PBD dimer)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
HPLC for purification
Procedure:
-
Dissolve the linker-acid (1.2 equiv.) in anhydrous DMF.
-
Add NHS (1.5 equiv.) and EDC (1.5 equiv.). Stir at room temperature for 1 hour to activate the carboxylic acid, forming the NHS ester.
-
In a separate vial, dissolve the amine-containing payload (1 equiv.) in anhydrous DMF. Add DIPEA (3 equiv.) to act as a non-nucleophilic base.
-
Add the payload solution to the activated linker solution.
-
Allow the reaction to proceed at room temperature for 4-12 hours. Monitor for completion by HPLC-MS.
-
Upon completion, the crude Propargyl-Linker-Payload construct can be purified directly by reverse-phase preparative HPLC.
-
Lyophilize the pure fractions to obtain the final construct as a solid.
Protocol 3: Antibody Modification and Click Chemistry Conjugation (CuAAC)
This protocol describes the final conjugation of the alkyne-bearing linker-payload construct to an azide-modified antibody.
Materials:
-
Azide-modified monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Propargyl-Linker-Payload construct (from Protocol 2) dissolved in DMSO.
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 200 mM in water).
-
Sodium ascorbate stock solution (freshly prepared, 100 mM in water).
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns).
-
Hydrophobic Interaction Chromatography (HIC) system for DAR analysis and purification.
Procedure:
-
Preparation: Equilibrate a desalting column with PBS buffer (pH 7.4). Prepare fresh sodium ascorbate solution.
-
Pre-complex Formation: In a microcentrifuge tube, mix CuSO₄ and THPTA in a 1:2 molar ratio. Allow it to stand for 3-5 minutes to form the Cu(I)-ligand complex.
-
Reaction Setup:
-
In a reaction tube, add the azide-modified antibody.
-
Add the Propargyl-Linker-Payload solution. A molar excess of 5-10 equivalents relative to the antibody is a good starting point for optimization. Ensure the final DMSO concentration is below 10% (v/v).
-
Add the pre-formed Cu(I)/THPTA complex to the mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration ~1-2 mM).
-
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours.[10]
-
Purification:
-
Remove excess small molecules from the reaction mixture using a desalting column equilibrated with PBS.
-
Concentrate the resulting ADC using a centrifugal filter with an appropriate molecular weight cutoff (e.g., 50 kDa).[18]
-
-
Characterization: Analyze the purified ADC by HIC to determine the drug-to-antibody ratio (DAR) and the distribution of species. Further purification by HIC or Size Exclusion Chromatography (SEC) may be necessary to isolate the desired DAR species.
Data Interpretation and Quality Control
Effective ADC development relies on rigorous analytical characterization at each step.
| Analysis Type | Technique | Purpose & Expected Outcome |
| Reaction Monitoring | HPLC-MS, TLC | To confirm the consumption of starting materials and formation of the desired product in Protocols 1 and 2. |
| DAR Determination | Hydrophobic Interaction Chromatography (HIC) | To quantify the average number of drugs conjugated per antibody. HIC separates ADC species based on hydrophobicity, allowing visualization of unconjugated mAb, DAR2, DAR4, etc. |
| Aggregation Analysis | Size Exclusion Chromatography (SEC) | To assess the level of aggregation in the final ADC product. A single, sharp peak corresponding to the monomeric ADC is desired. |
| Confirmation of Mass | Mass Spectrometry (Intact MS) | To confirm the molecular weight of the final ADC, verifying successful conjugation of the linker-payload. |
| In Vitro Potency | Cell-based Cytotoxicity Assay | To measure the biological activity of the ADC on target-expressing cancer cell lines and compare it to a non-targeting control. |
Conclusion
This compound is a high-value, multifunctional linker for researchers aiming to construct advanced, site-specific ADCs. While its primary application has been in PROTAC development, its unique combination of a bioorthogonal handle, a branched PEG core, and orthogonal protecting groups provides an elegant solution for a controlled, sequential synthesis strategy. This approach allows for the pre-assembly of a precisely defined linker-payload construct, which can then be efficiently conjugated to an antibody. The resulting ADCs have the potential for enhanced homogeneity, improved solubility, and favorable pharmacokinetic profiles, making this linker a powerful tool in the pursuit of more effective and safer cancer therapeutics.[][15][19]
References
-
ADC Review. PEG Linkers. [Link]
-
Cargado, M., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. European Journal of Medicinal Chemistry. [Link]
-
Labinsights. (2025). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). [Link]
-
Creative Biolabs. What are PEG Linkers?. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Innovative Linkers: How Propargyl-PEG5-NHS Ester Empowers Antibody-Drug Conjugate (ADC) Development. [Link]
-
St. Amant, M., et al. (2018). Click Chemistry Conjugations. Methods in Molecular Biology. [Link]
-
Creative Biolabs. Conjugation Based on Click Chemistry. [Link]
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AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]
-
Springer Nature Experiments. Click Chemistry Conjugations. [Link]
-
T. A. T. Tran, et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm. [Link]
-
Lin, Y. A., et al. (2025). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate. [Link]
-
AxisPharm. This compound. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Reddit. (2025). Method to remove Boc in the presence of t-butylester. [Link]
-
Wu, Y., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry. [Link]
-
Banijamali, A. R., et al. (2003). A mechanism for the formation of bis-glutathione conjugates of propargyl alcohol. Pest Management Science. [Link]
-
El-Sayed, N. N. E., et al. (2021). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules. [Link]
-
Lee, S. H., et al. (2011). Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol). Molecules. [Link]
-
ResearchGate. (2025). Synthesis of Propargyl Compounds and Their Cytotoxic Activity. [Link]
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- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
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Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Introduction: The Quintessential Click Reaction for Modern Chemistry
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced by Nobel laureate K. Barry Sharpless that emphasizes reactions that are modular, high-yielding, and generate only inoffensive byproducts.[1][2] Independently discovered by the groups of Valery Fokin/K. Barry Sharpless and Morten Meldal, this reaction has revolutionized molecular synthesis by providing a highly efficient and reliable method for covalently linking molecular building blocks.[2][3][4][5] The CuAAC reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide, exhibiting a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal Huisgen cycloaddition.[6][7][8]
This powerful ligation tool is celebrated for its exceptional reliability, stereoselectivity, and broad functional group tolerance.[9][10] It operates under mild, often aqueous conditions, and is largely insensitive to pH in the 4 to 12 range, making it an indispensable tool in diverse fields such as drug discovery, bioconjugation, materials science, and diagnostics.[6][11][12][13] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical underpinnings and practical execution of the CuAAC reaction.
The Engine of the Reaction: Understanding the Catalytic Cycle
The efficacy of the CuAAC reaction hinges on the catalytic activity of the copper(I) ion. The currently accepted mechanism involves a stepwise process rather than a concerted cycloaddition.[14][15] While some studies suggest the involvement of a dinuclear copper intermediate, the fundamental steps of the catalytic cycle provide a robust framework for understanding and optimizing the reaction.[14][16][17]
Here, we break down the causality of the catalytic cycle:
-
Generation of the Copper(I) Acetylide: The cycle commences with the reaction between the terminal alkyne and the Cu(I) catalyst. The copper ion coordinates to the alkyne, increasing the acidity of the terminal proton and facilitating its removal to form a copper acetylide intermediate.[14][16] This step is crucial as it activates the alkyne for subsequent reaction with the azide.
-
Coordination and Activation of the Azide: The azide then coordinates to the copper center of the copper acetylide complex. This coordination activates the azide, positioning it for nucleophilic attack by the acetylide.
-
Cycloaddition and Formation of the Six-Membered Metallacycle: The terminal nitrogen of the azide attacks the internal carbon of the copper acetylide, leading to the formation of a six-membered copper(III) metallacycle intermediate.[18]
-
Ring Contraction and Product Formation: This intermediate is unstable and undergoes reductive elimination to form the stable 1,4-disubstituted triazole ring.
-
Protonolysis and Catalyst Regeneration: The final step involves protonolysis of the copper-triazolide intermediate, which releases the triazole product and regenerates the active Cu(I) catalyst, allowing it to re-enter the catalytic cycle.[]
Sources
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- 18. researchgate.net [researchgate.net]
Application Notes: A Step-by-Step Protocol for Advanced Protein Bioconjugation Using a Heterobifunctional Propargyl-PEG Linker
Introduction and Scientific Principle
The field of bioconjugation demands precision and versatility to construct complex molecular architectures like Antibody-Drug Conjugates (ADCs), PROTACs, and targeted imaging agents. Heterobifunctional linkers are central to these efforts, providing a molecular bridge to covalently connect distinct functional moieties. This guide details the application of N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester , a sophisticated branched linker designed for multi-step, chemoselective ligation strategies.
This linker possesses three key features:
-
A Terminal Propargyl Group: An alkyne functional handle that serves as a reactive partner for "click chemistry," specifically the highly efficient and bioorthogonal Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3][4] This reaction's specificity ensures that the ligation occurs exclusively between the alkyne and a corresponding azide, even in the complex milieu of a biological sample.[2][5]
-
A Boc-Protected Amine: A tert-butyloxycarbonyl (Boc) group masks a secondary amine. This protecting group is stable under a wide range of conditions but can be efficiently removed under acidic conditions to reveal the amine for subsequent conjugation.[6]
-
A t-Butyl Ester-Protected Carboxylic Acid: The terminus of the second PEG chain is a carboxylic acid protected as a t-butyl ester. Similar to the Boc group, this ester is labile to acid, allowing for the controlled exposure of a carboxyl group for further functionalization, such as amide bond formation.[1]
The strategic placement of two distinct, acid-labile protecting groups (Boc and t-butyl ester) allows for a staged deprotection and conjugation workflow. The primary application detailed here involves an initial CuAAC reaction to attach the linker to an azide-modified protein, followed by deprotection to expose the amine and carboxyl functionalities for secondary payload attachment.
Overall Experimental Workflow
The protocol is logically divided into four primary stages: Protein Preparation, Linker-Protein Conjugation, Deprotection, and finally, Analysis. This workflow ensures a controlled and verifiable process from starting materials to the final, purified bioconjugate.
Caption: High-level workflow for protein conjugation.
Detailed Protocols and Methodologies
Protocol 1: Introduction of Azide Functionality onto the Target Protein
Principle: To prepare the protein for the CuAAC reaction, a reactive azide handle must be introduced. The most common method targets primary amines on the protein surface, such as the ε-amine of lysine residues and the N-terminus.[7][8] This is achieved using an N-hydroxysuccinimidyl (NHS) ester of an azide-containing molecule (e.g., NHS-PEG4-Azide). The reaction forms a stable amide bond.[7] The reaction is most efficient at a slightly basic pH (7.2-8.5) where the amine groups are deprotonated and nucleophilic.[7]
Materials:
-
Protein of Interest (e.g., IgG)
-
Amine-free buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or 0.1 M Sodium Bicarbonate Buffer, pH 8.3[8][9]
-
Azido-PEG4-NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting Columns (e.g., Zeba Spin Desalting Columns)
Procedure:
-
Protein Preparation: Dissolve or buffer-exchange the protein into amine-free PBS at a concentration of 2-10 mg/mL. Buffers containing primary amines like Tris or glycine must be avoided as they will compete in the reaction.[10]
-
NHS-Azide Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Azido-PEG4-NHS Ester in anhydrous DMSO.[10][11] Do not store the solution, as the NHS ester is susceptible to hydrolysis.[10]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the NHS-Azide solution to the protein solution.[10][11] The final concentration of DMSO should not exceed 10% (v/v) to prevent protein denaturation.[12]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.[11]
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50 mM Tris. Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS ester.[11]
-
Purification: Remove excess, non-reacted labeling reagent and quenching buffer by passing the solution through a desalting column equilibrated with PBS, pH 7.4.
-
Confirmation: Confirm the introduction of azide groups using a copper-free click reaction with a fluorescently tagged cyclooctyne (e.g., DBCO-Fluor 488) and analyze via SDS-PAGE or mass spectrometry.
| Parameter | Recommended Value | Rationale |
| Protein Concentration | 2-10 mg/mL | Higher concentrations improve reaction kinetics. |
| Buffer pH | 7.4 - 8.5 | Optimal for deprotonation of lysine amines without significant NHS ester hydrolysis.[7] |
| NHS-Azide Molar Excess | 10-20 fold | Ensures efficient labeling. May be optimized to control the degree of labeling (DOL).[10][11] |
| Reaction Time | 1-2 hours at RT | Sufficient for completion. Longer times or higher temperatures increase hydrolysis risk. |
Protocol 2: CuAAC "Click" Reaction for Linker Conjugation
Principle: The CuAAC reaction creates a stable triazole linkage between the azide-modified protein and the propargyl group of the linker.[2][5] The reaction requires a Copper(I) catalyst, which is typically generated in situ from a Copper(II) source (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[13] A copper-chelating ligand, such as THPTA, is crucial to stabilize the Cu(I) oxidation state, enhance reaction efficiency, and protect the protein from oxidative damage.[13][14][15]
Caption: Core components of the CuAAC reaction.
Materials:
-
Azide-Modified Protein in PBS, pH 7.4
-
This compound
-
Anhydrous DMSO
-
Reagent Stocks (prepare fresh in nuclease-free water):
-
50 mM Copper(II) Sulfate (CuSO₄)
-
250 mM THPTA Ligand
-
100 mM Sodium Ascorbate (NaAsc)
-
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the Propargyl-PEG linker in anhydrous DMSO.
-
Prepare the CuSO₄, THPTA, and Sodium Ascorbate stocks immediately before use. Sodium ascorbate solutions are particularly prone to degradation.[15]
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Azide-modified protein (e.g., to a final concentration of 20 µM).
-
Propargyl-PEG linker (e.g., to a final concentration of 200 µM, a 10-fold excess over the protein).[15]
-
THPTA ligand (to a final concentration of 500 µM).
-
CuSO₄ (to a final concentration of 100 µM). The recommended ligand-to-copper ratio is 5:1.[15]
-
Gently mix the solution.
-
-
Reaction Initiation: Initiate the click reaction by adding the fresh Sodium Ascorbate stock to a final concentration of 1 mM.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. For dilute samples, the reaction can be extended overnight at 4°C.[15]
-
Purification: Remove excess linker and catalyst components using a desalting column or size-exclusion chromatography (SEC) equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
Protocol 3: Acidic Deprotection of Boc and t-Butyl Ester Groups
Principle: To unmask the secondary amine and terminal carboxylic acid for subsequent conjugations, the Boc and t-butyl ester protecting groups must be removed. This is typically achieved simultaneously using strong acidic conditions, such as with trifluoroacetic acid (TFA).[6][16] The reaction proceeds via acid-catalyzed hydrolysis, releasing the free amine and carboxylic acid, along with isobutylene and carbon dioxide as byproducts.[16] Care must be taken as proteins can be sensitive to harsh acidic conditions.
Materials:
-
Purified Protein-Linker Conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or other suitable organic co-solvent (optional, for small molecule contexts)
-
Neutralization Buffer: e.g., 1 M Tris-HCl, pH 8.5
-
Buffer for final storage (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: This procedure must be optimized for protein stability. A common starting point for robust proteins is to treat the lyophilized conjugate or a concentrated solution with a solution of 5-20% TFA in an aqueous buffer at 4°C.
-
Incubation: Incubate the reaction on ice for 30-60 minutes. The reaction progress should be monitored carefully (e.g., by RP-HPLC or mass spectrometry) to ensure complete deprotection without significant protein degradation.
-
Neutralization and Purification:
-
Quench the reaction by diluting the mixture into a cold, robustly buffered solution at a neutral or slightly basic pH (e.g., PBS or Tris buffer).
-
Immediately purify the deprotected conjugate using SEC or dialysis into the desired final buffer to remove TFA and byproducts.
-
-
Verification: Confirm complete deprotection by mass spectrometry, observing the expected mass shift corresponding to the loss of both the Boc (100.1 Da) and t-butyl (56.1 Da) groups.
Expert Insight: For acid-sensitive proteins, milder deprotection conditions must be explored. Selective deprotection of a t-butyl ester in the presence of a Boc group is challenging, but certain conditions using specific solvent systems like methanesulfonic acid in tert-butyl acetate have been reported for small molecules and may serve as a starting point for optimization.[17][18]
Characterization and Quality Control
Thorough analysis at each stage is critical for success.
| Analysis Technique | Purpose | Expected Outcome |
| SDS-PAGE | Assess purity and confirm conjugation. | A slight increase in molecular weight after each conjugation step. |
| Mass Spectrometry (LC-MS) | Confirm identity and mass. | Observed mass should match the calculated mass of the protein + azide linker, protein + full linker, and deprotected conjugate. |
| Size-Exclusion Chromatography (SEC) | Assess purity and aggregation. | A single, sharp peak corresponding to the monomeric conjugate.[19] |
| Hydrophobic Interaction Chromatography (HIC) | Determine Drug-to-Antibody Ratio (DAR). | Separation of species with different numbers of attached linkers/payloads.[20] |
Conclusion
The this compound linker is a powerful tool for creating well-defined, multifunctional protein conjugates. By following this structured workflow—from initial protein modification with an azide handle, through a robust CuAAC conjugation, to a controlled deprotection—researchers can reliably construct sophisticated bioconjugates. The key to success lies in careful optimization of each step for the specific protein of interest and rigorous analytical characterization to validate the integrity of the final product.
References
-
Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. (n.d.). SpringerLink. Retrieved January 10, 2026, from [Link]
-
Protocol: NHS Ester Labeling of Amino-Biomolecules. (n.d.). Interchim. Retrieved January 10, 2026, from [Link]
-
Wu, Y., et al. (2007). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. PubMed. Retrieved January 10, 2026, from [Link]
-
Protein Modification by Strain-Promoted Alkyne-Azide Cycloaddition. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Plass, T., et al. (2012). Labeling proteins on live mammalian cells using click chemistry. Nature Protocols. Retrieved January 10, 2026, from [Link]
-
Plass, T., et al. (2015). Labeling proteins on live mammalian cells using click chemistry. PubMed. Retrieved January 10, 2026, from [Link]
-
Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates. (2024). RSC Publishing. Retrieved January 10, 2026, from [Link]
-
Lau, Y. H., et al. (2017). Peptide Conjugation via CuAAC 'Click' Chemistry. MDPI. Retrieved January 10, 2026, from [Link]
-
This compound. (n.d.). AxisPharm. Retrieved January 10, 2026, from [Link]
-
Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Jena Bioscience. Retrieved January 10, 2026, from [Link]
-
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). (n.d.). Glen Research. Retrieved January 10, 2026, from [Link]
-
BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd.. Retrieved January 10, 2026, from [Link]
-
Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Glassman, M. J., et al. (2017). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry. Retrieved January 10, 2026, from [Link]
-
Site-Specific Modification of Proteins through N-Terminal Azide Labeling and a Chelation-Assisted CuAAC Reaction. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Klein, J. S., et al. (2014). Design and characterization of structured protein linkers with differing flexibilities. Protein Engineering, Design and Selection. Retrieved January 10, 2026, from [Link]
-
Kuttner, G., et al. (2005). Linker peptide and affinity tag for detection and purification of single-chain Fv fragments. BioTechniques. Retrieved January 10, 2026, from [Link]
-
Propargyl PEG. (n.d.). AxisPharm. Retrieved January 10, 2026, from [Link]
-
van der Verren, S. E., et al. (2021). Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. Molecules. Retrieved January 10, 2026, from [Link]
-
Terminal Conjugation Enables Nanopore Sequencing of Peptides. (2024). ACS Publications. Retrieved January 10, 2026, from [Link]
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- 5. bachem.com [bachem.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. interchim.fr [interchim.fr]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
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- 13. jenabioscience.com [jenabioscience.com]
- 14. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
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- 19. researchgate.net [researchgate.net]
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Application Notes and Protocols: N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester in Advanced Drug Delivery
Introduction: A Multifaceted Tool for Next-Generation Therapeutics
In the landscape of modern drug development, precision and control are paramount. The ability to selectively link different molecular entities—be it a targeting antibody to a potent cytotoxin, or a target-binding ligand to an E3 ligase recruiter—is the foundation of targeted therapies like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester is a heterobifunctional linker designed to meet this need, offering a sophisticated scaffold for the construction of complex therapeutic conjugates.
This molecule incorporates several key features that make it an invaluable tool for researchers and drug developers:
-
A Propargyl Group : The terminal alkyne functionality is primed for highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3][4] This allows for the stable and covalent linkage to molecules bearing an azide group.
-
A Boc-Protected Amine : The tert-butyloxycarbonyl (Boc) group provides a robust yet labile shield for a secondary amine.[1][5] This protection is stable under a variety of reaction conditions but can be cleanly removed with mild acid, enabling a controlled, sequential conjugation strategy.[1][5]
-
A t-Butyl Ester : This group protects a terminal carboxylic acid, offering an orthogonal deprotection strategy to the Boc group, also typically removable under acidic conditions.[6][7][8]
-
PEGylated Spacer : The polyethylene glycol (PEG) backbone imparts favorable physicochemical properties to the final conjugate. PEGylation is a well-established method to increase hydrophilicity, improve in vivo stability, prolong circulation half-life, and reduce the immunogenicity of therapeutic molecules.[][10][11][12]
This guide provides an in-depth look at the applications of this compound in drug delivery, complete with detailed protocols for its use in the synthesis of ADCs and PROTACs.
Physicochemical Properties
A clear understanding of the linker's properties is essential for its effective application.
| Property | Value | Source |
| Chemical Formula | C25H45NO9 | [13][14] |
| Molecular Weight | 503.6 g/mol | [13][14] |
| CAS Number | 2093152-78-2 | [13][14] |
| Purity | Typically >95% | [13] |
| Solubility | Soluble in DMSO, DMF, DCM | [15] |
Application I: Synthesis of Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug.[][16] The linker is a critical component, ensuring the drug remains securely attached to the antibody in circulation and is released at the target site.[][16] this compound is ideally suited for this application, allowing for a "drug-first" or "antibody-first" conjugation strategy.
The workflow below outlines a "drug-first" approach, where the linker is first attached to the cytotoxic payload.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. PEG-t-butyl ester | t-butyl ester-PEG linkers | AxisPharm [axispharm.com]
- 10. adcreview.com [adcreview.com]
- 11. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. labinsights.nl [labinsights.nl]
- 13. precisepeg.com [precisepeg.com]
- 14. calpaclab.com [calpaclab.com]
- 15. This compound, 2093152-78-2 | BroadPharm [broadpharm.com]
- 16. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
Application Notes and Protocols for the Synthesis of Peptide Conjugates Using N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl Ester
Introduction: A Versatile Heterobifunctional Linker for Advanced Bioconjugation
In the landscape of modern drug development and chemical biology, the precise and stable linkage of molecules is paramount. Peptide conjugates, which combine the specificity of peptides with the therapeutic or diagnostic properties of other moieties, are of particular interest. N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester is a sophisticated, heterobifunctional linker designed to facilitate the creation of these complex biomolecules. This linker incorporates three key chemical features: a terminal propargyl group for "click chemistry," a flexible polyethylene glycol (PEG) backbone, and strategically placed tert-butoxycarbonyl (Boc) and tert-butyl (t-butyl) ester protecting groups.[1][2]
The propargyl group serves as a reactive handle for the highly efficient and bio-orthogonal Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as click chemistry.[3][4][5] This reaction allows for the covalent attachment of the linker to any azide-modified peptide or molecule with exceptional specificity and yield, even in complex biological environments.[6][7][8] The PEG component enhances the solubility and biocompatibility of the resulting conjugate, which can improve its pharmacokinetic profile by reducing renal clearance and protecting against enzymatic degradation.[9][10] The Boc and t-butyl ester protecting groups mask a secondary amine and a terminal carboxylic acid, respectively. These groups are stable during the initial click chemistry reaction but can be removed under specific acidic conditions to reveal new functional sites for subsequent conjugation steps.[11][][13] This dual-protection strategy enables a controlled, sequential approach to building elaborate molecular architectures, such as Proteolysis Targeting Chimeras (PROTACs) or other multi-component drug delivery systems.[13][14]
These application notes provide a detailed guide to utilizing this compound for the synthesis of peptide conjugates, covering the underlying chemical principles, step-by-step protocols, and critical experimental considerations.
Core Principles: The Chemistry of Conjugation and Deprotection
The Power of Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the cornerstone of the initial conjugation step. It involves the reaction between the terminal alkyne (propargyl group) of the linker and an azide group on the peptide to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[3][15] This reaction is prized for its:
-
High Efficiency and Yield: The reaction proceeds rapidly to completion, often achieving near-quantitative yields.[6]
-
Bio-orthogonality: The alkyne and azide functional groups are largely inert to biological molecules, ensuring the reaction is highly specific and free from side reactions with native functional groups in peptides.[16]
-
Mild Reaction Conditions: CuAAC can be performed in aqueous solutions, at room temperature, and over a wide pH range, preserving the integrity of sensitive biomolecules.[3][8]
-
Stability of the Triazole Linkage: The resulting triazole ring is chemically robust, resistant to hydrolysis, oxidation, and enzymatic degradation, making it an ideal surrogate for the native amide bond in peptidomimetics.[16][17]
The reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate.[3][15]
Caption: General workflow for Boc and t-butyl ester deprotection.
Experimental Protocols
Protocol 1: CuAAC Conjugation of an Azide-Modified Peptide
This protocol describes the conjugation of an azide-modified peptide to this compound.
Materials:
-
Azide-modified peptide
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Solvent: Degassed, amine-free buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) and an organic co-solvent like Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) [3]* Reaction vials
-
Nitrogen or Argon gas source
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-modified peptide in the degassed buffer to a final concentration of 1-10 mM.
-
Prepare a stock solution of this compound (e.g., 100 mM) in DMSO.
-
Prepare a stock solution of CuSO₄ (e.g., 50 mM) in deionized water.
-
Prepare a stock solution of THPTA (e.g., 250 mM) in deionized water.
-
Crucially, prepare a fresh stock solution of sodium ascorbate (e.g., 500 mM) in deionized water immediately before use, as it is prone to oxidation.
-
-
Reaction Setup:
-
In a reaction vial, add the azide-modified peptide solution.
-
Add 1.2 to 1.5 molar equivalents of the this compound stock solution to the peptide solution. Mix gently.
-
In a separate microfuge tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA mixture to the peptide/linker solution to a final copper concentration of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM. [10] * If the reaction is sensitive to oxygen, purge the vial with nitrogen or argon gas and seal it.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at room temperature with gentle stirring for 1-4 hours.
-
Reaction progress can be monitored by Liquid Chromatography-Mass Spectrometry (LC-MS) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
-
Purification:
-
Upon completion, purify the Boc- and t-butyl-protected peptide conjugate from excess reagents and the copper catalyst.
-
Purification is typically achieved using RP-HPLC or size-exclusion chromatography (SEC).
-
Protocol 2: Deprotection of Boc and t-Butyl Ester Groups
This protocol describes the simultaneous removal of the Boc and t-butyl ester protecting groups from the purified conjugate.
Materials:
-
Lyophilized, purified peptide conjugate from Protocol 1
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Preparation:
-
Ensure the purified conjugate is completely dry (lyophilized) as water can interfere with the deprotection reaction.
-
-
Deprotection Reaction:
-
Dissolve the dried conjugate in anhydrous DCM (e.g., at a concentration of 0.1 M) in a suitable reaction vessel.
-
Cool the solution to 0 °C in an ice bath to control the initial exothermic reaction.
-
Add TFA dropwise to the stirred solution to a final concentration of 20-50% (v/v). [13]The optimal concentration may need to be determined empirically to ensure complete deprotection without degrading the peptide.
-
Allow the reaction to warm to room temperature and continue to stir for 1-2 hours.
-
-
Work-up and Purification:
-
Remove the TFA and DCM under reduced pressure using a rotary evaporator. It may be necessary to co-evaporate with additional DCM or toluene to remove residual TFA.
-
The crude deprotected peptide can be precipitated by adding cold diethyl ether.
-
Purify the final deprotected peptide conjugate by RP-HPLC to remove scavengers and any potential side products.
-
Characterize the final product by LC-MS to confirm the correct mass.
-
Data Summary and Key Parameters
| Parameter | Linker: this compound | Protocol 1: CuAAC Conjugation | Protocol 2: Deprotection |
| Reactive Group 1 | Terminal Alkyne (Propargyl) | Reacts with: Azide | N/A |
| Reactive Group 2 | Protected Amine (Boc) | Inert | Deprotected to: Free Amine |
| Reactive Group 3 | Protected Carboxylic Acid (t-Butyl ester) | Inert | Deprotected to: Free Carboxylic Acid |
| Typical Reaction Time | N/A | 1 - 4 hours | 1 - 2 hours |
| Typical Temperature | N/A | Room Temperature | 0 °C to Room Temperature |
| Key Reagents | N/A | CuSO₄, Sodium Ascorbate, THPTA | Trifluoroacetic Acid (TFA) |
| Solvent System | Soluble in DMSO, DMF, DCM [1] | Aqueous Buffer (e.g., PBS) +/- Organic Co-solvent | Anhydrous DCM |
| Purification Method | N/A | RP-HPLC, SEC | RP-HPLC |
Conclusion and Future Perspectives
This compound is a powerful and versatile tool for the synthesis of advanced peptide conjugates. The strategic combination of a click-ready alkyne handle with acid-labile protecting groups allows for a robust and sequential approach to constructing complex biomolecules. The protocols outlined here provide a solid foundation for researchers, scientists, and drug development professionals to leverage this linker in their work. By enabling the precise assembly of peptide-drug conjugates, peptidomimetics, and targeted therapeutic agents, this linker chemistry is poised to continue advancing the frontiers of medicine and biotechnology. [6][17]
References
-
I. N. T. Z. I. A. Mahbub, M. T. H. T. Chowdhury, I. D. G. T. A. T. U. K. Skwarczynski, M. "Peptide Conjugation via CuAAC 'Click' Chemistry." Molecules 18.11 (2013): 13148-13174. [Link]
-
The House of Peptides. "Click Chemistry in Peptide Synthesis | CuAAC & SPAAC." The House of Peptides. [Link]
-
LifeTein. "Click Chemistry in Peptide Synthesis." LifeTein. 31 July 2024. [Link]
-
QYAOBIO. "Click Chemistry in Peptide Synthesis." QYAOBIO. [Link]
-
AxisPharm. "Propargyl PEG | Alkyne PEG,Click Chemistry Linkers." AxisPharm. [Link]
-
UQ eSpace. "Peptide conjugation via CuAAC 'click' chemistry." The University of Queensland. [Link]
-
ResearchGate. "(PDF) Peptide Conjugation via CuAAC 'Click' Chemistry." ResearchGate. [Link]
-
AAPPTec. "Practical Synthesis Guide to Solid Phase Peptide Chemistry." AAPPTec. [Link]
-
Chemistry LibreTexts. "26.7: Peptide Synthesis." Chemistry LibreTexts. 30 September 2024. [Link]
-
ResearchGate. "Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters | Request PDF." ResearchGate. 6 August 2025. [Link]
-
BorenPharm. "Propargyl PEG linkers." BorenPharm. [Link]
-
ACS Publications. "PEG–Peptide Conjugates." Biomacromolecules 15.5 (2014): 1635-1645. [Link]
Sources
- 1. This compound, 2093152-78-2 | BroadPharm [broadpharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 5. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 6. jpt.com [jpt.com]
- 7. lifetein.com [lifetein.com]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. qyaobio.com [qyaobio.com]
- 17. bachem.com [bachem.com]
Mastering the Purification of PROTACs Featuring an N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester Linker: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation.[1][2] These heterobifunctional molecules are comprised of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[3][4][5] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties and the stability of the ternary complex.[2][6] This application note provides a comprehensive guide to the purification of PROTACs synthesized with the branched linker, N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester. This linker, with its polyethylene glycol (PEG) chains, propargyl group for click chemistry, and dual acid-labile protecting groups (Boc and t-butyl ester), presents unique purification challenges.[7][8][9] We will delve into the strategic application of various chromatographic techniques, offering detailed protocols and troubleshooting advice to empower researchers in obtaining highly pure PROTACs for biological evaluation.
Introduction: The Significance of the this compound Linker in PROTAC Design
The modular nature of PROTACs allows for systematic optimization, with the linker playing a pivotal role.[5][10] The this compound linker offers several advantages in PROTAC design:
-
Enhanced Solubility and Permeability: The hydrophilic PEG chains can improve the solubility and cell permeability of the final PROTAC molecule.[4]
-
Versatile Conjugation: The terminal propargyl group enables facile and efficient conjugation to azide-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry".[7][8][9]
-
Controlled Synthesis: The Boc and t-butyl ester protecting groups allow for orthogonal or sequential deprotection strategies, facilitating the controlled, stepwise synthesis of the PROTAC.[7]
However, the very features that make this linker attractive also introduce complexities in purification. The presence of the PEG chains can lead to challenges such as co-elution with related impurities and potential aggregation.[10][11] The dual protecting groups necessitate careful monitoring to ensure complete reaction and removal of partially deprotected species.
This guide will address these challenges by providing a systematic approach to the purification of PROTACs containing this specific linker.
Purification Strategy: A Multi-Modal Approach
A multi-step purification strategy is highly recommended to effectively separate the target PROTAC from unreacted starting materials, byproducts, and other process-related impurities.[11][12] The general workflow involves an initial cleanup step followed by high-resolution polishing.
Caption: A general workflow for the purification of PROTACs.
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography (Optional Initial Cleanup)
Normal-phase flash chromatography is often employed as an initial purification step to remove less polar impurities from the crude reaction mixture.[3] Given the polarity of the PROTAC, a polar stationary phase like silica gel is used.
Rationale: This step is particularly useful when the crude mixture contains a significant amount of non-polar byproducts or unreacted starting materials. It reduces the burden on the subsequent high-resolution purification step.
Materials:
-
Crude PROTAC
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ethyl Acetate, HPLC grade
-
Hexanes, HPLC grade
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Flash chromatography system with UV detector
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude PROTAC in DCM. Spot the TLC plate and develop it in a suitable solvent system (e.g., 5-10% MeOH in DCM) to determine the optimal mobile phase for separation.[3] Visualize the spots under UV light (254 nm).
-
Column Packing: Select an appropriately sized silica gel cartridge based on the amount of crude material. Equilibrate the column with a low-polarity solvent mixture (e.g., 100% DCM or 98:2 DCM:MeOH).[3]
-
Sample Loading: Dissolve the crude PROTAC in a minimal amount of DCM. If the compound has poor solubility, it can be adsorbed onto a small amount of silica gel, dried, and then loaded onto the column.
-
Elution: Elute the column with a gradient of increasing polarity (e.g., from 100% DCM to 90:10 DCM:MeOH) over several column volumes.
-
Fraction Collection: Collect fractions based on the UV chromatogram and analyze them by TLC or LC-MS to identify the fractions containing the desired PROTAC.
-
Concentration: Combine the pure fractions and concentrate them under reduced pressure.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase | DCM/MeOH or Hexanes/Ethyl Acetate gradient | Offers a good polarity range for eluting the PROTAC while separating less polar impurities. |
| Loading | Dry loading for poorly soluble compounds | Prevents band broadening and improves resolution. |
| Detection | UV at 254 nm and/or 280 nm | Depends on the chromophores present in the POI and E3 ligase ligands. |
Protocol 2: Reversed-Phase Preparative HPLC (Primary Purification)
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone for achieving high purity of PROTACs.[12] It separates molecules based on their hydrophobicity.
Rationale: RP-HPLC provides high resolution, which is essential for separating the target PROTAC from closely related impurities, such as isomers or degradation products.[13][14]
Materials:
-
Partially purified or crude PROTAC
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Preparative C18 column
-
HPLC system with a fraction collector
Procedure:
-
Sample Preparation: Dissolve the PROTAC sample in a minimal amount of DMSO or DMF, then dilute with the initial mobile phase (e.g., 20% ACN in water with 0.1% FA).[3] Filter the sample through a 0.45 µm syringe filter before injection.
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions for at least 3-5 column volumes.[3]
-
Method Development (Analytical Scale): It is highly recommended to first develop the separation method on an analytical C18 column to determine the optimal gradient.
-
Elution: Inject the sample onto the column and elute with a linear gradient of increasing ACN concentration. A typical gradient might be 20-80% ACN over 30-60 minutes.
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Analysis and Pooling: Analyze the collected fractions by analytical HPLC or LC-MS to confirm the purity and identity of the PROTAC. Pool the fractions that meet the desired purity level.
-
Solvent Removal: Remove the organic solvent (e.g., ACN) under reduced pressure. Lyophilize the remaining aqueous solution to obtain the purified PROTAC as a solid.[15]
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18 silica | Provides good retention and separation for a wide range of PROTACs. |
| Mobile Phase A | Water with 0.1% FA or TFA | Acidic modifier to improve peak shape and resolution. |
| Mobile Phase B | Acetonitrile with 0.1% FA or TFA | Common organic solvent for reversed-phase chromatography.[16] |
| Gradient | Optimized on an analytical scale | Ensures efficient separation and minimizes run time. |
| Detection | UV at 254 nm and/or 280 nm | Standard detection method for aromatic compounds. |
Protocol 3: Supercritical Fluid Chromatography (SFC) (Orthogonal Polishing)
SFC is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It offers orthogonal selectivity to HPLC and can be particularly effective for purifying complex molecules like PROTACs.[17]
Rationale: SFC can resolve impurities that are difficult to separate by HPLC, providing a valuable orthogonal purification step to achieve very high purity.[15]
Materials:
-
PROTAC sample (purified by HPLC)
-
Supercritical CO₂
-
Methanol (MeOH) or Ethanol (EtOH) as a co-solvent
-
SFC system with a suitable chiral or achiral stationary phase
Procedure:
-
Method Development: Develop a separation method on an analytical SFC column to determine the optimal co-solvent, gradient, and stationary phase.
-
Sample Preparation: Dissolve the PROTAC in a suitable solvent, typically the co-solvent to be used in the mobile phase.
-
Purification: Inject the sample onto the preparative SFC column and elute with a gradient of increasing co-solvent concentration.
-
Fraction Collection and Analysis: Collect fractions and analyze for purity as described for HPLC.
-
Solvent Removal: The CO₂ mobile phase evaporates upon depressurization, leaving the purified PROTAC in the co-solvent, which can then be easily removed.
| Parameter | Recommendation | Rationale |
| Mobile Phase | Supercritical CO₂ with a polar co-solvent (e.g., MeOH) | Offers unique selectivity compared to liquid chromatography. |
| Stationary Phase | Various options (e.g., Diol, 2-Ethylpyridine) | Chosen based on method development to achieve the best separation. |
| Detection | UV, MS | Compatible with SFC and provides necessary information for fraction collection. |
Challenges and Troubleshooting
The purification of PROTACs containing the this compound linker can present several challenges:
-
Boc and t-Butyl Ester Deprotection: The acid-labile nature of these protecting groups requires careful handling.[7] Incomplete deprotection during synthesis can lead to closely related impurities that are difficult to separate. Conversely, unintended deprotection can occur during purification if acidic conditions are too harsh.
-
PEG Linker Heterogeneity: While synthetic PEG linkers are generally of high purity, there can be minor impurities with different PEG chain lengths, leading to a cluster of peaks in the chromatogram.
-
Troubleshooting: Use high-resolution analytical techniques to characterize the impurity profile. A combination of HPLC and SFC may be necessary to isolate the desired product.
-
-
Aggregation: The long PEG chains can sometimes promote aggregation, leading to broad peaks and poor recovery.[19]
-
Troubleshooting: Optimize the mobile phase composition, including pH and ionic strength. Working at lower sample concentrations can also help to minimize aggregation.[10]
-
Characterization of the Purified PROTAC
After purification, it is crucial to confirm the identity, purity, and structural integrity of the PROTAC using a combination of analytical techniques.[20]
Sources
- 1. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules - American Chemical Society [acs.digitellinc.com]
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- 7. This compound, 2093152-78-2 | BroadPharm [broadpharm.com]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Step-by-Step Guide to PROTAC Linker Conjugation
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. Unlike traditional inhibitors that merely block a protein's function, PROTACs are heterobifunctional molecules designed to eliminate disease-causing proteins entirely by hijacking the cell's own ubiquitin-proteasome system (UPS).[1][2][3] A PROTAC molecule consists of three key components: a ligand that binds the target Protein of Interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5][6]
The linker is far more than an inert spacer. Its composition, length, flexibility, and attachment points are critical determinants of PROTAC efficacy.[5][7] A well-designed linker is essential for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for target ubiquitination and subsequent degradation.[1][4][8] Furthermore, the linker significantly influences crucial drug-like properties, including solubility, cell permeability, and pharmacokinetic profile.[7][][10]
This guide provides researchers, scientists, and drug development professionals with a detailed, step-by-step overview of the strategic chemical considerations and core synthetic protocols for PROTAC linker conjugation. We will delve into the causality behind experimental choices, provide validated protocols for common conjugation reactions, and outline the necessary steps for post-synthesis purification and characterization.
Part I: Foundational Concepts in Linker Chemistry
Section 1.1: Linker Archetypes
The choice of linker is a multi-parameter optimization process.[6] Early-stage PROTAC development often employs flexible linkers due to their synthetic accessibility, which include alkyl and polyethylene glycol (PEG) chains.[5][6][7] More advanced strategies may incorporate rigid or functional linkers to enhance selectivity and control.[6][7]
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| Alkyl Chains | Composed of saturated/unsaturated hydrocarbon chains. | Synthetically accessible, chemically stable, high conformational flexibility. | Often hydrophobic, which can limit aqueous solubility and cell uptake.[7] |
| PEG Chains | Composed of repeating ethylene glycol units. | Excellent hydrophilicity, improves solubility, flexible, can stabilize ternary complexes through H-bonding.[7][11] | Can increase risk of oxidative metabolism.[11] |
| Rigid Linkers | Incorporate structures like phenyl rings, alkynes, or piperazines.[5] | Pre-organizes the PROTAC into an active conformation, can improve selectivity and metabolic resistance.[6][7][] | More synthetically challenging; lack of flexibility can hinder productive ternary complex formation.[6] |
| "Clickable" | Contains azide or alkyne handles for CuAAC reactions. | Enables highly efficient, modular, and rapid library synthesis with high yields and functional group tolerance.[13][][] | The resulting triazole is a stable, rigid component that must be compatible with the desired ternary complex structure.[5] |
Section 1.2: The Modular Structure of a PROTAC
Understanding the modularity of PROTACs is key to their synthesis. The synthetic strategy typically involves preparing the POI ligand and E3 ligase ligand with appropriate "reactive handles" that allow for their conjugation to a bifunctional linker.
Caption: Modular architecture of a PROTAC molecule.
Part II: Strategic Synthesis & Conjugation Protocols
Section 2.1: Pre-Conjugation Checklist & Best Practices
Scientific integrity begins with well-characterized starting materials. Before attempting conjugation, it is imperative to:
-
Confirm Identity and Purity: Verify the structure and purity (>95%) of the POI ligand, E3 ligase ligand, and the bifunctional linker using NMR, LC-MS, and HPLC. This prevents the introduction of confounding variables and simplifies purification of the final product.
-
Select Appropriate Solvents: Use anhydrous solvents (e.g., DMF, DCM) for moisture-sensitive reactions like amide couplings to prevent hydrolysis of reagents and intermediates.
-
Maintain Inert Atmosphere: For reactions involving air-sensitive reagents (e.g., copper catalysts in CuAAC, certain coupling agents), conduct the synthesis under an inert atmosphere of nitrogen or argon to prevent oxidation and side reactions.
Section 2.2: Common Conjugation Chemistries: Detailed Protocols
The choice of conjugation chemistry is dictated by the functional groups present on the ligands and linker. Amide bond formation and click chemistry are two of the most robust and widely used methods in PROTAC synthesis.[3][5]
Principle: This is one of the most common methods for connecting a carboxylic acid (-COOH) on one component (e.g., the linker) to a primary or secondary amine (-NH2) on another (e.g., the E3 ligase ligand). Peptide coupling reagents like HATU activate the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine.[16] HATU is often preferred for its fast reaction times and ability to suppress racemization.[17]
Detailed Protocol:
-
Materials:
-
Amine-functionalized component (1.0 eq)
-
Carboxylic acid-functionalized component (1.1 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)[16]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-functionalized component (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature.[16]
-
Add the amine-functionalized component (1.0 eq) to the mixture.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add DIPEA (3.0 eq) dropwise to the stirred solution.[16]
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by LC-MS until the starting amine is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product should be purified via flash chromatography or preparative HPLC.
-
Principle: Click chemistry offers a highly efficient, high-yield, and bio-orthogonal method for PROTAC synthesis.[13][18] The CuAAC reaction specifically joins a terminal alkyne with an azide to form a stable 1,4-disubstituted triazole ring.[5][] This method is exceptionally tolerant of other functional groups, making it ideal for complex molecule synthesis and the rapid assembly of PROTAC libraries.[13][]
Detailed Protocol:
-
Materials:
-
Alkyne-functionalized component (1.0 eq)
-
Azide-functionalized component (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.3 eq)
-
Solvent system (e.g., t-BuOH/water 1:1 mixture, or DMF)
-
-
Procedure:
-
In a reaction vial, dissolve the alkyne-functionalized component (1.0 eq) and the azide-functionalized component (1.0 eq) in the chosen solvent system (e.g., t-BuOH/water).[19]
-
In a separate vial, prepare fresh solutions of CuSO₄·5H₂O and sodium ascorbate in water.
-
Add the sodium ascorbate solution (0.3 eq) to the main reaction mixture, followed by the CuSO₄·5H₂O solution (0.1 eq). The copper(II) is reduced in situ to the active copper(I) catalyst.[19]
-
Stir the reaction vigorously at room temperature for 12-24 hours. The reaction is often complete much faster.
-
Monitor progress by LC-MS until starting materials are consumed.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate or DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography or preparative HPLC.
-
Decision-Making Workflow for Conjugation
Caption: Decision workflow for selecting a PROTAC conjugation strategy.
Part III: Post-Conjugation Purification & Characterization
Successful synthesis must be followed by rigorous purification and analytical validation to ensure the identity, purity, and structural integrity of the final PROTAC molecule.[8]
Section 3.1: Purification Techniques
Due to the complexity of the reactions and the high molecular weight of PROTACs, purification is a critical step.
| Purification Method | Principle | Best For | Considerations |
| Flash Chromatography | Separation based on polarity using a solid phase (e.g., silica gel) and a liquid mobile phase. | Removing unreacted starting materials and major byproducts on a larger scale. | May not provide sufficient resolution to separate closely related impurities. |
| Preparative HPLC | High-resolution separation based on hydrophobicity (reversed-phase) using a high-pressure system. | Achieving high purity (>98%) of the final PROTAC, ideal for material intended for biological assays.[19] | Lower sample capacity compared to flash chromatography; requires method development. |
Section 3.2: Analytical Validation
An orthogonal analytical approach is required to unambiguously confirm the successful synthesis of the PROTAC.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for PROTAC analysis. It confirms the correct molecular weight of the final product and provides an initial assessment of purity by measuring the relative peak area in the chromatogram.[8][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for definitive structural confirmation.[8] The resulting spectra should contain all expected signals from the POI ligand, the E3 ligase ligand, and the linker, with appropriate integrations and chemical shifts, confirming that the covalent conjugation was successful.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental composition of the synthesized PROTAC, adding a higher level of confidence to the structural assignment.
Conclusion
The strategic conjugation of a linker to its corresponding warhead and anchor ligands is a cornerstone of successful PROTAC development. The process is not merely a synthetic step but a critical part of the design-build-test-learn cycle. While amide bond formation and click chemistry represent robust and reliable starting points, the field is continually evolving with the introduction of novel linker technologies, such as photoswitchable and self-immolative linkers, that promise enhanced spatiotemporal control.[6][7] A thorough understanding of the chemical principles, adherence to rigorous experimental protocols, and comprehensive analytical characterization are paramount to generating high-quality PROTAC molecules capable of advancing the field of targeted protein degradation.
References
- AiFChem. (2025, August 14). What Is a PROTAC Linker and Its Role in Modern Drug Discovery.
- Unleashed. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency.
- AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs.
- Precise PEG. (n.d.). Linkers in PROTACs.
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for PROTAC Library Synthesis Using Clickable Linkers.
- BenchChem. (2025). A Comparative Guide to Analytical Techniques for the Quality Control of PROTACs with PEG Linkers.
- BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design.
- BenchChem. (2025). A Comparative Guide to Linker Chemistries in PROTAC Synthesis: Moving Beyond Diethyl 8-bromooctylphosphonate.
- BenchChem. (2025, December). Application Notes and Protocols: A Step-by-Step Guide to PROTAC Synthesis using Mal-PEG5-acid.
- MedchemExpress.com. (n.d.). PROTAC Synthesis | Click Chemistry.
- BenchChem. (2025). Application Notes and Protocols: EDC/HATU Coupling with Acid-PEG2-C2-Boc for PROTAC Synthesis.
- BOC Sciences. (n.d.). Click Chemistry in ADC and PROTAC.
- BenchChem. (n.d.). The Crucial Core: An In-depth Technical Guide to PROTAC Linker Chemistry.
- BroadPharm. (2022, December 12). What are PROTAC Linkers?
- ResearchGate. (n.d.). General strategy using "click chemistry" for PROTAC synthesis.
- Biocompare. (2022, August 11). PROTACs: A Practical Guide.
-
Salami, J., et al. (2020). Novel approaches for the rational design of PROTAC linkers. RSC Medicinal Chemistry, 11(10), 1099-1111. Retrieved from [Link]
- BenchChem. (2025, November). A Head-to-Head Comparison of Linker Technologies in PROTAC Synthesis: Traditional Amide vs. Click Chemistry.
- Drug Hunter. (2025, January 8). EFMC Best Practices: PROTACs® at a Glance.
- BenchChem. (n.d.). Introduction: The Critical Role of Linkers in PROTAC Technology.
- BenchChem. (2025, October 28). Aromatic Linkers for PROTAC Development: Achieving Rigidity and π–π Interactions.
-
Scott, D. E., et al. (2025). Methods to accelerate PROTAC drug discovery. Drug Discovery Today, 30(6), 1022-1033. Retrieved from [Link]
- ChemPep. (n.d.). Overview of PROTAC Linkers.
- The Biochemist. (2021, July 23). A beginner's guide to PROTACs and targeted protein degradation.
- ResearchGate. (n.d.). Key methods to assemble PROTAC libraries using alkyl and ether linkers.
-
National Institutes of Health. (n.d.). Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). Retrieved from [Link]
- ResearchGate. (2025, October 19). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID.
-
Taylor & Francis Online. (n.d.). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Retrieved from [Link]
-
MDPI. (n.d.). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Retrieved from [Link]
- American Chemical Society. (2025). PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules.
-
National Institutes of Health. (2020, May 20). Assays and technologies for developing proteolysis targeting chimera degraders. Retrieved from [Link]
- CD ComputaBio. (n.d.). PROTAC Linker Design and Optimization.
- Aapptec Peptides. (n.d.). Coupling Reagents.
-
National Institutes of Health. (2022, March 18). Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies. Retrieved from [Link]
-
National Institutes of Health. (n.d.). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Design the Perfect PROTAC®.
- Waters Corporation. (n.d.). Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs – 3.
Sources
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- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. precisepeg.com [precisepeg.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. peptide.com [peptide.com]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester solubility issues and solutions
<_ _>
Welcome to the technical support guide for N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester (CAS No. 2093152-78-2). This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile, branched PEG linker in their work. Here, we address the most common challenge encountered during its use: solubility. This guide provides in-depth explanations, step-by-step troubleshooting protocols, and practical FAQs to ensure you can handle and deploy this reagent with confidence and success.
Section 1: Understanding the Molecule - FAQs on Solubility
This section breaks down the structural features of the molecule to explain the root cause of common solubility issues.
FAQ 1: What are the key structural features of this compound?
This molecule is a heterobifunctional, branched PEG linker specifically designed for applications like Proteolysis Targeting Chimera (PROTAC) synthesis and advanced bioconjugation.[1] Its structure contains distinct hydrophilic and hydrophobic regions that dictate its solubility behavior.
-
Hydrophilic Region : The polyethylene glycol (PEG) backbone (PEG2 and PEG3) is inherently water-soluble and flexible.[2][3] This part of the molecule promotes solubility in polar solvents.
-
Hydrophobic Regions :
-
N-Boc Group : The bulky tert-butyloxycarbonyl (Boc) protecting group is nonpolar and significantly increases lipophilicity.[4]
-
t-Butyl Ester Group : The tert-butyl ester at the terminus is also nonpolar and contributes to the molecule's solubility in organic solvents.[4]
-
Propargyl Group : The terminal alkyne (propargyl) group is a reactive handle for "click chemistry" and is also hydrophobic in nature.[1][5]
-
The combination of a hydrophilic PEG core with bulky, nonpolar protecting groups gives the molecule an amphiphilic character, which is the primary reason for its challenging solubility profile.
FAQ 2: Why won't this compound dissolve in my aqueous buffer (e.g., PBS)?
Direct dissolution in aqueous buffers is not recommended and is typically unsuccessful. The large, nonpolar Boc and t-butyl ester protecting groups dominate the molecule's character, rendering it sparingly soluble to insoluble in water despite the presence of the PEG chains.[4][6] To incorporate this linker into aqueous reactions, it must first be dissolved in a water-miscible organic co-solvent.
FAQ 3: The product arrived as a waxy solid or a thick oil. Is this normal?
Yes, this is completely normal. Due to the relatively low molecular weight and the nature of the PEG chains, this compound often presents as a waxy or semi-solid material rather than a crystalline powder.[6] This physical state can make handling and weighing challenging but does not indicate a quality issue.
Section 2: Troubleshooting Guide & Dissolution Protocols
Follow this workflow to effectively dissolve and handle the compound for your experiments.
Protocol 1: Dissolution in Standard Organic Solvents
This protocol is suitable for reactions performed entirely in organic media (e.g., peptide synthesis, organic transformations).
Objective: To prepare a stock solution in a non-aqueous solvent.
Recommended Solvents: Dichloromethane (DCM), Chloroform, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).[5][7][8]
Procedure:
-
Equilibrate: Allow the vial containing the compound to warm to room temperature before opening to prevent moisture condensation.[7]
-
Weigh: Weigh the desired amount of the waxy solid into a suitable vial. Due to its viscosity, this may be challenging. An analytical balance is recommended.
-
Solvent Addition: Add the chosen organic solvent to achieve the target concentration. Start with a concentration of 10-25 mg/mL.
-
Initial Dissolution: Cap the vial and vortex vigorously for 1-2 minutes.
-
Expected Observation: The waxy solid should begin to dissolve, forming a clear or slightly hazy solution.
-
-
Aid Dissolution (If Necessary): If particulates or oil remains, use one of the following methods:
-
Sonication: Place the vial in a bath sonicator for 5-10 minutes.
-
Gentle Warming: Gently warm the vial to 35-40°C in a water bath or with a heat gun, with intermittent vortexing.[7] Caution: Avoid excessive heat, as it could potentially compromise the acid-labile Boc and t-butyl ester groups, although they are generally stable to mild heating.
-
-
Final Check: The final solution should be clear and free of any visible matter.
| Solvent | Type | Polarity | Boiling Point (°C) | Recommended Starting Conc. | Notes |
| DMSO | Polar Aprotic | High | 189 | 10 - 100 mg/mL | Excellent solvating power. Water-miscible. Ideal for stock solutions for biological applications.[9] |
| DMF | Polar Aprotic | High | 153 | 10 - 100 mg/mL | Good alternative to DMSO. Water-miscible.[7] |
| DCM | Chlorinated | Medium | 39.6 | 10 - 50 mg/mL | Excellent for organic synthesis. Volatile. Not suitable for aqueous dilutions.[5][8] |
| Chloroform | Chlorinated | Medium | 61.2 | 10 - 50 mg/mL | Similar to DCM.[7] |
Protocol 2: Preparing Aqueous-Compatible Stock Solutions
This protocol is essential when the linker needs to be added to an aqueous reaction medium, such as a buffer for bioconjugation.
Objective: To prepare a concentrated stock solution in a water-miscible organic solvent that can be diluted into an aqueous phase with minimal precipitation.
Recommended Solvents: Anhydrous DMSO or DMF.[10][11]
Procedure:
-
Equilibrate and Weigh: Follow steps 1 & 2 from Protocol 1. Use of an anhydrous grade solvent is critical to prevent hydrolysis of sensitive reagents.[11]
-
Prepare Concentrated Stock: Add a minimal volume of anhydrous DMSO or DMF to the compound. Aim for a high concentration (e.g., 50-100 mg/mL or >100 mM).
-
Ensure Complete Dissolution: Vortex, sonicate, or gently warm as described in Protocol 1 until the solution is completely clear. This is your master stock solution.
-
Storage: Store the stock solution at -20°C, protected from light and moisture.[6][7] Avoid repeated freeze-thaw cycles.
-
Dilution into Aqueous Buffer:
-
When ready to use, add a small aliquot of the DMSO/DMF stock solution to your aqueous reaction buffer while vortexing the buffer.
-
Crucial Tip: The final concentration of the organic co-solvent in your aqueous reaction should be kept as low as possible, ideally below 5% (v/v), to prevent protein denaturation or reaction inhibition. Never add the aqueous buffer to the concentrated organic stock, as this will likely cause immediate precipitation.
-
Section 3: Advanced Troubleshooting FAQs
FAQ 4: I dissolved the linker in DMSO, but it precipitated when I added it to my PBS buffer. What went wrong?
This is a common issue known as "crashing out." It occurs when the solubility limit of the compound is exceeded as the solvent environment rapidly changes from organic to aqueous.
Solutions:
-
Lower the Final Concentration: Your target concentration in the aqueous buffer may be too high. Try a more dilute final concentration.
-
Decrease the Organic Co-solvent Percentage: While counterintuitive, a very high percentage of DMSO in the final mix can sometimes cause aggregation of PEGylated compounds. Ensure the final DMSO/DMF concentration is minimal (e.g., 1-5%).
-
Pre-warm the Buffer: Gently warming the aqueous buffer before adding the linker stock can sometimes help maintain solubility.
-
Change the Order of Addition: Always add the small volume of organic stock to the large volume of vigorously mixing aqueous buffer.
FAQ 5: Can I heat the compound to aid dissolution? What are the risks?
Gentle heating to 35-40°C is generally safe and effective.[7] However, prolonged or excessive heating (>50°C) should be avoided. The N-Boc and t-butyl ester protecting groups are acid-labile and can be susceptible to cleavage under harsh conditions. While thermal cleavage is not the primary risk, excessive heat can accelerate degradation if any acidic or basic impurities are present.
FAQ 6: How should I properly store the compound and its stock solutions?
-
Solid Compound: Upon receipt, store the vial in a freezer at -20°C or below, protected from light.[7] Keep the container tightly sealed.
-
Stock Solutions: Store stock solutions in anhydrous DMSO or DMF at -20°C.[6] To prevent moisture absorption, use vials with secure caps (e.g., screw-caps with septa). For long-term stability, flushing the vial with an inert gas like argon or nitrogen before sealing is recommended.
References
-
AxisPharm. (n.d.). This compound. Retrieved from [Link]
-
Shochem. (2025). What are the solubility characteristics of different PEG derivatives?. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Application of a PEG precipitation method for solubility screening. Retrieved from [Link]
-
Interchim. (n.d.). PEGylation reagents (linkers, crosslinkers and labels). Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Troubleshooting. Retrieved from [Link]
-
ResearchGate. (2017). How to prepare a 40% PEG 8000?. Retrieved from [Link]
-
AxisPharm. (2024). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How To Prepare Polyethylene Glycol Solution?. Retrieved from [Link]
-
Reddit. (2024). Boc and tBu ester pH stability during enamine hydrolysis. Retrieved from [Link]
-
ResearchGate. (2025). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Retrieved from [Link]
-
ResearchGate. (2025). Efficient Cleavage of Carboxylic tert-Butyl and 1-Adamantyl Esters, and N-Boc-Amines Using H2SO4 in CH2Cl2. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
-
Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Retrieved from [Link]
-
Kelsey Reavy. (2023). Factors that Affect Solubility of Solids Lab. Retrieved from [Link]
-
Agilent. (n.d.). Dissolution Failure Investigation. Retrieved from [Link]
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- 1. medchemexpress.com [medchemexpress.com]
- 2. chempep.com [chempep.com]
- 3. precisepeg.com [precisepeg.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound, 2093152-78-2 | BroadPharm [broadpharm.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. FAQ | Biopharma PEG - Worldwide PEG Linker Supplier [biochempeg.com]
- 8. This compound | 2093152-78-2 [amp.chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Enhancing Click Chemistry with N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester
Welcome to the technical support guide for N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester . As Senior Application Scientists, we have designed this resource to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights to maximize the efficiency of your click chemistry applications. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring your work is both successful and reproducible.
Part 1: Foundational FAQs
This section addresses the fundamental questions about the structure, function, and advantages of using this specialized linker in your experiments.
Q1: What is this compound and what is its primary role in click chemistry?
This compound is a branched, polyethylene glycol (PEG)-based bifunctional linker designed for use in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone reaction of click chemistry.[1][2][]
-
Structural Breakdown:
-
Propargyl Group: A terminal alkyne that serves as the reactive handle for the click reaction with an azide-containing molecule.[4]
-
PEG Chains (PEG2 & PEG3): These flexible polyethylene glycol chains enhance the solubility of the linker and any attached molecules in a variety of solvents, which is particularly beneficial for bioconjugation.[5][6]
-
Orthogonal Protecting Groups: The molecule features two distinct protecting groups: a tert-butoxycarbonyl (Boc) group on an amine and a tert-butyl (t-butyl) ester on a carboxyl group.[1][2] These groups are "orthogonal," meaning one can be removed under specific chemical conditions without affecting the other, allowing for sequential and controlled conjugation at different points of the molecule.
-
Its primary role is as a versatile linker in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs), where it covalently connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[2][7]
Q2: What are the key advantages of using a PEGylated linker like this in our click reactions?
The integrated PEG chains offer several distinct advantages that directly address common experimental challenges:
-
Improved Solubility: PEGylation dramatically increases the hydrophilicity of the linker, which can improve the solubility of hydrophobic reactants in aqueous or mixed solvent systems commonly used for bioconjugation.[6]
-
Reduced Steric Hindrance: The flexible and hydrophilic nature of the PEG spacer can reduce steric clash between large conjugated molecules (e.g., proteins, antibodies), allowing the click reaction to proceed more efficiently.
-
Enhanced Reaction Kinetics: By improving the solvation of reactants, the PEG linker can lead to more favorable reaction kinetics compared to purely aliphatic linkers. Studies involving PEGylated substrates in CuAAC reactions have demonstrated successful conjugations, even with large biomolecules.[8]
-
Pharmacokinetic Benefits: In drug development, the PEG component can improve the pharmacokinetic properties of the final conjugate, such as increasing its half-life in circulation.
Q3: Which type of click chemistry is this molecule designed for?
This molecule is specifically designed for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . The terminal propargyl group is the required alkyne component for this reaction, which proceeds with high efficiency and regioselectivity to form a stable 1,4-disubstituted 1,2,3-triazole ring.[4][8][9] It is not suitable for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which requires a strained cyclooctyne instead of a terminal alkyne.
Part 2: Troubleshooting and Optimization Guide
Even with a robust reaction like CuAAC, challenges can arise. This guide provides a systematic approach to diagnosing and solving common experimental issues.
Problem 1: Low or No Product Yield
A low yield is one of the most common issues. The cause often lies with the catalyst, reagents, or reaction conditions.
The CuAAC reaction is critically dependent on the presence of the Cu(I) oxidation state.[10] Oxidation of Cu(I) to the inactive Cu(II) state is a primary cause of reaction failure.
-
Troubleshooting Steps:
-
Ensure Anaerobic Conditions: Dissolved oxygen is the main culprit for Cu(I) oxidation.[10] Before adding the copper source, thoroughly degas all solvents and solutions by sparging with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Use Fresh Reducing Agent: The most common method for generating Cu(I) in situ is the reduction of a Cu(II) salt (like CuSO₄) with sodium ascorbate.[9] Sodium ascorbate solutions are prone to degradation and should be prepared fresh for each experiment.
-
Incorporate a Stabilizing Ligand: Ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) coordinate with the Cu(I) ion, protecting it from oxidation and increasing its solubility and catalytic activity.[11] For reactions in aqueous media, the water-soluble THPTA is highly recommended.[11]
-
The relative amounts of reactants and catalyst are crucial for driving the reaction to completion.
-
Troubleshooting Steps:
-
Verify Molar Ratios: Ensure your azide component is present in a slight excess (e.g., 1.1 to 1.5 equivalents) relative to the alkyne linker to maximize the consumption of the limiting reagent.
-
Optimize Catalyst Loading: While CuAAC is catalytic, extremely low concentrations can slow the reaction rate, especially with dilute substrates.[12] A systematic increase in catalyst loading may be necessary.
-
| Component | Recommended Starting Concentration | Key Considerations |
| Alkyne Linker | >10 µM (Limiting Reagent) | Very low concentrations can significantly slow the reaction rate. |
| Azide Substrate | 1.1 - 1.5 equivalents (relative to alkyne) | A slight excess helps drive the reaction to completion. |
| CuSO₄ | 50 µM to 500 µM (1-5 mol%) | Higher concentrations can increase the rate but may also promote side reactions. |
| Stabilizing Ligand (e.g., THPTA) | 250 µM to 2.5 mM | A 5:1 ligand-to-copper ratio is often recommended to protect the catalyst. |
| Sodium Ascorbate | 1 mM to 10 mM | Should be in significant excess relative to copper and prepared fresh. |
Problem 2: Side Product Formation
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace indicates side reactions are occurring.
The most common side reaction is the oxidative homocoupling of the terminal alkyne (the propargyl group) to form a diyne. This process is also mediated by copper, particularly in the presence of oxygen.[1][7][10][13]
-
Troubleshooting Steps:
-
Rigorous Deoxygenation: This is the most critical step. As mentioned for catalyst inactivity, thoroughly degas all solutions to remove oxygen.[7][13]
-
Use Excess Reducing Agent: Maintaining a sufficient concentration of sodium ascorbate helps to keep the copper in the Cu(I) state, which disfavors the Glaser coupling pathway.[7][13]
-
Employ a Ligand: Stabilizing ligands not only protect the catalyst for the desired reaction but can also help suppress side reactions like Glaser coupling.[1]
-
Problem 3: Difficulty in Product Purification
The unique properties of the PEGylated linker can sometimes complicate purification.
Due to its polarity and PEG chains, the product may have similar chromatographic behavior to the unreacted linker.
-
Troubleshooting Steps:
-
Optimize Chromatography:
-
Normal Phase (Silica Gel): PEGylated compounds often streak on silica. To mitigate this, deactivate the silica by flushing the column with an eluent containing 1-2% triethylamine before loading the sample.[14] Using a gradient with mixed alcohols (e.g., ethanol/isopropanol in dichloromethane) can also improve separation.[14]
-
Reversed-Phase HPLC (RP-HPLC): This is often the most effective method. Using a C18 or C4 column with a water/acetonitrile gradient containing 0.1% TFA typically provides good resolution.[14]
-
-
Size Exclusion Chromatography (SEC): For larger conjugates, SEC can be effective at separating the higher molecular weight product from smaller unreacted starting materials.[15][]
-
Residual copper can be toxic to cells and interfere with downstream assays, making its removal essential.
-
Troubleshooting Steps:
-
Aqueous Wash with Chelators: During the workup, wash the organic layer with an aqueous solution of a copper chelating agent like EDTA or saturated ammonium chloride. This will form a water-soluble complex with the copper, drawing it into the aqueous phase.[17][18]
-
Use a Scavenger Resin: Resins like Chelex 100 can be stirred with the reaction mixture or product solution. The resin selectively binds copper and can then be simply filtered off.[17]
-
Dialysis: For large biomolecule conjugates, dialysis against a buffer containing EDTA is a very effective method for removing copper and other small molecule impurities.[19]
-
Part 3: Key Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform small-scale trial reactions to optimize conditions for your specific substrates.
Protocol 1: General Procedure for CuAAC Conjugation
This protocol describes a standard procedure for conjugating an azide-containing molecule to the this compound linker.
-
Reactant Preparation: In a suitable reaction vial, dissolve the this compound (1.0 equivalent) and the azide-containing substrate (1.2 equivalents) in a degassed solvent (e.g., a 1:1 mixture of t-BuOH/H₂O, DMF, or DMSO).
-
Catalyst Premix: In a separate microcentrifuge tube, prepare the catalyst premix. Add the aqueous solution of CuSO₄ (e.g., to a final concentration of 2 mol%) to the aqueous solution of THPTA ligand (e.g., to a final concentration of 10 mol%), ensuring a 1:5 copper-to-ligand ratio. Vortex briefly.
-
Catalyst Addition: Add the premixed catalyst solution to the stirred solution of the alkyne and azide.
-
Reaction Initiation: Prepare a stock solution of sodium ascorbate (e.g., 1 M in water) immediately before use. Add the sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mM.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by an appropriate analytical technique (e.g., TLC or LC-MS) until the limiting reagent is consumed (typically 1-12 hours).
-
Workup and Copper Removal:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer sequentially with a 0.1 M aqueous EDTA solution, water, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product using an appropriate chromatographic technique as described in the troubleshooting section (e.g., flash chromatography on deactivated silica or RP-HPLC).
Protocol 2: Stepwise Deprotection of the Conjugate
The orthogonal protecting groups allow for sequential functionalization.
Standard TFA treatment is often too harsh and may cleave the t-butyl ester as well. Milder, more selective conditions are required.
-
Reagent System: Use a solution of methanesulfonic acid (MeSO₃H, 1.5-3.0 equiv.) in a 4:1 mixture of tert-butyl acetate (tBuOAc) and dichloromethane (CH₂Cl₂).[2]
-
Procedure:
-
Dissolve the Boc-protected conjugate in the tBuOAc/CH₂Cl₂ solvent mixture.
-
Cool the solution to 0 °C in an ice bath.
-
Add the methanesulfonic acid dropwise.
-
Stir the reaction at 0 °C and monitor carefully by TLC or LC-MS.
-
Once the starting material is consumed (typically 1-4 hours), quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent, dry, and concentrate to yield the free amine.
-
This procedure leverages a Lewis acid system that shows reverse selectivity compared to protic acids.[4][20]
-
Reagent System: A suspension of Cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.5 equiv.) and sodium iodide (NaI, 1.3 equiv.) in acetonitrile.[4][20]
-
Procedure:
-
In a round-bottom flask, add CeCl₃·7H₂O and NaI to acetonitrile. Reflux the suspension for 2 hours to generate the active complex.[20]
-
Cool the mixture slightly and add the t-butyl ester-protected conjugate.
-
Return the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent. Wash the organic layer with a sodium thiosulfate solution to remove any residual iodine.
-
Dry the organic layer, concentrate, and purify as necessary to yield the free carboxylic acid.
-
Part 4: Visualization of Key Processes
Visual diagrams can clarify complex chemical processes and workflows.
References
-
Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ResearchGate. Available at: [Link]
-
Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile. Organic Chemistry Portal. Available at: [Link]
-
Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society. Available at: [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]
-
Best method for removing Cu(I) from Org compounds. Reddit. Available at: [Link]
-
Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. PubMed. Available at: [Link]
-
Scheme 18: Catalytic cycle of the CuAAC reaction on the basis of the... ResearchGate. Available at: [Link]
-
How to remove copper after CuAAc click reaction? ResearchGate. Available at: [Link]
-
A Mild and Selective Method for the Cleavage of tert-Butyl Esters. ResearchGate. Available at: [Link]
-
Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate. Available at: [Link]
-
Cleaning the Click: A Simple Electrochemical Avenue for Copper Removal from Strongly Coordinating Macromolecules. ACS Macro Letters. Available at: [Link]
-
Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry. Available at: [Link]
-
Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. PubMed Central. Available at: [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central. Available at: [Link]
-
Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. PubMed. Available at: [Link]
-
Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. PubMed Central. Available at: [Link]
-
Peptide Conjugation via CuAAC 'Click' Chemistry. PubMed Central. Available at: [Link]
-
Side reactions of macromonomers under CuAAC condition. ResearchGate. Available at: [Link]
-
Rapid Communication Highly selective deprotection of tert-butyl esters using ytterbium triflate as a catalyst under mild conditions. Indian Journal of Chemistry. Available at: [Link]
-
Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology. Available at: [Link]
-
Investigation of the copper(I) catalysed azide-alkyne cycloaddition reactions (CuAAC) in molten PEG2000. ResearchGate. Available at: [Link]
-
Synthesis of water soluble PEGylated (copper) phthalocyanines via Mitsunobu reaction and Cu(i)-catalysed azide–alkyne cycloaddition (CuAAC) “click” chemistry. RSC Publishing. Available at: [Link]
-
A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews. Available at: [Link]
-
Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv. PubMed. Available at: [Link]
-
Why is the efficiency of my CuAAC click chemistry so low? ResearchGate. Available at: [Link]
-
Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems. Green Chemistry. Available at: [Link]
-
Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. MDPI. Available at: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of water soluble PEGylated (copper) phthalocyanines via Mitsunobu reaction and Cu(i)-catalysed azide–alkyne cycloaddition (CuAAC) “click” chemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry [organic-chemistry.org]
- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 17. reddit.com [reddit.com]
- 18. echemi.com [echemi.com]
- 19. researchgate.net [researchgate.net]
- 20. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]
Technical Support Center: Side Reactions in N-Boc Deprotection of PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding side reactions encountered during the N-Boc deprotection of Polyethylene Glycol (PEG) linkers. As Senior Application Scientists, we have structured this resource to not only offer solutions but also to explain the underlying chemical principles to empower your experimental design and execution.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side-product formation during N-Boc deprotection?
A1: The principal cause of side-product formation is the generation of a reactive tert-butyl cation intermediate during the acid-catalyzed cleavage of the Boc group.[1][2][3] This carbocation is a potent electrophile that can react with nucleophilic sites on your PEG linker, attached cargo (e.g., peptide, small molecule), or even with trace nucleophiles present in the reaction mixture.[1][2]
Q2: My PEG linker is attached to a peptide. Which amino acid residues are most susceptible to modification by the tert-butyl cation?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[1] Key residues to be aware of include:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[1]
-
Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt, which corresponds to a +56 Da mass shift in your product.[1] Methionine is also prone to oxidation (+16 Da).[1]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and can be readily S-tert-butylated.[1]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[1]
Q3: Can the PEG chain itself be a source of side reactions?
A3: While the polyethylene glycol backbone is generally stable, prolonged exposure to strong acids or elevated temperatures can potentially lead to cleavage of the ether linkages.[4] This is a less common side reaction but should be considered, especially under harsh deprotection conditions.
Q4: What are "scavengers" and how do they prevent these side reactions?
A4: Scavengers are reagents added to the deprotection cocktail to trap the reactive tert-butyl cation before it can react with your molecule of interest.[1][5] They are typically nucleophilic compounds that are more reactive towards the carbocation than the sensitive functional groups on your substrate.
II. Troubleshooting Guide: Diagnosing and Solving Side Reactions
This section provides a structured approach to identifying and mitigating common issues encountered during N-Boc deprotection of PEG linkers.
Issue 1: Incomplete Deprotection
Symptoms:
-
Analysis by TLC, LC-MS, or NMR shows the presence of the starting Boc-protected material.[4][6]
-
Lower than expected yield of the desired amine product.[4]
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Insufficient Acid Strength/Concentration | The Boc group is cleaved by acidolysis. If the acid (commonly Trifluoroacetic Acid - TFA) is too weak or dilute, the reaction kinetics will be slow, leading to incomplete conversion.[7][8][9] | Increase TFA concentration (e.g., from 20% to 50% in Dichloromethane - DCM).[4][10] Consider using 4M HCl in Dioxane as an alternative.[4][6] |
| Inadequate Reaction Time/Temperature | Deprotection is a kinetic process. Insufficient time or low temperatures may not allow the reaction to proceed to completion.[7][8] | Increase the reaction time and monitor progress by TLC or LC-MS.[4][9] If the reaction is sluggish at room temperature, consider gentle heating (e.g., 30-40 °C), but monitor closely for side product formation.[9] |
| Steric Hindrance | The bulky PEG chain can sterically hinder the approach of the acid to the Boc-protected amine, slowing the reaction rate, especially for high molecular weight PEGs.[4][7][9] | Increase reaction time and/or acid concentration to overcome the steric barrier.[4] |
| Poor Solubility | If the Boc-protected PEG linker is not fully dissolved in the reaction solvent, the reaction will be heterogeneous and inefficient.[8] | Choose a solvent system where both the substrate and the acid are fully soluble. DCM is a common choice.[7] |
Issue 2: Observation of Unexpected Side Products (+56 Da Mass Shift)
Symptoms:
-
LC-MS or MALDI-TOF analysis reveals peaks with a mass corresponding to the desired product +56 Da (or multiples thereof).[1]
-
HPLC analysis shows unexpected peaks eluting near the main product peak.[1]
Primary Cause: tert-Butylation
The +56 Da mass shift is a classic indicator of tert-butylation, where the tert-butyl cation has alkylated a nucleophilic site on your molecule.[1]
Troubleshooting Workflow for tert-Butylation:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. jk-sci.com [jk-sci.com]
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- 5. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Incomplete t-Butyl Ester Cleavage
Welcome to the technical support center for tert-butyl (t-Bu) ester protecting group management. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with field-proven insights into one of the most common yet sometimes frustrating steps in organic synthesis: the cleavage of t-butyl esters. This resource moves beyond simple protocols to explain the underlying chemistry, helping you diagnose issues and logically arrive at a solution.
Troubleshooting Guide: From Incomplete Reactions to Unexpected Byproducts
This section addresses the most pressing issues encountered during t-butyl ester deprotection. Each question is structured to help you identify the root cause of your problem and implement a validated solution.
Q1: My t-butyl ester cleavage is incomplete. What are the common causes and how do I fix it?
Incomplete cleavage is the most frequent challenge, but it is almost always solvable by systematically evaluating your reaction parameters. The deprotection is an acid-catalyzed equilibrium process, driven forward by the formation of the stable tert-butyl cation and volatile isobutylene.[1][2] If the reaction stalls, one of these factors is likely suboptimal.
Potential Causes & Solutions:
-
Insufficient Acid Strength or Concentration: The reaction is initiated by protonation of the ester oxygen.[2][3] If the acid is too weak or dilute, the initial protonation step is inefficient, and the reaction will not proceed to completion.
-
Solution: For standard cleavages, a 1:1 (v/v) mixture of trifluoroacetic acid (TFA) in dichloromethane (DCM) is a robust starting point.[4][5] If you still see starting material, incrementally increase the TFA concentration. For particularly stubborn substrates, using 95% or even neat TFA can be effective.[4][6]
-
-
Inadequate Reaction Time or Temperature: Deprotection kinetics are substrate-dependent. Sterically hindered esters or those with electron-withdrawing groups nearby may react more slowly. While most cleavages are complete within 1-5 hours at room temperature (20-25°C), some may require more time.[7][8]
-
Solution 1 (Time): Monitor the reaction's progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][7] Simply extending the reaction time to overnight is often a simple and effective solution for sluggish reactions.[9]
-
Solution 2 (Temperature): If extending the time is not feasible or effective, gently warming the reaction mixture to 40-50°C can increase the rate of cleavage.[7][8] Use this approach with caution, as higher temperatures can promote side reactions or degradation of sensitive substrates.[7]
-
-
Excess Water in the Reaction: While a small amount of water can act as a scavenger for the t-butyl cation, excessive water will dilute the acid, reducing its effective concentration and hindering the reaction.[4]
-
Solution: Use anhydrous solvents when preparing your cleavage cocktail to minimize the presence of water.[4]
-
-
Poor Substrate Solubility: If your starting material is not fully dissolved, the reaction becomes a heterogeneous mixture, drastically slowing the rate.
-
Solution: Ensure your substrate is fully soluble in the chosen solvent system. If solubility in DCM is low, consider alternative co-solvents, though be mindful of their compatibility with strong acids.
-
Caption: A decision tree for troubleshooting incomplete t-Bu ester cleavage.
Q2: I'm observing unexpected side products. What are they and how can I prevent them?
The primary source of side products is the highly reactive tert-butyl cation generated during the cleavage.[7][9] This electrophile will readily alkylate any available nucleophiles on your molecule, a particularly notorious issue in peptide synthesis.
Common Targets for Alkylation:
-
Tryptophan (Trp): The indole ring is highly susceptible to alkylation.
-
Methionine (Met): The thioether can be alkylated to form sulfonium ions.[7]
-
Cysteine (Cys): The free thiol is a prime target.[7]
Furthermore, the t-butyl cation can be trapped by the TFA counter-ion to form t-butyl trifluoroacetate, which is itself a potent alkylating agent.[9][10]
The Solution: Scavengers
To prevent these side reactions, the addition of "scavengers" to the cleavage cocktail is essential. These are reagents that are more nucleophilic than your substrate and will preferentially react with and neutralize the t-butyl cation.[7]
-
Triisopropylsilane (TIS): The most common and highly effective scavenger. It quenches the t-butyl cation via hydride transfer, forming the stable triisopropylsilyl cation and isobutane. A 2.5-5% (v/v) concentration is typical.[9]
-
Water: Can act as a scavenger by reacting with the t-butyl cation to form t-butanol. A 2.5-5% (v/v) concentration is often used.[7][9]
-
Thioanisole or Dithiothreitol (DTT): Particularly useful for protecting sulfur-containing amino acids like Met and Cys.[9]
-
1,2-Ethanedithiol (EDT): Another effective scavenger for protecting sulfur-containing residues.[7]
A standard "scavenger cocktail" for peptide work is TFA/TIS/H₂O (95:2.5:2.5) .
Q3: My starting material or product seems to be degrading. What can I do?
If your molecule contains other acid-labile functional groups or is generally sensitive, the harsh conditions required for t-butyl ester cleavage (e.g., concentrated TFA) can cause degradation.[4]
Solutions:
-
Lower the Temperature: Perform the cleavage at 0°C or even lower to slow down degradation pathways. This will also slow the deprotection, so reaction time may need to be extended.
-
Switch to a Milder Deprotection Method: If TFA is too harsh, several alternative methods offer milder conditions. These are often the best solution for complex, sensitive substrates.
| Method | Reagents/Catalyst | Solvent | Temp. (°C) | Typical Time | Key Advantages & Use Cases |
| Standard Acidic | 50-95% Trifluoroacetic Acid (TFA)[4][7] | Dichloromethane (DCM)[7] | 20-25[4][7] | 1-5 hours[7][8] | Fast, reliable, and the most common method for robust substrates. |
| Milder Protic Acid | 85% Aqueous Phosphoric Acid (H₃PO₄)[8][11] | Toluene or DCM[8] | 25-50[8] | Hours to overnight | Excellent for substrates with other acid-sensitive groups like Boc or TBDMS ethers.[8][11] |
| Lewis Acid | Zinc Bromide (ZnBr₂)[8][12] | Dichloromethane (DCM)[12] | 25[12] | 12-24 hours[7][12] | Offers different selectivity; can sometimes cleave t-Bu esters in the presence of other acid-labile groups.[12] |
| Heterogeneous | Silica Gel[4][13] | Toluene[4] | Reflux (110°C)[4] | Overnight[4] | Useful for sensitive substrates; workup is a simple filtration.[4][13] |
| Thermal | None (Reagent-Free)[14][15] | Protic Solvents (e.g., H₂O)[15] | 120-240[15] | 15-40 min | Reagent-free method suitable for flow chemistry; avoids strong acids entirely.[15] |
Frequently Asked Questions (FAQs)
Q4: How can I selectively cleave a Boc group without affecting my t-butyl ester?
While both are acid-labile, the tert-butoxycarbonyl (Boc) group is generally more sensitive to acid than a t-butyl ester.[4] This kinetic difference can be exploited for selective deprotection.
-
Strategy: Use carefully controlled, milder acidic conditions. For example, using TMSCl in a 2,2,2-trifluoroethanol/DCM mixture has been reported to deprotect an N-Boc group almost instantaneously while the t-butyl ester cleavage takes significantly longer (~3 hours), allowing for a kinetic separation.[8][16] Using 4M HCl in dioxane is another common method that can sometimes favor Boc removal over t-butyl ester cleavage, but this is highly substrate-dependent and requires careful monitoring.[4]
Q5: What is the underlying mechanism of acid-catalyzed cleavage?
Understanding the mechanism helps in troubleshooting. It is a unimolecular elimination (E1-type) pathway driven by the formation of a stable carbocation.[5]
-
Protonation: The strong acid (e.g., TFA) protonates the carbonyl oxygen of the ester.[2][3]
-
Carbocation Formation: The C-O bond cleaves, releasing the carboxylic acid and the highly stable tertiary butyl carbocation.[2][3]
-
Elimination: The carbocation is neutralized. In the presence of a weak base (like the TFA anion), a proton is abstracted to form volatile isobutylene gas.[17] If scavengers are present, they trap the cation directly.
Caption: The E1-type mechanism for acid-catalyzed t-butyl ester deprotection.
Experimental Protocols
Protocol 1: Standard TFA-Mediated Deprotection
This protocol is a robust starting point for most common substrates.
-
Dissolve the t-butyl ester-protected compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask.
-
Under stirring at room temperature (20-25°C), add an equal volume of trifluoroacetic acid (TFA) for a 1:1 (v/v) solution.[7][18]
-
If the substrate contains sensitive residues (e.g., Trp, Cys, Met), add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v) and water (2.5-5% v/v) to the reaction mixture.[7]
-
Stir the reaction at room temperature for 1-4 hours. Monitor the progress by TLC or LC-MS until the starting material is fully consumed.[7][9]
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene or diethyl ether (repeat 2-3 times).[3][7] The crude carboxylic acid can then be purified as necessary.
Protocol 2: Mild Deprotection with Aqueous Phosphoric Acid
This method is suitable for substrates with other acid-sensitive functional groups that would be cleaved by TFA.[11]
-
Dissolve the t-butyl ester-protected compound in a suitable solvent such as toluene or DCM.
-
Add 85 wt% aqueous phosphoric acid (typically 5 equivalents).[8]
-
Stir the biphasic mixture vigorously at a temperature between room temperature and 50°C.[8]
-
Monitor the reaction by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the substrate.
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then a saturated sodium bicarbonate solution to neutralize any remaining acid.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product for further purification.
References
-
ACS GCI Pharmaceutical Roundtable. Acids Reagent Guide. [Link]
-
Li, B., et al. (2006). A S-S Bond Containing Linker for Traceless Solid-Phase Synthesis of C-Terminal Modified Peptides. J. Org. Chem., 71, 9045-9050. [Link]
-
Gutmann, B., et al. (2017). Reagent-free continuous thermal tert-butyl ester deprotection. Org. Process Res. Dev.[Link]
-
Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. [Link]
-
Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. J. Org. Chem., 88, 6932–6938. [Link]
-
Protasiewicz, J. D., et al. (2005). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Tetrahedron Lett.[Link]
-
Gutmann, B., et al. (2017). Reagent-free continuous thermal tert-butyl ester deprotection. PubMed. [Link]
-
ACS GCI Pharmaceutical Roundtable. Ester Deprotection Reagent Guide. [Link]
-
Mcgrath, M. (2015). How can I deprotect esters using TFA? ResearchGate. [Link]
-
Wu, Y., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. J. Org. Chem., 69(18), 6131-3. [Link]
-
Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed. [Link]
-
Ranu, B. C., et al. (2007). Efficient Cleavage of Carboxylic tert-Butyl and 1-Adamantyl Esters, and N-Boc-Amines Using H2SO4 in CH2Cl2. ResearchGate. [Link]
-
Yadav, J. S., et al. (2002). Highly selective deprotection of tert-butyl esters using ytterbium triflate as a catalyst under mild conditions. Synth. Commun.[Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids. [Link]
-
Wu, Y., & Lajoie, G. (2000). A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride. ResearchGate. [Link]
-
Reddit. (2023). Method to remove Boc in the presence of t-butylester. [Link]
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Technical Support Center: Optimizing PROTAC Linker Length for Ternary Complex Formation
Welcome to the technical support center dedicated to a critical aspect of Proteolysis Targeting Chimera (PROTAC) development: the strategic optimization of the linker to ensure robust and efficient ternary complex formation. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the design and experimental validation of PROTACs. Here, we move beyond simplistic protocols to provide in-depth, field-proven insights into the causal relationships between linker properties and degradation efficacy.
Introduction: The Linker is Not a Mere Spacer, It's a Conductor of Degradation
A PROTAC molecule's efficacy is fundamentally dependent on its ability to orchestrate the formation of a productive ternary complex between the target Protein of Interest (POI) and an E3 ubiquitin ligase.[1] The linker, which bridges the POI-binding and E3-binding ligands, is a pivotal determinant of this process.[2][3] Its length, chemical composition, and attachment points dictate the spatial arrangement of the two proteins, influencing the stability and productivity of the ternary complex.[1][] An inadequately designed linker can lead to steric hindrance, unstable complexes, or non-productive orientations, all of which will compromise ubiquitination and subsequent degradation.[5][6] Therefore, the empirical and rational optimization of the linker is a cornerstone of successful PROTAC development.[2][5]
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the linker in a PROTAC?
A1: The linker's primary role is to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[5] Its characteristics, including length, rigidity, and chemical makeup, are crucial for achieving an orientation that enables the efficient transfer of ubiquitin from the E2-E3 ligase machinery to accessible lysine residues on the POI, thereby flagging it for proteasomal degradation.[1][5]
Q2: How does linker length directly impact PROTAC efficacy?
A2: Linker length is a critical factor for PROTAC efficacy.[7] A linker that is too short can create steric clashes, preventing the ternary complex from forming.[5][8] Conversely, a linker that is too long may result in an overly flexible and unstable complex or permit non-productive binding modes, both leading to inefficient ubiquitination.[5][] Therefore, the optimization of linker length is an essential step in developing a potent PROTAC.[5]
Q3: Is there a universally optimal linker length for all PROTACs?
A3: No, a universal optimal linker length does not exist. The ideal length is highly dependent on the specific POI, the E3 ligase being recruited, and the attachment points of the linker to the two ligands.[5] However, empirical data from numerous studies indicate that most successful PROTACs have linkers ranging from 7 to 29 atoms in length.[5] It is imperative to experimentally screen a range of linker lengths to determine the optimum for a given system.[7]
Q4: What are the most common chemical compositions for PROTAC linkers?
A4: The most frequently utilized linker motifs are polyethylene glycol (PEG) and alkyl chains.[2][10] PEG linkers can enhance the solubility of the PROTAC molecule, while alkyl chains offer a high degree of conformational flexibility.[1] More rigid linkers incorporating elements like alkynes, triazoles, or piperazines are also employed to restrict conformational freedom and potentially improve ternary complex stability.[2][11]
Troubleshooting Guide: From Binary Binding to Cellular Degradation
This section addresses common challenges encountered during PROTAC development, with a focus on linker-related solutions.
Issue 1: My PROTAC exhibits strong binary binding to both the POI and the E3 ligase, but I see no target degradation in my cellular assays.
This is a frequent and frustrating observation that often points to a failure in forming a productive ternary complex.
| Potential Cause | Suggested Action & Rationale |
| Suboptimal Linker Length | Synthesize a library of PROTACs with systematically varied linker lengths. For example, if using a PEG linker, synthesize analogs with 2, 3, 4, 5, and 6 PEG units. A linker that is too short or too long is a common reason for the inability to form a productive ternary complex.[12] |
| Incorrect Attachment Points | Re-evaluate the linker attachment points on both the POI and E3 ligase ligands. The "exit vector" from each ligand is critical for achieving the correct geometry for ubiquitination.[8][11] Even a small change in the attachment site can dramatically alter the outcome. |
| Poor Cell Permeability | Assess the physicochemical properties of your PROTAC. The linker significantly contributes to the overall properties of the molecule.[] If permeability is low, consider redesigning the linker to be more hydrophobic or to include features that promote cell entry. |
| Inefficient Ternary Complex Formation | Directly measure ternary complex formation and stability using biophysical assays. Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Time-Resolved Förster Resonance Energy Transfer (TR-FRET) can confirm and quantify the formation of the POI-PROTAC-E3 complex.[13][14][15] |
Issue 2: I'm observing a pronounced "hook effect," where degradation efficiency decreases at higher PROTAC concentrations.
The hook effect is an inherent characteristic of PROTACs, but its severity can often be modulated by optimizing the linker.[16] It occurs when high concentrations of the PROTAC favor the formation of binary complexes (POI-PROTAC or E3-PROTAC) over the productive ternary complex.[12][17]
| Potential Cause | Suggested Action & Rationale |
| Lack of Positive Cooperativity | Design linkers that promote positive cooperativity. Positive cooperativity, where the binding of the first protein enhances the affinity for the second, stabilizes the ternary complex over the binary ones.[1][14] This can be influenced by the linker's ability to facilitate favorable protein-protein interactions between the POI and E3 ligase.[1] |
| Linker Rigidity | Introduce some rigidity into the linker. While flexible linkers are easier to synthesize, a more rigid linker can reduce the entropic penalty of ternary complex formation and pre-organize the molecule into a conformation conducive to binding both proteins simultaneously.[][11] |
Visualizing the Process: From Mechanism to Workflow
Experimental Protocols: A Practical Guide
Protocol 1: Assessing Ternary Complex Formation and Kinetics by Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time analysis of biomolecular interactions, making it ideal for characterizing both binary and ternary PROTAC complexes.[14][18]
-
Immobilization:
-
Immobilize the E3 ubiquitin ligase onto a sensor chip surface. This allows for the analysis of multiple PROTACs and target proteins with a single chip preparation.[13]
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD) and kinetics (kon, koff).[19]
-
In a separate experiment, confirm the PROTAC-POI interaction.
-
-
Ternary Complex Analysis:
-
Pre-incubate a fixed, saturating concentration of the POI with a series of concentrations of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase. The resulting sensorgrams represent the formation and dissociation of the ternary complex.[19]
-
-
Data Analysis:
Protocol 2: Characterizing Ternary Complex Thermodynamics by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile (KD, stoichiometry, enthalpy, and entropy) of the interactions.[20]
-
Sample Preparation:
-
Prepare solutions of the E3 ligase, POI, and PROTAC in the same buffer to minimize heat of dilution effects.
-
-
Binary Titrations:
-
Titrate the PROTAC into the E3 ligase solution to determine the binary binding thermodynamics.
-
In a separate experiment, titrate the PROTAC into the POI solution.
-
-
Ternary Titration:
-
Titrate a pre-formed complex of the POI and PROTAC into the E3 ligase solution.[19]
-
-
Data Analysis:
-
Integrate the heat signals and fit the data to a suitable binding model to determine the thermodynamic parameters of the interactions.[19]
-
Protocol 3: Measuring Cellular Ternary Complex Formation by TR-FRET
TR-FRET is a proximity-based assay that can be used to detect ternary complex formation in a cellular environment or with purified components.[15][21]
-
Reagent Preparation:
-
Label the POI and E3 ligase with a FRET donor-acceptor pair (e.g., terbium and fluorescein).
-
-
Assay Setup:
-
In a microplate, combine the labeled POI and E3 ligase with varying concentrations of the PROTAC.
-
-
Measurement:
-
Excite the donor fluorophore and measure the emission from both the donor and acceptor. An increase in the FRET signal indicates the formation of the ternary complex.
-
-
Data Analysis:
-
Plot the FRET ratio as a function of PROTAC concentration. A bell-shaped curve is typically observed, with the peak representing the optimal concentration for ternary complex formation.[19]
-
The Role of Computational Modeling
In addition to experimental approaches, computational modeling has become an invaluable tool for rational PROTAC design.[22][23] Molecular dynamics simulations and protein-protein docking can be used to:
-
Screen virtual libraries of linkers to prioritize candidates for synthesis.[26]
-
Understand the structural basis for cooperativity and selectivity.[27]
By integrating computational and experimental approaches, researchers can accelerate the optimization of PROTAC linkers and improve the likelihood of developing potent and selective degraders.[28][29]
References
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. [Link]
-
Testa, A., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]
-
Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. [Link]
-
Cytiva. (2024). Characterizing PROTAC ternary complex formation using Biacore SPR systems. Cytiva. [Link]
-
CD ComputaBio. PROTAC Linker Design and Optimization. CD ComputaBio. [Link]
-
Charnwood Discovery. (2023). Measuring PROTAC Ternary Complex Formation by SPR. Charnwood Discovery. [Link]
-
Aragen Life Sciences. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Aragen Life Sciences. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed. [Link]
-
Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology. [Link]
-
Schrödinger. (2023). Computational tools for PROTAC design and optimization. Schrödinger. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ePrints Soton. [Link]
-
Spheroid Universe. (2023). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Spheroid Universe. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]
-
Gabizon, R., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]
-
Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Publications. [Link]
-
Li, Y., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacology & Translational Science. [Link]
-
ResearchGate. (2022). PROTAC-mediated ternary complex formation and hook effect. ResearchGate. [Link]
-
Li, Y., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Publications. [Link]
-
Drummond, M. L., & Williams, C. I. (2022). Computational Modeling of PROTAC Ternary Complexes and Linker Design. ResearchGate. [Link]
-
Gharbi, Y., & Mercado, R. (2024). A comprehensive review of emerging approaches in machine learning for de novo PROTAC design. Digital Discovery. [Link]
-
Li, Y., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. PubMed. [Link]
-
Drummond, M. L., & Williams, C. I. (2020). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv. [Link]
-
Troup, R. I., et al. (2020). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. [Link]
-
Drummond, M. L., & Williams, C. I. (2020). Rationalizing PROTAC-mediated ternary complex formation using Rosetta. ResearchGate. [Link]
-
AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]
-
Scott, B., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed. [Link]
-
Scott, B., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). JoVE. [Link]
-
Kumar, A., et al. (2024). Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. bioRxiv. [Link]
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Technical Support Center: A Scientist's Guide to Preventing Aggregation with N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester Conjugates
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the versatile N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester linker in their bioconjugation workflows. While this branched PEG linker is engineered to enhance the hydrophilicity and stability of conjugates, aggregation can still be a significant hurdle during multi-step synthesis.[1][2]
This document provides in-depth, field-proven insights to help you understand the root causes of aggregation and implement robust strategies to prevent and troubleshoot this common issue. We will move beyond simple checklists to explain the causality behind each experimental choice, ensuring your success.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered when working with this linker.
Q1: What are the primary triggers for aggregation when using this specific linker? A1: Aggregation typically arises from three critical stages:
-
Deprotection: The use of strong acids like trifluoroacetic acid (TFA) to remove the Boc and t-butyl ester protecting groups can partially denature the protein, exposing hydrophobic cores.[3][4]
-
Conjugation Reaction: In copper-catalyzed click chemistry (CuAAC), the Cu(I) catalyst can generate reactive oxygen species (ROS) that damage the protein.[5] Furthermore, organic co-solvents (e.g., DMSO) used to dissolve the linker can destabilize the protein if their concentration is too high.[6][7]
-
Post-Conjugation Handling: Suboptimal buffer conditions (pH, ionic strength) after conjugation or during purification can cause the newly formed, more complex conjugate to precipitate.[8][9]
Q2: My conjugate precipitated immediately after adding the Cu(I) catalyst for the click reaction. What happened? A2: This strongly suggests a catalyst-induced issue. The Cu(I) catalyst, while essential for the reaction, can cause protein oxidation and aggregation.[10][11] This is often exacerbated by the absence of a protective chelating ligand (like THPTA or TBTA), which stabilizes the copper ion and minimizes side reactions.[5] Additionally, ensure your reaction buffer is degassed to minimize oxygen, which contributes to the formation of harmful ROS.[12]
Q3: I see aggregation after adding TFA for deprotection. How can I avoid this? A3: Aggregation during deprotection is often due to protein denaturation under harsh acidic conditions.[4] The t-butyl cations generated during the reaction can also lead to unwanted side-alkylation of the protein.[4] To mitigate this, consider titrating the TFA concentration, minimizing the reaction time, performing the reaction at a lower temperature (e.g., 0°C), and including "scavengers" like triisopropylsilane (TIS) in your reaction mix to quench the t-butyl cations.
Q4: Can the PEG chain itself cause aggregation? A4: This is highly unlikely. Polyethylene glycol (PEG) is specifically incorporated into linkers to prevent aggregation.[][14] It achieves this by creating a hydrophilic "hydration shell" around the molecule, increasing its overall solubility and sterically shielding hydrophobic patches that might otherwise interact.[1][6] If you observe aggregation, the cause is almost certainly related to other factors in the workflow, not the PEG component itself.
Part 2: In-Depth Troubleshooting Guide
When aggregation occurs, a systematic approach is needed to identify and resolve the root cause. This guide breaks down the process into key stages.
Stage 1: Deprotection of the Linker
The this compound requires acid-mediated deprotection to reveal the reactive amine and carboxylic acid functionalities. This is a high-risk step for protein stability.
-
Problem: Visible precipitation or an increase in high molecular weight (HMW) species after acid treatment.
-
Root Cause Analysis:
-
Protein Denaturation: Strong acids can disrupt the delicate tertiary structure of a protein, exposing aggregation-prone hydrophobic regions.[15][16]
-
Isoelectric Point (pI) Issues: The pH of the reaction mixture during or after neutralization may be close to the protein's pI, where it has a net neutral charge and is least soluble.[6][7]
-
-
Solutions & Scientific Rationale:
-
Optimize Acid Conditions: Do not default to using 95% TFA. Start with a lower concentration (e.g., 10-20% TFA in a suitable solvent like dichloromethane) and shorter incubation times. Monitor deprotection efficiency by LC-MS to find the mildest effective conditions.
-
Incorporate Scavengers: The t-butyl cation is a reactive intermediate. Including a scavenger like triisopropylsilane (TIS) at ~5% (v/v) will effectively quench this cation, preventing it from modifying sensitive residues on your protein.[4]
-
Controlled Neutralization: After deprotection, neutralize the reaction carefully and slowly on ice. Avoid a rapid pH shock. Ensure the final buffer pH is at least 1-1.5 units away from your protein's pI.
-
Stage 2: The Conjugation Reaction (CuAAC)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful reaction but requires careful management of the catalytic system to preserve protein integrity.[10]
-
Problem: Aggregation is observed during or immediately after the conjugation reaction.
-
Root Cause Analysis:
-
Copper Toxicity: Unchelated Cu(I) ions can participate in redox cycling, generating ROS that oxidize and damage the protein, leading to aggregation.[5]
-
Ascorbate Byproducts: Sodium ascorbate, the most common reducing agent, can generate dehydroascorbate and other byproducts that may covalently modify protein residues.[5]
-
Co-solvent Destabilization: Organic co-solvents like DMSO, required to dissolve the hydrophobic linker, can strip the essential hydration shell from the protein surface, promoting unfolding and aggregation if the concentration is too high.[6][17]
-
-
Solutions & Scientific Rationale:
-
Mandatory Use of Ligands: Always pre-mix your copper source (e.g., CuSO₄) with a water-soluble Cu(I)-stabilizing ligand before adding it to the protein solution. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is an excellent choice. A 5:1 molar ratio of ligand-to-copper is recommended to ensure all copper ions are chelated.[5]
-
Optimize Catalyst Concentration: Use the lowest effective concentration of the copper catalyst. Typically, 50-100 µM is sufficient for efficient conjugation without causing excessive damage.[5]
-
Control Co-solvent Levels: Ensure the final concentration of any organic co-solvent in the reaction mixture is kept to a minimum, ideally below 5% (v/v).[6] Add the linker stock solution slowly while gently stirring to avoid localized high concentrations.
-
Add Scavengers for Ascorbate: Consider including aminoguanidine in the reaction mixture. It acts as a scavenger for reactive ascorbate byproducts, preventing them from modifying your protein.[5][10]
-
Stage 3: Post-Purification & Storage
Aggregation can also manifest after purification or during storage, indicating issues with the final formulation.
-
Problem: The purified conjugate is initially clear but shows increasing turbidity or HMW species over time.
-
Root Cause Analysis:
-
Suboptimal Formulation Buffer: The final buffer's pH or ionic strength may not be optimal for the stability of the conjugate, which can have different physicochemical properties than the parent protein.[8][18]
-
Physical Stress: Freeze-thaw cycles and mechanical agitation can introduce stresses that lead to denaturation and aggregation.[6][19]
-
-
Solutions & Scientific Rationale:
-
Formulation Screening: Perform a buffer screen on your final conjugate. Test a range of pH values (typically 6.0-7.5 for antibodies) and ionic strengths (e.g., 50-150 mM NaCl) to identify the most stable conditions.[9][17]
-
Incorporate Stabilizing Excipients: Add excipients to your final storage buffer. These additives enhance long-term stability.[20][21][22]
-
Arginine (50-100 mM): Acts as an aggregation suppressor by masking hydrophobic patches.[23][24]
-
Polysorbate 20/80 (0.01-0.05%): A non-ionic surfactant that prevents surface-adsorption-induced aggregation.[17][21]
-
Sucrose/Trehalose (5-10%): Sugars that act as cryoprotectants and thermostabilizers.[17]
-
-
Part 3: Preventative Strategies & Best Practices
The most effective way to deal with aggregation is to prevent it from the start.
Workflow for Minimizing Aggregation
The following diagram outlines a logical workflow designed to proactively address potential aggregation points.
Caption: A preventative workflow for bioconjugation, highlighting critical control points.
Summary of Key Experimental Parameters
This table provides recommended starting conditions for your experiments. These should be optimized for your specific biomolecule.
| Parameter | Recommended Starting Condition | Rationale |
| Protein Buffer (Reaction) | Phosphate, Histidine, or HEPES buffer; pH 6.5-7.5 | Maintains protein stability; avoids the pI.[17][25] |
| Ionic Strength | 50-150 mM NaCl | Shields surface charges to prevent electrostatic interactions.[6][18] |
| Co-solvent (e.g., DMSO) | < 5% (v/v) final concentration | Minimizes protein destabilization.[6][17] |
| CuSO₄ Concentration | 50-100 µM | Sufficient for catalysis while minimizing protein damage.[5] |
| Ligand:Copper Ratio | 5:1 (e.g., 250-500 µM THPTA) | Ensures full chelation of copper to prevent side reactions.[5] |
| Storage Buffer Excipients | 50 mM Arginine, 0.02% Polysorbate 20, 5% Sucrose | Provides multi-faceted protection against aggregation and physical stress during storage.[17][21][23] |
Part 4: Key Experimental Protocols
Protocol 1: Quality Control using Dynamic Light Scattering (DLS)
DLS is a rapid, non-destructive method to assess the aggregation state of your sample at any stage.[26][27][28] It measures the size distribution of particles in solution. A monodisperse (single, narrow peak) sample is ideal, while the appearance of larger species indicates aggregation.[29]
-
Sample Preparation:
-
Filter or centrifuge your protein/conjugate sample (e.g., 10,000 x g for 10 min) to remove dust and large, pre-existing precipitates.[26]
-
Dilute the sample to an appropriate concentration (typically 0.2-1.0 mg/mL) using the same buffer it is stored in.
-
-
Instrument Setup:
-
Equilibrate the DLS instrument's sample chamber to the desired temperature (e.g., 25°C).
-
-
Measurement:
-
Transfer the sample to a clean cuvette.
-
Place the cuvette in the instrument and allow the temperature to equilibrate for 2-3 minutes.
-
Acquire data according to the instrument's software instructions (typically 10-15 measurements are averaged).
-
-
Data Analysis:
-
Analyze the size distribution plot. Look for the main peak corresponding to your monomeric species.
-
Note the Polydispersity Index (PDI). A PDI < 0.2 generally indicates a monodisperse sample.
-
The presence of peaks at significantly larger hydrodynamic radii (e.g., >100 nm) is a clear indicator of aggregation.
-
Protocol 2: Optimized Copper-Catalyzed Click Chemistry (CuAAC)
This protocol incorporates best practices to minimize aggregation during the conjugation step.
-
Reagent Preparation:
-
Protein Solution: Prepare your azide-functionalized protein in a degassed reaction buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.2).
-
Linker Stock: Prepare a 10 mM stock of the alkyne-containing linker (N-(Propargyl-PEG2)...) in DMSO.
-
Catalyst Premix: In a separate tube, prepare the catalyst premix. For a 1 mL final reaction volume to achieve 50 µM Cu:
-
Take 5 µL of a 10 mM CuSO₄ stock.
-
Add 25 µL of a 10 mM THPTA stock (achieves 5:1 ligand:copper ratio).
-
Mix gently.
-
-
Reductant Solution: Prepare a fresh 100 mM stock of sodium ascorbate in degassed water.
-
-
Conjugation Reaction:
-
To 1 mL of your protein solution, add the required volume of the linker stock solution (e.g., 10 µL for a 10-fold molar excess over the protein). Mix gently.
-
Add the 30 µL of Catalyst Premix to the protein-linker solution.
-
Initiate the reaction by adding 10 µL of the 100 mM sodium ascorbate solution (final concentration 1 mM).
-
Flush the headspace of the reaction tube with argon or nitrogen, seal, and incubate at room temperature (or 4°C for sensitive proteins) for 1-2 hours with gentle end-over-end mixing.
-
-
Post-Reaction Quenching & Purification:
By implementing these scientifically-grounded strategies, you can significantly improve the success rate of your bioconjugation experiments, ensuring the creation of high-quality, stable, and aggregation-free conjugates.
References
- Benchchem. (n.d.). Technical Support Center: Preventing Aggregation of Antibody-Drug Conjugates (ADCs) with Hydrophilic PEG Linkers.
- BOC Sciences. (n.d.). PEG Linkers in Antibody-Drug Conjugates.
- Center for Macromolecular Interactions. (n.d.). Dynamic Light Scattering (DLS).
- Malvern Panalytical. (n.d.). Enhanced Protein Aggregation Detection Using Dual Angle Dynamic Light Scattering.
- Labinsights. (2025). The Role of PEG Linkers in Antibody-Drug Conjugates (ADCs) | Benefits & Challenges.
- Stetefeld, J., McKenna, S. A., & Patel, T. R. (2016). Dynamic light scattering: a practical guide and applications in biomedical sciences. Biophysical reviews, 8(4), 409–427.
- Yadav, S., Sharma, A., & Kalonia, C. (2021). Effects of arginine in therapeutic protein formulations: a decade review and perspectives. Journal of Pharmaceutical Sciences, 110(7), 2645-2660.
- AZoNano. (2024). Dynamic Light Scattering (DLS) for Monitoring Protein Aggregation.
- Labinsights. (2025). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs).
- Unchained Labs. (n.d.). Dynamic Light Scattering (DLS).
- ADC Review. (n.d.). PEG Linkers.
- Benchchem. (2025). troubleshooting ADC aggregation after Dbco-peg4-VA-pbd conjugation.
- Vrhovšek, D., et al. (2021). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. The Journal of Physical Chemistry B, 125(10), 2634–2643.
- Philo, J. S., & Arakawa, T. (2009). Mechanisms of protein aggregation. Current pharmaceutical biotechnology, 10(4), 348–351.
- Benchchem. (n.d.). Technical Support Center: Preventing Protein Aggregation During Bioconjugation.
- Finn, M. G. (2008). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Methods in molecular biology (Clifton, N.J.), 418, 145–151.
- Vrhovšek, D., et al. (2021). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model.
- Baynes, B. M., & Trout, B. L. (2004). Role of Arginine in the Stabilization of Proteins against Aggregation. Biochemistry, 43(48), 15021–15029.
- D'Souza, A., & Narayana, C. (2010). Use of excipients to control aggregation in peptide and protein formulations. Journal of Pharmaceutical Sciences and Research, 2(8), 478-485.
- Benchchem. (n.d.). The Lynchpin of Bioconjugation: A Technical Guide to the Mechanism of Action of N-Boc-PEG-t-butyl Ester.
- Le, T. H., et al. (2018). Comparative Effects of pH and Ionic Strength on Protein-Protein Interactions, Unfolding, and Aggregation for IgG1 Antibodies. Journal of Pharmaceutical Sciences, 107(6), 1530-1540.
- Zieleniewska, A., et al. (2021).
- Bioprocess Online. (n.d.). Aggregation In Antibody-Drug Conjugates Causes And Mitigation.
- Lin, Y.-A., et al. (2017). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Organic Letters, 19(21), 5968–5971.
- Pharmaceutical Technology. (2017). Tackling Aggregation Challenges in ADC Production.
- Sigma-Aldrich. (n.d.). Use of Stabilizers and Surfactants to Prevent Protein Aggregation.
- Desheng. (n.d.). The important role of buffer pH and ionic strength in protein purification.
- Cytiva. (2025). Aggregation in antibody-drug conjugates: causes and mitigation.
- Appiah-Kagodo, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10225.
- Hong, V., et al. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation.
- Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules.
- Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click cycloaddition reactions in chemical biology. Chemical Society reviews, 39(4), 1272–1279.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Roberts, C. J. (2014). Therapeutic Protein Aggregation: Mechanisms, Design, and Control. Trends in biotechnology, 32(7), 372–380.
- PipeBio. (2024). Protein aggregation: Challenges approaches for mitigation.
- Kunz, P., et al. (2019). Effect of Ionic Strength and pH on the Physical and Chemical Stability of a Monoclonal Antibody Antigen-Binding Fragment. Journal of Pharmaceutical Sciences, 108(4), 1433-1442.
- Skwarczynski, M., & Toth, I. (2014). Peptide Conjugation via CuAAC 'Click' Chemistry. Current protocols in chemical biology, 6(3), 153–166.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Bioconjugates Synthesized with t-butyl ester-PEG4-CH2COOH.
- Kotha, S., & Meshram, P. (2012). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 77(1), 589–594.
- Lundahl, M. L. E., et al. (2021). Aggregation of protein therapeutics enhances their immunogenicity: causes and mitigation strategies.
- Creative Proteomics. (n.d.). Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques.
- Wakankar, A. A., et al. (2010).
- Wakankar, A. A., et al. (2021). Current approaches for the purification of antibody-drug conjugates. Biotechnology and bioengineering, 118(7), 2549–2562.
- BroadPharm. (n.d.). This compound.
- CellMosaic. (n.d.). Bioconjugate Analysis & Purification.
- Lonza. (n.d.). Diversification of ADC formats and overcoming purification challenges.
- MedChemExpress. (n.d.). This compound | PROTAC Linker.
- MedChemExpress. (n.d.). This compound.
- MedKoo Biosciences. (n.d.). N-(Propargyl-PEG2)-PEG3-t-butyl ester| CAS.
- BroadPharm. (n.d.). Propargyl PEG, Click Chemistry Tool.
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troubleshooting low yield in PROTAC synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to address the common and often complex challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs). Our focus is to move beyond simple procedural lists and explain the underlying chemical principles to empower you to resolve issues related to low reaction yields and product impurities.
Frequently Asked Questions (FAQs)
Q1: My overall PROTAC synthesis yield is very low. Where should I begin troubleshooting?
A low overall yield in a multi-step PROTAC synthesis is a common challenge that can arise from inefficiencies at any stage. A systematic evaluation is the most effective approach.[1][2]
Begin by breaking down the synthesis into its three main phases:
-
Integrity of Starting Materials: Confirm the purity and identity of your target protein ligand (warhead), E3 ligase ligand, and linker precursors.[1] Degradation during storage or impurities can significantly inhibit reaction efficiency. Use analytical techniques like NMR and LC-MS to validate all key reagents before starting.
-
Efficiency of Coupling Reactions: PROTAC synthesis involves at least two critical coupling steps. Evaluate the yield of each intermediate. A low conversion rate at an early step will amplify the problem, resulting in a drastically reduced final yield.[1]
-
Purification Efficiency: Significant product loss often occurs during purification.[1] PROTACs are frequently large, structurally complex molecules that may have poor solubility or behave unpredictably during chromatography, leading to low recovery.[3][4][5]
The diagram below illustrates a systematic workflow for diagnosing yield issues.
Q2: I'm struggling with the final coupling reaction. What are the most common culprits?
The final conjugation step, where the two halves of the PROTAC are joined, is often a major bottleneck. Common issues include:
-
Steric Hindrance: The three-dimensional structures of the warhead-linker and E3-ligand-linker intermediates can be bulky, preventing the reactive moieties from achieving the necessary proximity for bond formation.[3]
-
Suboptimal Reaction Conditions: The choice of coupling reagents, base, solvent, and temperature is critical. Conditions that work well for small molecules may fail for large, complex PROTAC precursors.[2][6]
-
Catalyst Deactivation (for Click Chemistry): In Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Cu(I) catalyst is easily oxidized to the inactive Cu(II) state by oxygen in the reaction mixture.[3]
-
Low Reactivity of Precursors: The functional groups intended for coupling might have low intrinsic reactivity due to electronic effects from the rest of the molecule.
Q3: My PROTAC intermediate or final product has very poor solubility. How can I address this?
Poor solubility is a pervasive issue in PROTAC development, stemming from their high molecular weight and often lipophilic nature, placing them "beyond the Rule of Five".[4][7][8] This can suppress reaction rates in solution and complicate purification and biological testing.[4][5]
Strategies to Improve Solubility:
-
Solvent Selection: During synthesis, switch to more powerful, anhydrous solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) if you experience issues with common solvents like DMF or CH₂Cl₂.[1][3]
-
Linker Composition: The linker itself is a key determinant of solubility. Incorporating hydrophilic units, such as polyethylene glycol (PEG), can significantly improve the aqueous solubility of the final PROTAC.[5][9][10][11]
-
Formulation Aids: For biological assays, using co-solvents (e.g., PEG300, Tween-80) or creating amorphous solid dispersions (ASDs) can help maintain the PROTAC in solution.[4][5] Gentle warming (37°C) and sonication can also aid dissolution.[5]
| Linker Type | Common Characteristics | Impact on Solubility |
| Alkyl Chains | Flexible and highly hydrophobic. | Can negatively impact aqueous solubility.[5][11] |
| PEG Linkers | Hydrophilic and flexible. | Generally improves solubility and cell permeability.[5][9][10] |
| Rigid Linkers | Contain cyclic structures (e.g., piperazine). | Can improve metabolic stability; solubility impact varies.[5][12] |
Q4: My reaction seems complete by LC-MS, but I lose most of my product during purification. Why?
This is a classic problem pointing towards purification inefficiency. PROTACs often present unique challenges for standard purification techniques.
-
Poor Separation on Normal-Phase Silica: The polarity of many PROTACs, especially those with PEG linkers, makes them unsuitable for normal-phase silica gel chromatography, where they may not elute properly.[1]
-
Low Recovery from Reverse-Phase HPLC: While Reverse-Phase HPLC (RP-HPLC) is the most effective method for purifying PROTACs, issues like poor peak shape, smearing, and low recovery can occur.[3][9] This can be due to the "greasy" nature of the molecule, causing irreversible binding to the column, or poor solubility in the mobile phase.
-
Product Degradation: The final PROTAC may be unstable under the purification conditions (e.g., acidic mobile phases like TFA/water).
To mitigate this, ensure the crude product is fully dissolved before injection (using a strong solvent like DMSO if necessary) and optimize the HPLC method, including the column chemistry (e.g., C18, C8), mobile phase, and gradient.[3]
Detailed Troubleshooting Guides
Stage 1: Synthesis of Ligand-Linker Intermediates
Problem: Inefficient Amide Bond Formation Amide coupling is one of the most common reactions in PROTAC synthesis, but it is frequently a source of low yields.
-
Potential Cause 1: Inappropriate Coupling Reagents. The choice of coupling reagent and base is critical. Standard reagents may not be effective for sterically hindered or electronically deactivated substrates.
-
Solution: Experiment with a panel of modern coupling reagents. HATU, HBTU, and COMU are often more effective than older reagents like DCC or EDC for challenging couplings.
-
-
Potential Cause 2: Inhibition by TFA Salts. Many amine-containing starting materials are supplied as trifluoroacetic acid (TFA) salts. The acidic counterion neutralizes the base (e.g., DIPEA) in the reaction, halting the coupling.[1]
-
Solution: Add 2-3 extra equivalents of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to neutralize the TFA before adding the coupling reagent.[1]
-
-
Potential Cause 3: Poor Solvent Choice. The reaction requires a polar, aprotic, and anhydrous solvent to proceed efficiently.
-
Solution: Ensure you are using high-quality anhydrous DMF or NMP. If solubility is an issue, NMP is often a superior choice.[1]
-
Problem: Side Reactions with Reactive Functional Groups PROTAC precursors often contain functional groups that can lead to unwanted side reactions. A common example involves linkers with free thiol (-SH) groups.
-
Potential Cause: Oxidation of Thiols. In the presence of air, thiols can readily oxidize to form disulfide bonds, resulting in an unreactive dimer of your linker or intermediate.[1] This directly reduces the amount of material available for the next step.
-
Solution 1 (Protection): The most robust solution is to use a protecting group for the thiol, such as a trityl (Trt) group. This group is stable during coupling reactions and can be removed later under mild acidic conditions.[1]
-
Solution 2 (Inert Atmosphere): If protection is not feasible, perform the reaction under a strictly inert atmosphere (Argon or Nitrogen) and use degassed solvents to minimize oxygen exposure.
-
Stage 2: Final PROTAC Assembly
Problem: Low Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click chemistry is a powerful tool for the final PROTAC coupling step due to its high efficiency and orthogonality.[13][] However, low yields are still a frequent complaint.
-
Potential Cause 1: Copper(I) Catalyst Oxidation. Oxygen in the reaction mixture will rapidly oxidize the active Cu(I) catalyst to inactive Cu(II), stopping the reaction.[3]
-
Solution: Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. Always include a reducing agent, such as sodium ascorbate, to continually regenerate the Cu(I) catalyst in situ.[3]
-
-
Potential Cause 2: Glaser Coupling Side Reaction. Oxidative homocoupling of the terminal alkyne starting material, known as Glaser coupling, is a significant side reaction that consumes your precursor.[3] This is particularly prevalent if the Cu(I) concentration is too high or the reducing agent is insufficient.
-
Solution: Use a minimal amount of copper catalyst (e.g., 0.1-1 mol%). Ensure an adequate concentration of sodium ascorbate is present.
-
-
Potential Cause 3: Ligand-Copper Chelation. Some warheads or E3 ligase ligands contain functional groups that can chelate the copper catalyst, sequestering it and inhibiting the reaction.
-
Solution: If chelation is suspected, increase the catalyst loading or consider using a copper-coordinating ligand (e.g., TBTA) to stabilize the Cu(I) and improve its catalytic turnover.
-
Stage 3: Analytical & Purification
Problem: Ambiguous or "Messy" Analytical Data (LC-MS, NMR) Confirming the structure and purity of the final PROTAC is essential but can be challenging.
-
Potential Cause 1: Product Aggregation. Due to their size and properties, PROTACs can form aggregates, which can complicate analysis by techniques like Size-Exclusion Chromatography (SEC) and even affect NMR spectra by causing peak broadening.[9]
-
Solution: For SEC, ensure the mobile phase is optimized to prevent non-specific interactions. For NMR, acquiring spectra at elevated temperatures can sometimes break up aggregates and sharpen peaks.
-
-
Potential Cause 2: Rotational Isomers (Rotamers). The presence of amide bonds in the linker or ligands can lead to slow rotation on the NMR timescale, resulting in the appearance of multiple sets of peaks for a single compound. This can be mistaken for impurities.
-
Solution: Acquire NMR spectra in a different solvent (e.g., DMSO-d₆) or at a higher temperature. This can often coalesce the rotameric peaks into a single, sharp set of signals.
-
-
Potential Cause 3: In-source Fragmentation in MS. The linker portion of a PROTAC can be fragile and may fragment in the mass spectrometer's ion source, leading to confusing mass spectra.[15]
-
Solution: Optimize the MS parameters, particularly the ionization source voltages, to achieve "softer" ionization that preserves the parent ion.
-
| Analytical Technique | Primary Use in PROTAC QC | Common Challenges |
| LC-MS | Confirm identity (molecular weight) and assess purity.[9] | In-source fragmentation, poor peak shape.[9][15] |
| RP-HPLC/UPLC | Quantify purity and stability.[9] | Low recovery, peak tailing.[3][9] |
| NMR Spectroscopy | Definitive structural confirmation.[9][16] | Peak broadening (aggregation), rotamers. |
| Size-Exclusion (SEC) | Detect and quantify aggregates.[9] | Non-specific binding to column material. |
Key Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol outlines a general procedure for coupling a carboxylic acid-containing component with an amine-containing component.
Materials:
-
Carboxylic acid component (1.0 eq)
-
Amine component (1.1 eq) (If starting from a TFA salt, use 1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq for free amine; 5.0 eq for TFA salt)
-
Anhydrous DMF or NMP
-
Argon or Nitrogen gas
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve the carboxylic acid component in anhydrous DMF or NMP.
-
Add the amine component to the solution.
-
Add DIPEA and stir the mixture for 5 minutes at room temperature.
-
Add HATU in one portion.
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent and wash with water and brine to remove DMF/NMP and excess reagents.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., flash chromatography or preparative HPLC).
Protocol 2: General Procedure for CuAAC "Click" Reaction
This protocol describes a typical CuAAC reaction to conjugate an azide-functionalized component with an alkyne-functionalized component.
Materials:
-
Azide-functionalized precursor (1.0 eq)
-
Alkyne-functionalized precursor (1.0-1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.3 eq)
-
Solvent system (e.g., t-BuOH/H₂O 1:1, or DMSO)
Procedure:
-
Dissolve the azide and alkyne precursors in the chosen solvent system.
-
Thoroughly degas the solution by bubbling Argon or Nitrogen through it for 15-20 minutes.
-
In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O and sodium ascorbate.
-
To the stirring reaction mixture, add the sodium ascorbate solution first, followed by the CuSO₄ solution.
-
Stir the reaction at room temperature for 4-24 hours under an inert atmosphere.
-
Monitor the progress of the reaction by LC-MS.[3]
-
Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.[3]
References
- Benchchem. (n.d.). Troubleshooting low yield in PROTAC synthesis using PEG linkers.
- Benchchem. (2025). Technical Support Center: Troubleshooting Low Yield in PROTAC Synthesis with Click Chemistry.
- Benchchem. (n.d.). A Comparative Guide to Analytical Techniques for the Quality Control of PROTACs with PEG Linkers.
- BOC Sciences. (n.d.). Linker Design & Optimization for PROTACs.
- Benchchem. (n.d.). A Researcher's Guide to Validating PROTAC Structure: A Comparative Analysis of Analytical Methods.
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
- Ishida, T., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Scientific Reports.
- Scorzelli, F., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry.
- Benchchem. (n.d.). The Crucial Link: A Comparative Guide to PROTAC Linker Synthesis and Performance.
- BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design.
- Shilik, M. A., & Kananovich, D. G. (2020). Novel approaches for the rational design of PROTAC linkers. Future Medicinal Chemistry.
- Dong, Y., et al. (2024). Exploration and innovation of Linker features in PROTAC design. BOC Sciences.
- Benchchem. (n.d.). Common issues with PROTAC IRAK4 degrader-11 solubility.
- Benchchem. (2025). Technical Support Center: Navigating PROTAC Solubility Challenges.
- AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs.
- Scorzelli, F., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry.
- Montanari, D., et al. (2024). Between Theory and Practice: Computational/Experimental Integrated Approaches to Understand the Solubility and Lipophilicity of PROTACs. Journal of Medicinal Chemistry.
- Benchchem. (2025). Technical Support Center: Troubleshooting Low Yield in Thalidomide-Based PROTAC Synthesis.
- Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy.
- Słabik, T., & Ciulli, A. (2023). Factors to Consider for Synthesis in 1536-Well Plates: An Amide Coupling Case Study for PROTAC Synthesis. The Journal of Organic Chemistry.
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate.
- WuXi AppTec DMPK. (2023). PROTAC Bioanalysis: Challenges and Strategies.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The Essential Role of Linkers in PROTACs [axispharm.com]
- 11. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 12. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
stability of N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester under different conditions
Welcome to the technical support guide for N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester (CAS: 2093152-78-2).[1][2][3] This document is designed for researchers, scientists, and drug development professionals, providing in-depth stability data, troubleshooting advice, and validated protocols to ensure the successful application of this versatile linker in your experiments. As a bifunctional molecule designed for PROTAC development and click chemistry applications, understanding its chemical behavior is paramount.[4][5]
Molecule Overview and Functional Map
This compound is a branched PEG-based linker featuring three key functional domains: a terminal alkyne for click chemistry, and two orthogonally protected functionalities—a Boc-protected amine and a t-butyl protected carboxylic acid. The PEG chains enhance solubility and provide spatial separation.[][7][8]
Caption: Functional domains of the linker molecule.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of the molecule.
Q1: What are the general stability profiles of the key functional groups in this linker?
A1: The stability of each functional group is highly dependent on the reaction conditions. The Boc group and t-butyl ester are acid-labile, while the propargyl and PEG ether linkages are generally more robust.
Scientific Rationale: The concept of "orthogonal protection" is central to this molecule's design, referring to the ability to remove one protecting group without affecting another.[9][10] The Boc group is specifically designed to be stable under basic and nucleophilic conditions but cleaves readily in acid due to the formation of a stable tert-butyl cation.[11][12][13] Similarly, the t-butyl ester is stable to base but hydrolyzes under acidic conditions via a similar carbocation-mediated mechanism.[14][15] The ether bonds of the PEG linker and the propargyl group are stable to a wide range of conditions but can be cleaved by very strong acids.[16][17]
Data Summary: Stability Under Various Conditions
| Functional Group | Strongly Acidic (e.g., TFA, HCl) | Mildly Acidic (e.g., Acetic Acid) | Basic (e.g., NaOH, Piperidine) | Nucleophilic (e.g., RNH₂) |
| N-Boc Group | Labile[11][18] | May be labile with heat/time | Stable[9] | Stable[9] |
| t-Butyl Ester | Labile[14][15] | Generally Stable | Stable[14] | Stable |
| Propargyl Ether | Labile (harsh conditions)[17] | Stable | Stable[19] | Stable |
| PEG Ether Backbone | Labile (harsh conditions) | Stable | Stable[16] | Stable |
Q2: Can I selectively cleave the N-Boc group without removing the t-butyl ester?
A2: Yes, selective deprotection is possible, but it requires carefully controlled acidic conditions. Standard strong acid methods (e.g., neat TFA) will likely cleave both groups.
Scientific Rationale: While both groups are acid-labile, their reaction kinetics can be modulated. The N-Boc group is generally more sensitive to acid than the t-butyl ester. By using specific reagent systems, this difference in reactivity can be exploited. For example, using a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or methanesulfonic acid (MeSO₃H) in a non-polar solvent like t-butyl acetate (tBuOAc) has been shown to selectively remove the N-Boc group while leaving the t-butyl ester intact.[20] The tBuOAc solvent is thought to act as a scavenger for the released tert-butyl cation, preventing it from catalyzing the ester cleavage.[20] Another reported method uses Cerium(III) chloride (CeCl₃·7H₂O) with sodium iodide (NaI) in acetonitrile to achieve this selectivity.[21]
Q3: Is the propargyl group stable under basic conditions?
A3: The propargyl ether linkage itself is very stable under basic conditions.[19] However, the terminal alkyne proton is weakly acidic (pKa ≈ 25) and can be deprotonated by strong bases (e.g., n-BuLi, NaNH₂).[22]
Scientific Rationale: Deprotonation of the terminal alkyne forms a nucleophilic acetylide anion.[22] While this is a useful feature for certain C-C bond-forming reactions, it can lead to unintended side reactions or decomposition if not desired. For most applications involving standard organic bases (e.g., triethylamine, DIPEA) or aqueous bases (e.g., NaHCO₃, K₂CO₃), the terminal alkyne is completely stable.
Troubleshooting Guide
Problem 1: I attempted Boc deprotection with TFA, and my mass spectrometry results show the loss of both the Boc and t-butyl groups. How can I achieve selectivity?
-
Likely Cause: Trifluoroacetic acid (TFA), especially when used in high concentrations (e.g., 25-50% in DCM) or neat, is a strong acid that rapidly cleaves both N-Boc and t-butyl ester protecting groups.[15][18]
-
Recommended Solution: To selectively cleave the N-Boc group, you must use a milder, more controlled system. We recommend the procedure outlined in Protocol 1 , which utilizes catalytic sulfuric acid in t-butyl acetate.[20] This method exploits the kinetic difference in lability between the two groups. Always monitor the reaction closely by TLC or LC-MS to avoid over-reaction.
Problem 2: My reaction using a strong base (like LDA or NaH) is resulting in a complex mixture or decomposition of my starting material.
-
Likely Cause: You are likely deprotonating the terminal alkyne of the propargyl group, forming an acetylide anion.[22] This reactive intermediate can then participate in unintended side reactions with other components in your mixture or lead to polymerization/decomposition pathways.
-
Recommended Solution:
-
Re-evaluate the Base: If possible, switch to a milder, non-nucleophilic base that is not strong enough to deprotonate the alkyne (e.g., DIPEA, DBU).
-
Protect the Alkyne: If the terminal alkyne is not required for the subsequent step, consider protecting it. A common strategy is to use a trialkylsilyl group like trimethylsilyl (TMS), which is stable to many basic conditions and can be removed later with fluoride sources (e.g., TBAF) or mild acid/base (K₂CO₃/MeOH).[22]
-
Experimental Protocols & Workflows
Workflow: Orthogonal Deprotection Strategy
This diagram illustrates the strategic choice in deprotection pathways.
Caption: Strategic pathways for deprotection.
Protocol 1: Selective Deprotection of the N-Boc Group
This protocol is designed to remove the N-Boc group while leaving the t-butyl ester largely intact.[20]
-
Materials:
-
This compound
-
t-Butyl acetate (tBuOAc), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated (98%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, standard glassware
-
-
Procedure:
-
Dissolve the starting material (1.0 equiv) in a 4:1 mixture of tBuOAc:DCM (to a final concentration of ~0.2 M).
-
Stir the solution at room temperature (20-25 °C).
-
Carefully add concentrated H₂SO₄ (1.5 equiv) dropwise to the stirring solution.
-
Monitor the reaction closely by TLC or LC-MS every 15-30 minutes. The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed, carefully quench the reaction by slowly adding it to a chilled, stirring solution of saturated NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product with a free amine.
-
-
Scientist's Note: The use of tBuOAc as the primary solvent is critical for selectivity.[20] Over-extending the reaction time or increasing the temperature can lead to the loss of the t-butyl ester.
Protocol 2: Simultaneous Cleavage of N-Boc and t-Butyl Ester
This protocol uses standard strong acid conditions to deprotect both functionalities.
-
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Dissolve the starting material (1.0 equiv) in anhydrous DCM (to a concentration of ~0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise to the solution to a final concentration of 25-50% (v/v).
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.
-
Monitor the reaction by LC-MS until complete.
-
Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM several times to remove excess TFA. The final product is typically obtained as a TFA salt.
-
-
Scientist's Note: The acid cleavage of t-butyl groups generates isobutylene gas, so ensure the reaction is performed in a well-ventilated fume hood.[15]
Protocol 3: Workflow for Stability Assessment by HPLC
This general workflow can be used to quantitatively assess the stability of the linker under any desired condition (e.g., different pH values, temperatures).
Caption: Workflow for assessing the chemical stability of a compound.
References
- A Researcher's Guide to Polyethylene Glycol (PEG) Linker Stability in Biological Assays. (n.d.). Benchchem.
- Technical Support Center: Boc Protecting Group Stability. (n.d.). Benchchem.
- 13.10: Protecting Groups in Organic Synthesis. (2021, March 5). Chemistry LibreTexts.
- PEG Linkers in Antibody-Drug Conjugates. (n.d.). BOC Sciences.
- Stability of the Propynyloxy Group Under Basic Conditions: A Technical Guide. (n.d.). Benchchem.
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- This compound. (n.d.). BroadPharm.
- Acids. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers. (2023, June 19). AxisPharm.
- How to Choose the Right PEG Linker for Your Research and Applications. (n.d.). Precise PEG.
- A Mild and Selective Method for the Cleavage of tert-Butyl Esters. (2025, August 6). ResearchGate.
- This compound | PROTAC Linker. (n.d.). MedChemExpress.
- PEG Linkers & Their Applications. (2022, February 10). Biopharma PEG.
- The Role of t-Boc Protection in Organic Synthesis Applications. (2026, January 7).
- This compound | PROTAC Linker. (n.d.). MedChemExpress.
- Stability of the Propynyloxy Group Under Acidic Conditions: A Technical Guide. (n.d.). Benchchem.
- This compound. (n.d.). AxisPharm.
- This compound. (n.d.). Precise PEG.
- Adding Boc Group Mechanism | Organic Chemistry. (2021, September 1). YouTube.
- BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd.
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012, May 27). Semantic Scholar.
- Preventing side reactions of the propargyl group during synthesis. (n.d.). Benchchem.
- Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. (2025, August 6). ResearchGate.
- Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. (2004, August 12). Semantic Scholar.
- Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. (2025, August 6). ResearchGate.
- Orthogonality of Boc and Me Protecting Groups: A Technical Guide for Researchers. (n.d.). Benchchem.
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- 7. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]
- 8. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
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Technical Support Center: Navigating the Purification Challenges of PEGylated Compounds
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for overcoming the complex challenges associated with purifying PEGylated proteins and peptides. The process of PEGylation, while invaluable for enhancing the therapeutic properties of biomolecules, introduces a unique set of purification hurdles.[1] This support center provides in-depth, experience-driven answers to common questions and detailed troubleshooting protocols for the most critical purification techniques.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental "why" behind the difficulties of PEGylation purification, providing the foundational knowledge needed to troubleshoot effectively.
Q1: Why is purifying PEGylated compounds so challenging compared to their unmodified counterparts?
A: The core challenge stems from the heterogeneity of the PEGylation reaction mixture and the profound physicochemical changes the PEG polymer imparts to the protein.[1][2]
-
Reaction Heterogeneity: A typical reaction results in a complex mixture containing the desired PEGylated protein, unreacted native protein, excess PEG reagent, multi-PEGylated species (proteins with several PEG chains attached), and various positional isomers (PEG attached at different sites on the protein).[3][4]
-
Increased Hydrodynamic Radius: The covalent attachment of a PEG chain dramatically increases the molecule's effective size in solution. This large "hydrodynamic cloud" can cause the PEGylated conjugate to behave similarly to much larger proteins or even aggregates, complicating size-based separations.[][6]
-
Charge Masking: The neutral, hydrophilic PEG polymer can envelop the protein, shielding its surface charges. This "charge masking" effect reduces the protein's interaction with ion-exchange resins, making it difficult to separate species based on charge differences that were clear in the unmodified protein.[3][]
Q2: What are the primary impurities that need to be removed after a PEGylation reaction?
A: The main impurities that must be cleared to ensure product safety and efficacy are:
-
Unreacted (Free) PEG: Excess PEG reagent is a major contaminant.
-
Unreacted Native Protein: The starting material that was not successfully PEGylated.
-
Multi-PEGylated Species and Positional Isomers: Proteins with incorrect numbers of PEG chains or chains attached at undesired locations.[4]
-
PEG-related Impurities: The PEG reagent itself may contain impurities like PEG-diol, which can lead to undesired cross-linking, or hydrolysis products.[4]
-
Host Cell Proteins (HCPs): It is critical to remove any HCPs before the PEGylation step, as they can also become PEGylated and subsequently very difficult to remove.[4]
Q3: How does the size and structure of the PEG chain (linear vs. branched) affect purification?
A: The size and structure of the PEG chain directly influence the degree of change in the protein's properties.
-
Size (Molecular Weight): Larger PEG chains (e.g., 20-40 kDa) cause a more significant increase in hydrodynamic radius, which can improve separation from the native protein in Size Exclusion Chromatography (SEC).[6] However, they also create a more pronounced charge-masking effect, further complicating Ion-Exchange Chromatography (IEX).
-
Structure (Linear vs. Branched): Branched PEGs have a more compact structure but can create greater steric hindrance and more effective charge shielding compared to a linear PEG of the same molecular weight. This can make binding to chromatography resins even more challenging.
Q4: Which analytical techniques are essential for assessing the purity of a PEGylated product?
A: A multi-faceted analytical approach is required.
-
Size Exclusion Chromatography (SEC): Often coupled with Multi-Angle Light Scattering (MALS), SEC is crucial for detecting and quantifying aggregates and separating species by size.[7]
-
Ion-Exchange Chromatography (IEX): IEX is a powerful tool for separating positional isomers and species with different degrees of PEGylation, as subtle differences in charge shielding can be resolved.[][8]
-
Reversed-Phase HPLC (RP-HPLC): While sometimes challenging due to the potential for on-column precipitation, RP-HPLC can be highly effective for separating positional isomers at an analytical scale.[][9]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are indispensable for confirming the molecular weight of the conjugate and thus the degree of PEGylation.[10][11]
Part 2: Troubleshooting Guides for Core Purification Techniques
This section provides practical, step-by-step guidance for resolving specific issues encountered during common purification workflows.
Guide 1: Size Exclusion Chromatography (SEC)
Problem: Poor resolution between the desired PEGylated protein, unreacted native protein, and/or free PEG. Peaks are broad, tailing, or co-eluting.
Causality & Explanation: This is a frequent and frustrating issue in SEC. The large hydrodynamic radius of the PEG polymer is the primary cause. Free PEG, especially high molecular weight PEG, can have a size in solution that is surprisingly close to that of the PEGylated protein, leading to peak overlap.[9][12] Furthermore, the PEG chain can engage in non-ideal interactions with the stationary phase, causing peak tailing and reduced recovery.[13]
Troubleshooting Protocol:
-
Optimize Column Selection:
-
Action: Verify that the pore size of your SEC resin is appropriate. For separating a 20 kDa protein from its 40 kDa PEGylated form, a resin with a pore size around 250-300 Å might be suitable. For very large PEGylated proteins (>200 kDa), pore sizes of 500-1000 Å are more appropriate.[14]
-
Rationale: The goal is to select a pore size where the native protein, PEGylated protein, and free PEG all fall on the linear, sloped portion of the molecular weight vs. retention volume curve, maximizing the separation window.[14]
-
-
Refine Mobile Phase Composition:
-
Action: Increase the ionic strength of the mobile phase by adding 150-500 mM NaCl or another neutral salt.
-
Rationale: This suppresses secondary ionic interactions between the PEGylated protein and the silica-based stationary phase, which are a common cause of peak tailing.[13]
-
-
Adjust Flow Rate:
-
Action: Reduce the flow rate. For analytical columns, try decreasing from 1.0 mL/min to 0.5 mL/min.
-
Rationale: A lower flow rate allows more time for molecules to diffuse into and out of the resin pores, improving mass transfer and leading to sharper peaks and better resolution.[1]
-
-
Evaluate Sample Loading:
-
Action: Reduce the injection volume or the concentration of the sample.
-
Rationale: Overloading the column is a common cause of band broadening. The viscous nature of highly concentrated PEGylated protein solutions can lead to poor peak shape.[1]
-
Data Summary: SEC Column Selection Guide
| Analyte Size (Protein + PEG) | Recommended Nominal Pore Size (Å) | Typical Application |
| 15 - 80 kDa | 150 - 200 Å | Small proteins, peptides with small PEG chains |
| 80 - 200 kDa | 200 - 300 Å | Monoclonal antibodies, typical therapeutic proteins |
| > 200 kDa | 500 - 1000 Å | Very large proteins, conjugates with high MW PEG |
| Data adapted from industry best practices.[14] |
Visualization: SEC Elution Profile Challenge
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. creativepegworks.com [creativepegworks.com]
- 6. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. lcms.cz [lcms.cz]
- 10. creativepegworks.com [creativepegworks.com]
- 11. Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. agilent.com [agilent.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Reaction Conditions for N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl Ester
Welcome to the technical support resource for N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester, a versatile, PEG-based heterobifunctional linker. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting solutions, and detailed protocols for the effective use of this linker in your synthetic workflows, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A: This molecule is a polyethylene glycol (PEG)-based heterobifunctional linker.[1][4] Its structure is designed for sequential and controlled chemical reactions. It features:
-
A propargyl group (an alkyne) for click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][5][6]
-
A Boc-protected amine , which can be selectively deprotected under acidic conditions to reveal a primary amine for amide bond formation.[2][7]
-
A t-butyl ester , which can be selectively cleaved under different acidic conditions to reveal a carboxylic acid, also for amide bond formation.[8][9]
Its primary application is in the synthesis of PROTACs, where it serves as the crucial bridge connecting a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase.[1][2] The PEG component enhances the solubility and pharmacokinetic properties of the final PROTAC conjugate.[2][10][11]
Q2: How should I properly store and handle this reagent?
A: this compound should be stored in a dry, dark place. For short-term storage (days to weeks), refrigeration at 0-4°C is suitable. For long-term storage (months to years), it is recommended to keep it at -20°C.[12] Due to the presence of ester and Boc groups, which are sensitive to acid and strong bases, it is crucial to avoid exposure to acidic or basic vapors during storage. PEG compounds can be hygroscopic; therefore, storing under an inert atmosphere (e.g., argon or nitrogen) and with a desiccant is good practice to prevent hydrolysis.
Q3: What makes the Boc and t-butyl ester groups on this linker "orthogonal"?
A: While both groups are acid-labile, their deprotection can often be achieved selectively by carefully choosing the acidic reagent and reaction conditions. The Boc group is generally more sensitive to acid than the t-butyl ester. It can be removed with moderate acid conditions, such as 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[7][13] The t-butyl ester typically requires stronger or more prolonged acidic treatment for complete cleavage.[8][9] This difference in reactivity allows for a directional synthetic strategy: one end of the linker can be deprotected and coupled to a molecule while the other end remains protected, and vice versa.[2][13]
Q4: What are the key considerations for performing a "click" reaction with the propargyl group?
A: The terminal alkyne (propargyl group) is designed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.[5][6] Key considerations include:
-
Catalyst: A copper(I) source is required. This is often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).
-
Ligand: A ligand, such as TBTA or BTTAA, is often used to stabilize the Cu(I) oxidation state and improve reaction efficiency.
-
Solvent: The reaction is typically performed in a variety of solvents, including mixtures of water with t-butanol, DMSO, or DMF.
-
Oxygen Exclusion: Oxygen can oxidize the Cu(I) catalyst, so degassing the solvent and running the reaction under an inert atmosphere (N₂ or Ar) is recommended.
Q5: How does the PEG linker's composition and length affect the final PROTAC's performance?
A: The linker is not just a spacer; it is a critical determinant of a PROTAC's efficacy.[11][14]
-
Length: The linker length is crucial for the successful formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). A linker that is too short may cause steric clashes, while one that is too long may not effectively bring the two proteins into proximity.[11][15] The optimal length must be determined empirically for each specific target and E3 ligase pair.[14][15]
-
Composition & Rigidity: The PEG nature of this linker increases hydrophilicity, which can improve the solubility and cell permeability of the PROTAC.[10][16] However, highly flexible linkers can sometimes lead to less stable ternary interactions.[15] Incorporating more rigid elements (like piperazine or triazole rings, the latter of which is formed during a click reaction) can pre-organize the PROTAC into a more favorable conformation for ternary complex formation.[14][15]
Experimental Protocols & Data
Protocol 1: Selective Boc-Group Deprotection
This procedure removes the Boc protecting group to reveal the primary amine, leaving the t-butyl ester intact for subsequent coupling reactions.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS) (Optional, as a scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the this compound in anhydrous DCM (a typical concentration is 0.1 M).
-
Acid Addition: Cool the solution to 0°C using an ice bath. Add TFA dropwise to the stirred solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to the tert-butyl cation byproduct, add a scavenger like TIS (2-5% v/v).[13]
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[17]
-
Work-up: a. Remove the solvent and excess TFA in vacuo. Co-evaporation with toluene can help remove residual TFA.[8] b. Redissolve the residue in an organic solvent like ethyl acetate. c. Carefully neutralize any remaining acid by washing with saturated aqueous NaHCO₃ solution until effervescence ceases. d. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting amine can often be used in the next step without further purification. If necessary, purify by silica gel chromatography.
Protocol 2: t-Butyl Ester Cleavage
This procedure cleaves the t-butyl ester to yield the carboxylic acid. Note that these conditions are harsher and will also cleave the Boc group.
Materials:
-
This compound (or its Boc-deprotected version)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Water (Optional, as a scavenger)
Procedure:
-
Dissolution: Dissolve the starting material in a 1:1 mixture of TFA and DCM. A typical concentration is 0.1 M.[8]
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-6 hours. Monitor progress by LC-MS to confirm the loss of the t-butyl group (mass change of -56 Da).
-
Work-up: a. Remove the solvent and excess TFA in vacuo. b. To ensure complete removal of TFA, co-evaporate the residue multiple times with a solvent like toluene or ether.[8]
-
Purification: The resulting carboxylic acid is often a viscous oil and may be used directly in the subsequent coupling step after ensuring all TFA has been removed.
Table 1: Recommended Conditions for Selective Deprotection
| Functional Group | Reagent System | Solvent | Temp. (°C) | Time (h) | Notes & Causality |
| Boc-Amine | 20-50% TFA | DCM | 0 to RT | 1 - 4 | The Boc group is highly sensitive to acidolysis; these conditions are typically mild enough to preserve the t-butyl ester.[7][18] |
| Boc-Amine | 4M HCl in Dioxane | 1,4-Dioxane | 0 to RT | 1 - 4 | An alternative to TFA, providing the amine as an HCl salt which can be stable and easy to handle.[18][19] |
| t-Butyl Ester | 95% TFA | (Neat or DCM) | RT | 2 - 12 | Harsher conditions required for ester cleavage via formation of a stable tert-butyl cation.[8][9] Will also cleave the Boc group. |
| t-Butyl Ester | ZnBr₂ | DCM | RT | 12 - 24 | A Lewis acid alternative that may offer different selectivity in complex molecules, though it can also cleave Boc groups.[20] |
Troubleshooting Guide
Issue 1: My Boc deprotection is incomplete or fails to proceed.
-
Symptoms: Analysis by TLC, LC-MS, or NMR shows a significant amount of the Boc-protected starting material remaining after the expected reaction time.[7][17]
-
Potential Causes & Solutions:
-
Insufficient Acid Strength/Concentration: The Boc group is cleaved by acid, and the reaction rate is dependent on acid strength.[18]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process.
-
Solution: Extend the reaction time and continue to monitor progress. Gentle heating (to ~40°C) can be attempted, but must be done cautiously to avoid potential side reactions or degradation of the PEG chain.[18]
-
-
Steric Hindrance: The bulky PEG chain can sometimes sterically hinder the approach of the acid to the Boc group, slowing the reaction.[18][19]
-
Solution: Increase the reaction time and/or the acid concentration to overcome the steric barrier.[18]
-
-
Reagent Degradation: TFA is hygroscopic. Water contamination can affect its efficacy.
-
Solution: Use a fresh, high-quality bottle of TFA. Ensure all glassware and solvents are anhydrous.
-
-
Diagram 1: Troubleshooting Logic for Incomplete Boc Deprotection
Caption: A flowchart for diagnosing and resolving incomplete Boc deprotection.
Issue 2: I am observing side products or degradation during my reaction.
-
Symptoms: Unexpected peaks appear in HPLC or LC-MS analysis of the crude reaction mixture.[18]
-
Potential Causes & Solutions:
-
PEG Chain Degradation: Although generally stable, prolonged exposure to very strong acids or high temperatures can cause cleavage of the ether linkages in the PEG backbone.[18]
-
Solution: Use the mildest acidic conditions that are effective for the desired transformation. Avoid excessive heating and monitor reaction times carefully.
-
-
t-Butyl Ester Cleavage: During Boc deprotection, especially with longer reaction times or higher TFA concentrations, partial cleavage of the t-butyl ester can occur. One study reported a 10-20% loss of ester bonds during a 30-minute deprotection with TFA.[17][21]
-
Solution: Use the minimum effective concentration of acid and reaction time for Boc removal. Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
-
Propargyl Group Instability: While generally stable to acidic conditions used for Boc deprotection, the terminal alkyne can undergo undesired reactions under certain conditions, such as strong base or with specific metal catalysts.[22][23]
-
Solution: Ensure that incompatible reagents are not present. For standard deprotections, this is rarely an issue, but it's a factor to consider in multi-step syntheses.
-
-
Issue 3: Purification of my PEGylated product is difficult.
-
Symptoms: The product is a sticky oil that is difficult to handle, streaks on silica gel columns, or co-elutes with impurities.
-
Potential Causes & Solutions:
-
Oily Nature of PEG Compounds: PEG-containing small molecules are often non-crystalline, gel-like oils, which complicates handling and purification.[10][24]
-
Solution 1 (Chromatography): Use a shallow gradient during column chromatography. Sometimes, switching to reverse-phase chromatography (RP-HPLC) can provide better separation for polar, PEGylated molecules.[]
-
Solution 2 (Complexation): A novel strategy involves complexing the PEG compound with magnesium chloride (MgCl₂). This can transform the oily product into a process-friendly solid that can be isolated by filtration. The MgCl₂ can be removed in a subsequent aqueous workup.[10][24] This method is compatible with subsequent reactions like peptide couplings.[10]
-
-
Poor Separation: The PEG chain can mask the properties of the core molecule, making separation from similarly-sized impurities challenging.
-
Solution: Employ orthogonal purification techniques. For example, if ion-exchange chromatography (IEX) provides poor separation, try hydrophobic interaction chromatography (HIC) or size-exclusion chromatography (SEC).[][26]
-
-
Diagram 2: General Workflow for PROTAC Synthesis
Caption: Sequential use of the linker in a representative PROTAC synthesis.
References
-
Lim, Y.-H., et al. (2021). Complexation of Polyethyleneglycol Containing Small Molecules with Magnesium Chloride as a Purification and Isolation Strategy. Organic Process Research & Development, 25(9), 2270–2276. [Link]
-
Liau, B., et al. (2024). Adverse Impacts of PEGylated Protein Therapeutics: A Targeted Literature Review. BioDrugs. [Link]
-
ResearchGate. (n.d.). Common reactions for PEGylation of drugs/NPs. Retrieved from [Link]
-
AxisPharm. (n.d.). Propargyl PEG | Alkyne PEG, Click Chemistry Linkers. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Adverse Impacts of PEGylated Protein Therapeutics: A Targeted Literature Review. Retrieved from [Link]
-
AxisPharm. (n.d.). M-PEG-Propargyl. Retrieved from [Link]
-
Rawsource. (2025). Propargyl Alcohol in Specialty Chemicals: Key Insights. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Acids - Reagent Guides. Retrieved from [Link]
-
Henley, A., & Ciulli, A. (2021). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm, 12(9), 1505-1520. [Link]
-
Kaul, R., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Organic Letters, 6(18), 3179-3182. [Link]
- Google Patents. (2007). WO2007082890A1 - Selective enzymatic hydrolysis of c-terminal tert-butyl esters of peptides.
-
Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]
-
ScienceScholar. (2022). A review on impact of pegylation on biopharmaceuticals. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Retrieved from [Link]
-
Matmatch. (2024). Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties. Retrieved from [Link]
-
ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?. Retrieved from [Link]
-
Journal of Pharmacognosy and Phytochemistry. (n.d.). A walk around A3 Coupling for the synthesis of Propargylamines. Retrieved from [Link]
-
Creative Biolabs. (n.d.). N-(N3-PEG2)-N-Boc-PEG3-t-butyl ester. Retrieved from [Link]
-
Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. Retrieved from [Link]
-
Semantic Scholar. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Retrieved from [Link]
-
RSC Publishing. (2022). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. Retrieved from [Link]
-
RSC Publishing. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. Retrieved from [Link]
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Technical Support Center: Navigating the Nuances of Heterobifunctional Linkers
Welcome to the technical support center for heterobifunctional linkers. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for common challenges encountered during bioconjugation experiments. As Senior Application Scientists, we have compiled this resource based on field-proven insights and established scientific principles to ensure your success.
Heterobifunctional linkers are powerful tools for creating specific and controlled bioconjugates, such as antibody-drug conjugates (ADCs).[1][2] They possess two different reactive groups, allowing for a sequential conjugation strategy that minimizes unwanted side reactions like self-conjugation and polymerization.[1][3] However, their use is not without its challenges. This guide will walk you through common pitfalls and provide clear, actionable solutions.
I. Linker & Reagent Handling
Proper handling and preparation of your linker are the foundation of a successful conjugation. Issues at this early stage can lead to cascading problems.
Q1: My heterobifunctional linker won't dissolve in my aqueous reaction buffer. What should I do?
A1: This is a common issue, particularly with non-PEGylated linkers which can be hydrophobic.[4][5]
Immediate Troubleshooting:
-
Use an Organic Co-solvent: Most non-PEGylated heterobifunctional linkers, like SMCC, are not readily water-soluble and require initial dissolution in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[2][6][7]
-
Step-wise Addition: After dissolving the linker in the organic solvent, you can add it dropwise to your aqueous reaction buffer containing your biomolecule. Ensure the final concentration of the organic solvent is low enough (typically <10%) to not denature your protein.[6]
Proactive Best Practices:
-
PEGylated Linkers: For future experiments, consider using a PEGylated (polyethylene glycol) heterobifunctional linker. The PEG spacer enhances the hydrophilicity and water solubility of the linker and the final conjugate, often eliminating the need for organic solvents.[1][8][9][10]
-
Fresh Solutions: Always prepare linker solutions immediately before use. Many linkers are moisture-sensitive and can hydrolyze over time, even in organic solvents if there is trace moisture.[6][7]
II. Reaction Conditions & Optimization
The reaction environment plays a critical role in the efficiency and specificity of your conjugation.
Q2: I'm seeing low conjugation efficiency. What are the likely causes and how can I improve my yield?
A2: Low efficiency often points to issues with linker stability, buffer composition, or reaction stoichiometry.
Troubleshooting Guide:
-
Buffer Composition:
-
Amine-Containing Buffers: Avoid buffers containing primary amines, such as Tris or glycine, when using NHS-ester chemistry. These will compete with your target biomolecule for reaction with the linker.[7][11][12] Recommended buffers include phosphate-buffered saline (PBS), HEPES, or borate buffers.[7][11]
-
pH Optimization: The pH of your reaction buffer is critical and depends on the reactive groups of your linker.
-
-
Linker Hydrolysis:
-
NHS Esters: These are highly susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired conjugation.[11][13][14][] The rate of hydrolysis increases with pH.[6][11] It is crucial to use the linker solution immediately after preparation.
-
Maleimides: While more stable than NHS esters, maleimides can also hydrolyze, especially at a pH above 7.5.[6] This hydrolysis can lead to a loss of specificity for sulfhydryl groups.[6]
-
-
Stoichiometry:
-
Ensure you are using an appropriate molar excess of the linker over your biomolecule. A 10-20 fold molar excess is a common starting point for the first step of a two-step conjugation.[2] However, this may need to be optimized for your specific system.
-
Experimental Workflow: Optimizing a Two-Step NHS-Maleimide Conjugation
Q3: I'm observing unexpected side reactions. How can I increase the specificity of my conjugation?
A3: Side reactions can occur if the reaction conditions are not optimal or if the linker is not truly specific to the intended functional groups.
Common Side Reactions and Solutions:
-
NHS Esters: While highly reactive with primary amines, NHS esters have been reported to show some reactivity with serine, threonine, and tyrosine residues, especially at higher pH.[13][16] Sticking to the recommended pH range of 7.2-8.5 can help minimize this.
-
Maleimides: At pH values above 8.5, maleimides can start to react with primary amines.[2] It is important to maintain the pH between 6.5 and 7.5 for specific sulfhydryl targeting.
-
Homobifunctional Crosslinking: If you are using a one-step conjugation method with a heterobifunctional linker, you risk creating homodimers of your biomolecules. A two-step protocol, where excess linker is removed after the first reaction, is highly recommended to avoid this.[2][6]
III. Purification & Characterization
Purification is a critical step to remove unreacted reagents and byproducts, ensuring the quality and safety of your final conjugate.[5][17]
Q4: I'm struggling to purify my final bioconjugate. What are the best methods?
A4: The choice of purification method depends on the properties of your conjugate and the impurities you need to remove.
| Purification Method | When to Use | Key Considerations |
| Desalting/Size-Exclusion Chromatography (SEC) | To remove excess, unreacted linker and other small molecules.[2][6] | A rapid and effective method for separating molecules based on size. |
| Tangential Flow Filtration (TFF) | To remove excess linker-drug from ADCs.[18][19] | A scalable method often used in process development. |
| Hydrophobic Interaction Chromatography (HIC) | To separate unconjugated antibody from the ADC and to separate different drug-to-antibody ratio (DAR) species.[19][20] | The addition of a linker and drug often increases the hydrophobicity of the antibody. |
| Ion Exchange Chromatography (IEX) | To separate different DAR species and positional isomers.[20] | Can be a powerful tool for achieving a homogenous product. |
Troubleshooting Purification:
-
Aggregation: The conjugation of hydrophobic drugs can lead to aggregation of the final product.[21] Using a PEGylated linker can improve solubility and reduce aggregation.[1][8] If aggregation is observed, SEC can be used to remove aggregates.
-
Complex Mixtures: If you have a heterogeneous mixture of products (e.g., varying DAR), a combination of purification techniques may be necessary.[22][23]
Q5: How do I confirm that my conjugation was successful and characterize the final product?
A5: A combination of analytical techniques is typically required to fully characterize your bioconjugate.
Key Characterization Techniques:
-
SDS-PAGE: A simple and quick way to visualize a shift in molecular weight, indicating successful conjugation.
-
Mass Spectrometry (MS): Provides a precise mass of the conjugate, confirming the number of linkers/drugs attached (DAR).[22]
-
UV/Vis Spectroscopy: Can be used to determine the DAR if the drug has a distinct chromophore.
-
Chromatography (HIC, RP-HPLC): Can be used to assess the distribution of different DAR species.[20]
IV. Advanced Considerations
Q6: How does the choice of linker affect the stability and in vivo performance of my bioconjugate?
A6: The linker is not just a passive spacer; it plays a crucial role in the overall properties of the bioconjugate.
-
Stability: The stability of the linker is critical, especially for ADCs, to ensure the cytotoxic payload is not prematurely released in circulation.[19][24][25] The choice of conjugation site can also impact linker stability.[25]
-
Pharmacokinetics: PEGylated linkers can increase the hydrodynamic radius of the conjugate, leading to a longer circulation half-life.[10]
-
Solubility and Aggregation: As mentioned, the linker's properties, particularly its hydrophilicity, can significantly impact the solubility and aggregation propensity of the final conjugate.[8][21]
By understanding these common pitfalls and implementing the troubleshooting strategies outlined in this guide, you can overcome the challenges of working with heterobifunctional linkers and achieve successful and reproducible bioconjugation results.
References
- BroadPharm. (n.d.). Instructions for the use of Mal-(PEG)n-NHS Ester.
- PurePEG. (2025). How Heterobifunctional PEG Linkers Improve Targeted Delivery.
- Cresset Group. (2024). Improving properties of heterobifunctional degraders via single-point changes to linkers.
- Sterling Pharma Solutions. (2025).
- Panowski, S., et al. (2014).
- BenchChem. (2025). A Comparative Guide to Heterobifunctional Crosslinking Agents for Researchers and Drug Development Professionals.
- Creative Biolabs. (n.d.). Heterobifunctional Crosslinkers.
- BenchChem. (2025). A Comprehensive Guide to Heterobifunctional Linkers in Bioconjugate Chemistry for Researchers, Scientists, and Drug Development Professionals.
- Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
- Kalkhof, S., & Sinz, A. (2008). Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities. Journal of Mass Spectrometry, 43(10), 1372-1383.
- Thermo Fisher Scientific. (n.d.). Protein Crosslinking.
- Lonza. (n.d.).
- Creative Proteomics. (n.d.). Amine-Reactive Crosslinker Overview.
- BOC Sciences. (n.d.). NHS Esters for Antibody Labeling.
- Kalkhof, S., & Sinz, A. (2009). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of mass spectrometry : JMS, 44(6), 869–881.
- Thermo Fisher Scientific. (n.d.).
- Chandrabatla, V. P. (2025). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights.
- Shukla, A. A., & Jha, S. (2017). Manufacturing Challenges of Therapeutic Antibody–Drug Conjugates.
- Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
- Wang, Y., et al. (2024). Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates. Analytical Methods, 16(20), 2845-2852.
- Nivens, Z. R., et al. (2012). Catalysis of imido-group hydrolysis in a maleimide conjugate.
- Tsuchikama, K., & An, Z. (2021). Current approaches for the purification of antibody-drug conjugates. Biotechnology journal, 16(10), e2100127.
- An, Y., et al. (2016). Understanding chemical reactivity for homo- and heterobifunctional protein cross-linking agents. Analytical chemistry, 88(24), 12248–12256.
- Kogan, N., et al. (2018). Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists. ACS medicinal chemistry letters, 9(10), 971–975.
- Burke, P. J., et al. (2016).
- Dragos, D., et al. (2022). Scheme of heterobifunctional linkers used in conjugate preparations...
- Meyer, D. L., et al. (2021). Linker Architectures as Steric Auxiliaries for Altering Enzyme-Mediated Payload Release from Bioconjugates.
- BenchChem. (2025). Technical Support Center: Troubleshooting DSS Crosslinking Experiments.
- Singh, Y., et al. (2006). A novel heterobifunctional linker for facile access to bioconjugates. Organic & biomolecular chemistry, 4(7), 1413–1419.
- Cell Signaling Technology. (n.d.). Troubleshooting.
- BenchChem. (2025).
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of targeted anti-tumor therapy, 1(4), 273–312.
- Cecchini, C., et al. (2022). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry, 76(4), 316-321.
- Mills, B. J., et al. (2020). Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs. Journal of pharmaceutical sciences, 109(5), 1662–1672.
- Dorywalska, M., et al. (2015). Effect of Attachment Site on Stability of Cleavable Antibody Drug Conjugates.
- BenchChem. (2025). Application Notes and Protocols for the Experimental Use of Heterobifunctional PEG Linkers.
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- 24. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Aqueous Solubility of PROTAC Molecules
Welcome to the technical support center for PROTAC (Proteolysis-Targeting Chimera) development. This guide is designed for researchers, scientists, and drug development professionals actively working with PROTACs. Here, we address one of the most significant challenges in the field: poor aqueous solubility. We provide in-depth, scientifically grounded troubleshooting advice and answers to frequently asked questions to help you overcome solubility hurdles in your experiments.
Part 1: Troubleshooting Guide - Immediate Solutions for Solubility Problems
This section is for researchers who have encountered solubility issues with an existing PROTAC molecule.
Q1: My PROTAC has precipitated out of my aqueous assay buffer. What are my immediate options to rescue the experiment?
A1: Witnessing your valuable PROTAC crash out of solution is a common and frustrating experience. The primary cause is often "solvent-shifting precipitation," where a compound highly soluble in a concentrated DMSO stock becomes insoluble when diluted into an aqueous buffer.[1] Here are immediate strategies, from simple fixes to more involved formulation adjustments.
Immediate Actions & Rationale:
-
Review Your Dilution Protocol: Abruptly changing the solvent environment is a frequent cause of precipitation.
-
Causality: Adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer creates localized supersaturation, leading to precipitation before the molecule can evenly disperse.[1]
-
Solution: Employ a serial dilution method. First, create an intermediate dilution of your DMSO stock in a serum-free medium or PBS before making the final dilution in your complete assay medium. This gradual reduction in organic solvent concentration can keep the PROTAC in solution.[1]
-
-
Adjust Final DMSO Concentration: While convenient, high concentrations of DMSO can be toxic to cells and may still not be sufficient to maintain solubility.
-
Causality: Most cell-based assays are sensitive to DMSO concentrations above 0.5%. However, even below this limit, the PROTAC's inherent insolubility in water may be the overriding factor.
-
Solution: Minimize the final DMSO percentage by using a more concentrated stock solution, if possible. However, if precipitation persists even at low DMSO concentrations (<0.5%), you will need to explore formulation aids.
-
-
Employ Formulation Excipients: If simple dilution adjustments fail, the use of co-solvents and solubilizing agents is the next logical step. These agents modify the buffer environment to make it more hospitable for hydrophobic molecules.
-
Causality: PROTACs are often large, lipophilic molecules that are energetically unfavorable to dissolve in water.[2][3] Solubilizers work by creating more favorable interactions, either by reducing the polarity of the bulk solvent or by encapsulating the hydrophobic molecule.
-
Recommended Excipients: The table below lists common excipients that can be screened to improve solubility for in vitro assays.
-
Table 1: Common Excipients for Improving PROTAC Solubility in In Vitro Assays
| Excipient Class | Example(s) | Mechanism of Action | Typical Starting Concentration |
| Co-solvents | PEG 300, PEG 400 | Reduces the overall polarity of the aqueous solvent. | 1-10% (v/v) |
| Surfactants | Kolliphor® ELP, Tween® 80 | Form micelles that encapsulate the hydrophobic PROTAC molecule. | 0.1-1% (w/v) |
| Cyclodextrins | HP-β-CD, SBE-β-CD | Form inclusion complexes where the hydrophobic PROTAC resides within the cyclodextrin cavity. | 1-5% (w/v) |
This data is compiled from various drug formulation resources.[2][]
Q2: I've tried basic formulation changes, but my PROTAC's solubility is still too low for my in vivo studies. What are the more advanced strategies?
A2: Moving from in vitro to in vivo experiments introduces the significant challenge of achieving sufficient drug exposure and bioavailability.[5] When simple excipients are not enough, advanced formulation strategies are required. These methods are designed to create stable, supersaturated solutions of the drug, which can significantly enhance absorption.[2][6]
Advanced Formulation Strategies:
-
Amorphous Solid Dispersions (ASDs): This is one of the most effective and widely used techniques for enhancing the oral bioavailability of poorly soluble drugs, including PROTACs.[7][8][9][10]
-
Causality: An ASD is a molecular mix of the drug (in its amorphous, higher-energy state) and a polymer carrier.[2][7] By dispersing the drug molecules within the polymer matrix, it prevents crystallization and allows the drug to achieve a state of supersaturation when it comes into contact with aqueous fluids, thereby increasing the driving force for absorption.[6][10]
-
Common Polymers: Hydroxypropyl methylcellulose acetate succinate (HPMCAS) and polymers like Soluplus® are frequently used.[2][7][8] Studies have shown that HPMCAS-based ASDs can significantly boost the aqueous solubility of PROTACs like ARCC-4.[6][9]
-
-
Lipid-Based Formulations (e.g., SMEDDS): Self-microemulsifying drug delivery systems (SMEDDS) are mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water microemulsions upon gentle agitation in an aqueous medium.
-
Causality: The PROTAC is dissolved in the lipidic pre-concentrate. Upon dilution in the gastrointestinal tract, the resulting microemulsion provides a large surface area for drug absorption and can bypass the dissolution step, which is often the rate-limiting factor for poorly soluble drugs. A study on the BRD4 PROTAC ARV-825 demonstrated that a self-nanoemulsifying preconcentrate significantly improved its solubility and anticancer activity.[2]
-
-
Nanoparticle Delivery Systems: Encapsulating PROTACs within nanoparticles, such as polymeric nanoparticles or liposomes, represents a cutting-edge approach to improve solubility, stability, and targeted delivery.[11][12][13]
Part 2: FAQs - Rational Design and Foundational Knowledge
This section addresses common questions about the underlying causes of poor PROTAC solubility and how to proactively design more soluble molecules.
Q3: Why are PROTAC molecules often poorly soluble in aqueous solutions?
A3: The poor solubility of PROTACs is an inherent consequence of their unique structure and function. They are large, complex, heterobifunctional molecules designed to bring two proteins together.[15][16] This molecular complexity often leads to physicochemical properties that are far from ideal for aqueous solubility.
-
High Molecular Weight (MW): PROTACs are constructed from three components: a warhead for the target protein, a ligand for an E3 ligase, and a linker.[17] This invariably results in a high MW, typically ranging from 700 to 1200 Da.[18]
-
High Lipophilicity (logP): To effectively cross cell membranes and engage intracellular targets, PROTACs often possess significant hydrophobic character.
-
"Beyond the Rule of Five" (bRo5) Properties: Lipinski's Rule of Five provides guidelines for the druglikeness of orally administered small molecules (e.g., MW < 500 Da, logP < 5).[] Due to their size and lipophilicity, PROTACs almost always fall into the "beyond the Rule of Five" (bRo5) chemical space, which is strongly associated with poor aqueous solubility and low bioavailability.[2][18]
Caption: General structure of a PROTAC molecule leading to challenging physicochemical properties.
Q4: How can I rationally design a more soluble PROTAC from the beginning?
A4: Proactively addressing solubility during the design phase is far more effective than trying to fix a problematic molecule later. Optimization efforts should focus on the three core components of the PROTAC, with the linker offering the most flexibility.[19]
Design Strategies for Improved Solubility:
-
Linker Modification (Most Common Strategy): The linker is the most versatile component for tuning physicochemical properties without compromising the binding affinities of the warhead and E3 ligand.[19][20]
-
Incorporate Polar Moieties: Replacing hydrophobic alkyl chains with more polar functional groups is a primary strategy.
-
PEG Linkers: Polyethylene glycol (PEG) linkers are widely used to increase hydrophilicity and solubility.[20][21][22] The ether oxygens in the PEG chain can act as hydrogen bond acceptors, improving interaction with water.
-
Heterocycles: Introducing saturated nitrogen-containing heterocycles like piperazine or piperidine into the linker can significantly improve aqueous solubility.[19][21]
-
-
Optimize Length and Rigidity: While longer, flexible linkers might seem beneficial, they can sometimes fold to shield polar groups. A balance must be struck. Rigid linkers (e.g., containing cycloalkane or aromatic groups) can pre-organize the PROTAC into a more favorable conformation, but this must be balanced against potential negative impacts on ternary complex formation.[19][21]
-
-
E3 Ligase Ligand Selection: The choice of E3 ligase ligand can have a substantial impact on the overall solubility of the final PROTAC.[23][24]
-
Intrinsic Solubility: Different E3 ligase ligands (e.g., for VHL vs. CRBN) have different inherent solubilities.[25] For example, some VHL ligands are intrinsically more soluble than pomalidomide-based CRBN ligands.[25]
-
Exit Vector: The point where the linker is attached to the E3 ligand (the "exit vector") is crucial.[24] An attachment point that directs the linker away from key binding interactions allows for more modification flexibility without losing potency.
-
-
Warhead Modification: Modifying the warhead is often the most challenging approach, as any change can negatively affect its binding affinity and selectivity for the target protein. However, minor modifications can sometimes be tolerated.
-
Adding Polar Handles: If the structure-activity relationship (SAR) is well-understood, it may be possible to add small polar groups (e.g., a hydroxyl or methoxy group) to a solvent-exposed region of the warhead without disrupting its binding.
-
Caption: Iterative cycle for the rational design and optimization of PROTAC solubility.
Part 3: Experimental Protocols
This section provides high-level protocols for key experiments related to assessing and improving PROTAC solubility.
Protocol 1: Kinetic Solubility Assay using Nephelometry
This high-throughput assay provides a rapid assessment of the concentration at which a compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer.
Objective: To determine the kinetic solubility limit of a PROTAC in a specific aqueous buffer.
Methodology:
-
Prepare PROTAC Stock: Create a high-concentration stock solution of your PROTAC in 100% DMSO (e.g., 10 mM).
-
Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the PROTAC stock solution in DMSO to generate a range of concentrations.
-
Dilution into Aqueous Buffer: Add a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing your desired aqueous buffer (e.g., PBS or cell culture media).[26] This step initiates the solvent shift.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours) with gentle shaking to allow equilibrium to be reached.[26]
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.
-
Data Analysis: Plot the turbidity reading against the PROTAC concentration. The concentration at which a sharp increase in turbidity is observed is defined as the kinetic solubility limit.[26]
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation
This protocol describes a common laboratory-scale method for preparing an ASD for formulation screening.
Objective: To prepare a PROTAC-polymer ASD to enhance aqueous solubility for in vivo or complex in vitro studies.
Materials:
-
PROTAC of interest
-
Polymer (e.g., HPMCAS)
-
Volatile organic solvent system capable of dissolving both the PROTAC and the polymer (e.g., dichloromethane/ethanol mixture).[27]
-
Rotary evaporator or vacuum oven.
Methodology:
-
Dissolution: Dissolve both the PROTAC and the selected polymer (e.g., HPMCAS) in the chosen organic solvent system.[27] The drug loading (e.g., 10-20% w/w) should be determined based on preliminary screening.[7][9]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This should be done carefully to produce a thin film on the wall of the flask.
-
Drying: Further dry the resulting solid film under high vacuum for an extended period (e.g., overnight) to remove any residual solvent.[27]
-
Collection and Characterization: Scrape the solid ASD from the flask. The resulting powder should be characterized by methods such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm that the drug is in an amorphous state.[9][10]
-
Dissolution Testing: The performance of the ASD should be evaluated by comparing its dissolution profile in a relevant buffer against the unformulated, amorphous PROTAC.[7][9] This will reveal the extent of supersaturation and solubility enhancement achieved.
References
- Current advances in the proteolysis-targeting chimeras (PROTACs) delivery systems. (n.d.). Google Scholar.
- The Pivotal Role of the PEG8 Linker in PROTAC Stability and Solubility: An In-depth Technical Guide. (n.d.). Benchchem.
- Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement. (2025, October 2). PubMed.
- ASDs of PROTACs: Spray-dried solid dispersions as enabling formulations. (2024, January 25). PubMed.
- PROTACs: Future Trends and Innovative Drug Development. (n.d.). MarinBio.
- Designing Soluble PROTACs: Strategies and Preliminary Guidelines. (2022, April 25). ACS Publications.
- PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. (n.d.). MDPI.
- PROTAC Solubility and Stability Testing. (n.d.). BOC Sciences.
- Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. (2023, January 3). PMC - NIH.
- Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. (2023, January 9). Pharma Excipients.
- Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. (2023, January 3). MDPI.
- 7 strategies to improve PROTACs' oral bioavailability. (2022, May 25). Drug Discovery and Development.
- PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. (n.d.). PubMed Central.
- Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. (2022, April 29). Semantic Scholar.
- ASDs of PROTACs: Spray-dried solid dispersions as enabling formulations. (2025, December 7). ResearchGate.
- Designing Soluble PROTACs: Strategies and Preliminary Guidelines. (2022, April 25). UniTo.
- Options to Improve the Action of PROTACs in Cancer: Development of Controlled Delivery Nanoparticles. (n.d.). Frontiers.
- PROTAC Delivery Systems Overview. (n.d.). BOC Sciences.
- Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. (n.d.). NIH.
- Linkers in PROTACs. (n.d.). Precise PEG.
- From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024, October 23). AxisPharm.
- Research on PROTAC Druggability: Solubility and Permeability. (2023, June 30). WuXi AppTec DMPK.
- E3 Ligase Ligands in PROTAC. (n.d.). Precise PEG.
- Property-based optimisation of PROTACs. (n.d.). PMC - NIH.
- (PDF) PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. (2025, October 10). ResearchGate.
- issues with PROTAC SOS1 degrader-8 stability in cell culture media. (n.d.). Benchchem.
- Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement. (2025, October 2). PubMed.
- Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement. (n.d.). ACS Publications.
- Designing Soluble PROTACs: Strategies and Preliminary Guidelines. (n.d.). Semantic Scholar.
- troubleshooting lack of SOS1 degradation with PROTAC degrader-8. (n.d.). Benchchem.
- E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. (n.d.). Frontiers.
- E3 ligase ligand optimization of Clinical PROTACs. (n.d.). Frontiers.
- Assays and technologies for developing proteolysis targeting chimera degraders. (2020, May 20). PMC.
- E3 Ligands Usage in PROTAC Design. (n.d.). BLDpharm.
- Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement | Request PDF. (n.d.). ResearchGate.
- Workflow for E3 Ligase Ligand Validation for PROTAC Development. (n.d.). ACS Publications.
- Designing Soluble PROTACs: Strategies and Preliminary Guidelines. (2022, April 25). PMC - NIH.
- Technical Support Center: Troubleshooting Retrofractamide A Precipitation in Assays. (n.d.). Benchchem.
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- 8. ASDs of PROTACs: Spray-dried solid dispersions as enabling formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Strategies to Minimize Steric Hindrance in Bioconjugation
Welcome to the Technical Support Center dedicated to overcoming the challenges of steric hindrance in bioconjugation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of conjugating biomolecules. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your experiments and achieve successful, functional bioconjugates.
Introduction: Understanding Steric Hindrance in Bioconjugation
Steric hindrance is a common hurdle in bioconjugation, where the three-dimensional structure and bulk of molecules impede the chemical reaction between desired functional groups.[1][2] This can lead to low conjugation yields, heterogeneous products, or a complete loss of biological activity in the final conjugate.[1] The reactive sites on a biomolecule might be buried within its folded structure or surrounded by other bulky molecular components, thereby limiting their accessibility.[1][2] This guide provides actionable strategies and foundational knowledge to anticipate and mitigate these steric challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your bioconjugation experiments, presented in a question-and-answer format to directly tackle common challenges.
Problem 1: My bioconjugation yield is unexpectedly low.
Question: I'm consistently getting low yields for my conjugation reaction. What are the likely causes related to steric hindrance, and how can I improve the outcome?
Answer:
Low conjugation yield is a classic symptom of steric hindrance.[1][2] The bulky nature of the molecules you are trying to conjugate can physically prevent the reactive groups from coming into close enough proximity for the reaction to occur efficiently.[3]
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution & Rationale |
| Inaccessible Reactive Sites | Solution 1: Employ a Longer Linker. A linker with a longer spacer arm can bridge the distance between sterically hindered reactive sites.[1][4] Polyethylene glycol (PEG) linkers are excellent for this purpose due to their flexibility and hydrophilicity.[4][5] Rationale: The increased length and flexibility of the linker can navigate around bulky domains to reach buried reactive sites.[6] |
| Solution 2: Optimize Reaction Conditions. Systematically adjust the pH, temperature, and incubation time.[1][3] For instance, amine-reactive NHS esters are most effective at a pH of 7.0-9.0.[2] Rationale: Reaction kinetics can be highly sensitive to environmental conditions. Optimizing these parameters can provide the necessary energy to overcome minor steric barriers.[7] | |
| Solution 3: Increase Molar Ratio. Increasing the molar excess of the smaller molecule (e.g., the labeling reagent) can help drive the reaction forward.[1] Rationale: According to Le Chatelier's principle, increasing the concentration of one reactant can shift the equilibrium towards the product, helping to overcome unfavorable reaction kinetics caused by steric hindrance. | |
| Solution 4: Use a Mild Denaturant. Cautiously using a low concentration of a denaturant like urea or guanidinium chloride can partially unfold the protein, exposing previously buried reactive sites.[1] Rationale: This approach temporarily alters the protein's tertiary structure, making internal residues more accessible. It is crucial to perform this with care to avoid irreversible denaturation. | |
| Solution 5: Site-Directed Mutagenesis. If you have the capability, genetically modify the protein to move the target reactive group to a more accessible surface location.[1][2] Rationale: This provides precise control over the conjugation site, ensuring it is in a sterically favorable position.[8] |
Problem 2: My bioconjugate has lost its biological activity.
Question: After successfully conjugating my protein, it no longer functions as expected in my biological assays. How can I prevent this loss of activity?
Answer:
A significant loss of biological activity post-conjugation often points to the modification occurring at or near the protein's active site or causing a detrimental conformational change.[1]
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution & Rationale |
| Modification of the Active Site | Solution 1: Switch to Site-Specific Conjugation. If you are using a random conjugation method (e.g., NHS ester to lysines), this can modify amino acids within the active site.[6] Switching to a site-specific strategy, such as engineering a unique cysteine residue away from the active site, provides precise control over the conjugation location.[6] Rationale: By directing the conjugation to a specific, non-essential site, you can preserve the integrity of the active site and maintain biological function. |
| Solution 2: Protect the Active Site. Use a reversible ligand or substrate analog to block the active site during the conjugation reaction.[2] Rationale: This physically prevents the modification of critical residues within the active site. The protecting group is then removed after conjugation. | |
| Conformational Changes | Solution 1: Optimize Linker Choice. The attached molecule, especially a large one, can cause conformational changes. Using a more flexible linker, such as a long-chain PEG or a glycine-serine (GS) linker, can provide more spatial freedom and reduce stress on the protein's structure.[5][9][10] Rationale: Flexible linkers act as a "cushion," allowing the conjugated molecule to move more freely without distorting the protein's native conformation.[11] |
| Solution 2: Characterize Structural Changes. Use analytical techniques like Circular Dichroism (CD) spectroscopy to assess changes in the secondary and tertiary structure of the protein after conjugation.[2][6] Rationale: This allows you to directly observe if the conjugation process is altering the protein's fold, helping you to correlate structural changes with loss of activity. |
Frequently Asked Questions (FAQs)
Q1: What is the role of a linker in overcoming steric hindrance?
A1: A linker, or crosslinker, is a crucial tool for managing steric hindrance.[6] It acts as a spacer, creating physical distance between the two molecules being conjugated.[4][12] By increasing the separation between the biomolecule and the payload, a linker can prevent the payload from interfering with the biomolecule's active site or overall structure. The length, flexibility, and hydrophilicity of the linker are all important parameters to consider.[4][6]
Q2: How do I choose the right linker length?
A2: The optimal linker length depends on the specific biomolecules being conjugated. As a general rule, longer linkers provide more separation and flexibility, which can be beneficial for overcoming significant steric hindrance.[2][4] However, excessively long linkers can sometimes lead to instability or unwanted interactions.[6] It is often best to screen a panel of linkers with varying lengths (e.g., short, medium, and long PEG chains) to empirically determine the best choice for your system.[1][6]
Q3: Are there alternatives to linear PEG linkers?
A3: Yes, branched or "multi-arm" PEG linkers can offer advantages in certain situations.[3] Their architecture can be designed to extend away from the protein surface, which may reduce direct steric clashes with the active site.[2] Additionally, more rigid linkers, such as those containing alkyl chains or aromatic groups, can provide better control over the distance and orientation between the conjugated molecules, which can be important for maintaining biological activity.[6][9]
Q4: What is the "PEG dilemma"?
A4: The "PEG dilemma" refers to the trade-off between the benefits of PEGylation (attaching PEG chains) and its potential downsides.[2] While a dense layer of long PEG chains is excellent for shielding a therapeutic from the immune system and extending its circulation time, this same shielding effect can also hinder the molecule's ability to bind to its target, thereby reducing its efficacy.[2] Careful optimization of PEG chain length and density is required to balance these opposing effects.
Q5: How can I assess whether steric hindrance is the cause of my low conjugation yield?
A5: A good experimental approach is to compare the conjugation efficiency of your biomolecule with a small molecule control that has the same reactive group. If the small molecule reacts efficiently while your biomolecule does not, it is a strong indication that steric hindrance is playing a role. Additionally, comparing the yields obtained with linkers of different lengths can be informative; an increase in yield with a longer linker suggests that steric hindrance was a limiting factor.[1]
Experimental Protocols
Protocol 1: General Method for Optimizing Linker Length
This protocol provides a framework for systematically testing different linker lengths to overcome steric hindrance and improve conjugation efficiency.
1. Reagent Selection:
-
Synthesize or procure your molecule of interest (e.g., a fluorescent dye, drug, or biotin) attached to several linkers of varying lengths. Good options include short, medium, and long PEG or alkyl chains.[1]
2. Pilot Conjugation Reactions:
-
Set up a series of small-scale conjugation reactions.
-
For each linker length, test a range of molar ratios of the labeling reagent to your target biomolecule (e.g., 5:1, 10:1, 20:1).[1]
-
Ensure all other reaction parameters (buffer pH, temperature, incubation time) are kept constant.[1]
3. Purification:
-
After the reaction, purify the bioconjugate from excess, unreacted labeling reagent using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.[1]
4. Characterization & Analysis:
-
Determine the Degree of Labeling (DOL) or Drug-to-Antibody Ratio (DAR) for each reaction using UV-Vis spectroscopy or mass spectrometry.[1]
-
Compare the DOL/DAR values across the different linker lengths and molar ratios. An increase in DOL/DAR with a longer linker is indicative that steric hindrance was a limiting factor.[1]
5. Functional Assay:
-
Perform a relevant biological assay (e.g., ELISA for antibody binding, enzyme activity assay) to confirm that the conjugate with the optimal DOL/DAR has retained its biological function.[1]
Protocol 2: Site-Specific Cysteine Conjugation via Thiol-Maleimide Chemistry
This protocol outlines a site-specific conjugation strategy to a single engineered cysteine residue, which can help to avoid modifying the active site and reduce steric hindrance.
1. Protein Expression and Purification:
-
Express and purify your protein of interest that has been engineered to contain a single, surface-accessible cysteine residue at a location distant from the active site.[1]
2. Reduction of Disulfide Bonds (if necessary):
-
If the engineered cysteine could have formed a disulfide bond, it must be reduced.
-
Dissolve the purified protein in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Add a 10- to 20-fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[1] TCEP is often preferred as it is thiol-free and does not require removal before the maleimide reaction.[1]
-
Incubate for 1-2 hours at room temperature.[1]
3. Removal of Reducing Agent:
-
If DTT was used, it must be removed immediately prior to conjugation.
-
Use a desalting column or spin column to exchange the protein into a fresh, oxygen-free buffer (pH 6.5-7.5 for maleimide reactions).[1]
4. Conjugation Reaction:
-
Prepare a stock solution of your maleimide-activated molecule in a compatible solvent (e.g., DMSO).
-
Add a 5- to 20-fold molar excess of the maleimide reagent to the reduced protein solution.[1]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if the label is photosensitive.[1]
5. Quenching the Reaction:
-
Add a free thiol-containing compound like L-cysteine or beta-mercaptoethanol to quench any unreacted maleimide groups.[1]
6. Purification and Characterization:
-
Purify the final bioconjugate using chromatography (e.g., SEC or ion exchange) to remove unreacted reagents.[1]
-
Characterize the final product using SDS-PAGE and mass spectrometry to confirm successful conjugation and purity.[1]
Visualizing Steric Hindrance and Solutions
Caption: Overcoming steric hindrance with a long, flexible linker.
Caption: Troubleshooting workflow for low bioconjugation yield.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- Precise PEG. (n.d.).
- PurePEG. (2025). PEG Crosslinker Chemistry Explained: Types, Mechanisms & Use Cases.
- BenchChem. (2025).
- Erickson, H. K., et al. (2011). Disulfide-Linked Antibody−Maytansinoid Conjugates: Optimization of In Vivo Activity by Varying the Steric Hindrance at Carbon Atoms Adjacent to the Disulfide Linkage.
- ChemPep. (n.d.). Overview of PEG Linkers.
- Lu, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology.
- Chen, Y., et al. (2021). Linker Architectures as Steric Auxiliaries for Altering Enzyme-Mediated Payload Release from Bioconjugates.
- van der Velde, J. H., et al. (2017). Tuning the Flexibility of Glycine-Serine Linkers To Allow Rational Design of Multidomain Proteins. Biochemistry.
- AxisPharm. (2024).
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- Bio-Synthesis. (2022). Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides.
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- Thermo Fisher Scientific. (2020).
- Douglas, G., et al. (2022). The time of incubation, pH, excess of the modification reagent, and temperature are all controlled to optimize the yield of a labeled protein. MDPI.
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Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced drug development and bioconjugation, precision is paramount. Molecules such as N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester are sophisticated bifunctional linkers, pivotal in the construction of complex architectures like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)[1]. The unique arrangement of a terminal alkyne for "click" chemistry[2][3], a Boc-protected amine, and a t-butyl ester-terminated polyethylene glycol (PEG) chain demands rigorous analytical verification. This guide provides an in-depth look at the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, offering a baseline for researchers to validate their synthetic outcomes.
The Critical Role of Spectroscopic Analysis
Verifying the structural integrity of this compound is a critical checkpoint in any synthetic workflow. Both NMR and MS provide orthogonal and essential pieces of the structural puzzle. While NMR spectroscopy elucidates the precise arrangement of protons and carbons within the molecule's framework, mass spectrometry confirms the overall molecular weight and elemental composition. For PEGylated molecules, which can exhibit heterogeneity, and for compounds with thermally labile protecting groups like Boc and t-butyl esters, these analytical techniques are indispensable[4][5][6]. The tert-butyloxycarbonyl (Boc) group, for instance, is a cornerstone of amine protection, and ¹H NMR is the most definitive method for confirming its successful installation[7].
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides a proton-by-proton map of the molecule. For this compound, we anticipate a series of distinct signals corresponding to each functional moiety. The following table summarizes the predicted chemical shifts (δ) in ppm, multiplicities, and integrations for a spectrum recorded in deuterated chloroform (CDCl₃).
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Comparative Insights |
| Propargyl (C≡C-H) | ~ 2.4 | Triplet (t) | 1H | The terminal alkyne proton typically appears in this region. Coupling to the adjacent methylene group results in a triplet. |
| Propargyl (O-CH₂-C≡C) | ~ 4.2 | Doublet (d) | 2H | These protons are deshielded by the adjacent oxygen and coupled to the terminal alkyne proton, appearing as a doublet. |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~ 3.6 - 3.7 | Multiplet (m) | 16H | The repeating ethylene glycol units give rise to a large, complex signal in this region[8][9][10]. |
| PEG adjacent to N (-N-CH₂-CH₂-O-) | ~ 3.5 - 3.6 | Multiplet (m) | 4H | Protons on the carbons alpha to the nitrogen will have a distinct chemical shift compared to the rest of the PEG backbone. |
| Boc (-C(CH₃)₃) | ~ 1.45 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group of the Boc protector produce a characteristic sharp singlet, a key diagnostic peak for successful protection[7][11]. |
| t-butyl ester (-C(CH₃)₃) | ~ 1.44 | Singlet (s) | 9H | Similar to the Boc group, the t-butyl ester protons will appear as a sharp singlet, potentially overlapping slightly with the Boc signal[11]. |
| PEG adjacent to Ester (-CH₂-COO-) | ~ 2.4 | Triplet (t) | 2H | The methylene group alpha to the carbonyl of the t-butyl ester will be deshielded and appear as a triplet due to coupling with the adjacent PEG methylene. |
Note: Chemical shifts are predictive and can vary based on solvent, concentration, and instrument calibration.
Predicted ¹³C NMR Spectral Data
Complementing the ¹H NMR, the ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts for the unique carbon environments in this compound are outlined below.
| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Comparative Insights |
| Propargyl (C≡C-H) | ~ 75 | The terminal alkyne carbon. |
| Propargyl (-C≡C-H) | ~ 80 | The internal alkyne carbon. |
| Propargyl (O-CH₂-C≡C) | ~ 58 | The carbon adjacent to the oxygen of the propargyl group. |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~ 70 - 71 | The repeating ethylene glycol carbons typically resonate in this region[12][13]. |
| PEG adjacent to N (-N-CH₂-CH₂-O-) | ~ 49 - 51 | Carbons alpha to the nitrogen are shifted upfield compared to the main PEG backbone. |
| Boc (-C(CH₃)₃) | ~ 80 | The quaternary carbon of the Boc group. |
| Boc (-C(CH₃)₃) | ~ 28 | The methyl carbons of the Boc group[14][15]. |
| Boc (C=O) | ~ 156 | The carbonyl carbon of the carbamate[14][16][17]. |
| t-butyl ester (-C(CH₃)₃) | ~ 81 | The quaternary carbon of the t-butyl ester. |
| t-butyl ester (-C(CH₃)₃) | ~ 28 | The methyl carbons of the t-butyl ester. |
| t-butyl ester (C=O) | ~ 171 | The carbonyl carbon of the ester. |
| PEG adjacent to Ester (-CH₂-COO-) | ~ 36 | The carbon alpha to the ester carbonyl. |
Note: ¹³C NMR spectra are typically proton-decoupled, resulting in singlet peaks for each unique carbon environment.
Expected Mass Spectrometry Data
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for determining the molecular weight of polar molecules like this compound. Due to the presence of multiple oxygen and nitrogen atoms, this molecule is expected to ionize well in positive ion mode, primarily forming adducts with protons ([M+H]⁺) or sodium ions ([M+Na]⁺).
| Chemical Formula | Molecular Weight | Expected Ion (m/z) | Notes |
| C₂₅H₄₅NO₉ | 503.6 g/mol [3][18][19] | [M+H]⁺ = 504.6 | The protonated molecular ion is often the base peak in ESI-MS. |
| [M+Na]⁺ = 526.6 | Sodium adducts are very common, especially when using glass vials or if there are trace sodium salts present. | ||
| [M+K]⁺ = 542.7 | Potassium adducts may also be observed. |
It is important to note that Boc-protected amines can sometimes undergo in-source fragmentation, leading to the loss of the Boc group (100 Da) or isobutylene (56 Da)[20][21][22]. Therefore, the presence of fragment ions at m/z 404.6 ([M-Boc+H]⁺) or 448.6 ([M-isobutylene+H]⁺) would not be unexpected.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Acquire a ¹³C NMR spectrum with proton decoupling.
-
-
Data Processing:
-
Calibrate the ¹H spectrum to the TMS signal at 0 ppm.
-
Integrate all peaks in the ¹H spectrum.
-
Assign peaks based on their chemical shift, multiplicity, and integration.
-
Calibrate the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm[23].
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition:
-
Infuse the sample directly into the ESI source or use LC-MS for analysis.
-
Acquire data in positive ion mode over a mass range of m/z 100-1000.
-
-
Data Analysis:
-
Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, etc.).
-
Compare the observed m/z values with the calculated theoretical values.
-
Visualizing the Workflow and Structure
To better illustrate the analytical process and the molecular structure, the following diagrams are provided.
Caption: Molecular structure and potential MS fragments.
Conclusion and Best Practices
The successful synthesis and purification of this compound can be confidently confirmed through a combination of ¹H NMR, ¹³C NMR, and ESI-MS. The characteristic singlet of the Boc and t-butyl groups in the ¹H NMR spectrum, along with the correct integration of the PEG and propargyl signals, provides strong evidence of the desired structure. This is then corroborated by the molecular ion peaks observed in the mass spectrum. When analyzing PEGylated compounds, it is crucial to be aware of the potential for broad peaks in the NMR and the propensity for forming various adducts in the mass spectrometer. By comparing experimental data with the predictive guide provided here, researchers can proceed with confidence in their downstream applications, knowing their bifunctional linker is of the highest quality and structural integrity.
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A Senior Application Scientist's Guide to PROTAC Linkers: A Comparative Analysis of N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester
Introduction: The Linker as the Linchpin of PROTAC Efficacy
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein elimination.[1] These heterobifunctional molecules operate by co-opting the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[2] A PROTAC molecule consists of three distinct components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4]
While the ligands provide specificity, the linker is far from a passive spacer.[2][5] It is a critical determinant of the PROTAC's overall success, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties, solubility, cell permeability, and pharmacokinetics.[3][6][7] The historical "trial-and-error" approach to linker design is progressively giving way to a more rational, structure-based methodology as our understanding of "linkerology" deepens.[3][4]
This guide provides an in-depth comparison of a sophisticated, branched polyethylene glycol (PEG)-based linker, N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester , with other common linker classes. We will dissect its structural components, evaluate its advantages against alternatives like alkyl chains and rigid linkers, and provide supporting data and experimental protocols for researchers in the field.
Profiling the Contender: this compound
The subject of our analysis is a branched, PEG-based PROTAC linker designed for modular and controlled synthesis.[8][9] Its structure contains several key functional elements that impart specific advantages during the assembly of a PROTAC molecule.
-
Propargyl Group : This terminal alkyne is a key functional handle for "click chemistry".[9] It allows for the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, enabling straightforward conjugation to a ligand (e.g., for the E3 ligase) that bears a corresponding azide group.[8][10]
-
PEG Moieties (PEG2 & PEG3) : The polyethylene glycol units are fundamental to this linker's character. PEG chains are hydrophilic, which generally increases the aqueous solubility of the final PROTAC molecule—a crucial factor for overcoming the high lipophilicity and molecular weight that often plague these large compounds.[1][5] These flexible chains also allow the PROTAC to adopt multiple conformations, increasing the likelihood of forming a productive ternary complex.[2]
-
N-Boc (tert-butyloxycarbonyl) Group : The Boc group is a widely used, acid-labile protecting group for amines.[11][12] Its presence masks the reactivity of the central nitrogen atom, preventing unwanted side reactions during the initial synthetic steps (e.g., while attaching the first ligand via the propargyl group).[13][14]
-
t-Butyl Ester Group : This group protects a terminal carboxylic acid.[8] Like the Boc group, it is stable under many conditions but can be readily removed with acid (e.g., trifluoroacetic acid) to reveal a free carboxyl group.[15] This deprotected acid can then be used for subsequent conjugation to the second ligand (e.g., for the POI).
The key advantage of this linker is its provision for a controlled, sequential synthesis strategy. The orthogonal protecting groups (Boc and t-butyl ester) and the distinct reactive handle (propargyl) allow a researcher to conjugate the two ligands in a stepwise fashion with high precision.
Comparative Analysis with Other Linker Classes
The choice of linker is a multi-parameter optimization problem.[7] The ideal linker must balance solubility, permeability, and metabolic stability while enabling productive ternary complex formation.[6] Let's compare our PEG-based focus molecule with the other two major classes of PROTAC linkers: alkyl chains and rigid linkers.
Flexible Linkers: PEG Chains vs. Alkyl Chains
Both PEG and alkyl chains are the most common flexible linkers used in PROTAC design, largely due to their synthetic accessibility.[4] However, their different chemical natures create a critical trade-off between hydrophilicity and lipophilicity.
| Feature | This compound (PEG-based) | Typical Alkyl Linker | Rationale & Field Insights |
| Composition | Repeating ethylene glycol units.[5] | Saturated or unsaturated hydrocarbon chains.[16] | The ether oxygens in PEG linkers act as hydrogen bond acceptors, imparting hydrophilicity.[] |
| Solubility | Generally improves aqueous solubility.[1][5] | Often hydrophobic, may decrease aqueous solubility.[5] | Poor solubility is a major hurdle in PROTAC development; PEGylation is a common strategy to mitigate this.[1] |
| Cell Permeability | Can be enhanced by shielding polar surface area via folded conformations.[16] | Hydrophobicity can improve passive membrane permeability.[] | This is a delicate balance. While alkyl chains are more lipid-like, excessive lipophilicity can lead to non-specific binding and aggregation.[16][] |
| Metabolic Stability | May be susceptible to in vivo oxidative metabolism.[5][16] | Generally possess good metabolic stability.[16] | Alkyl chains are more stable, but PEG stability can be improved with strategic chemical modifications. |
| Ternary Complex | High flexibility can increase the probability of complex formation.[2] | Flexibility allows for adaptation to protein interfaces. | The high number of rotatable bonds in flexible linkers can incur an entropic penalty upon binding, potentially reducing complex stability.[2][18] |
The Rise of Rigidity: A Contrast to Flexible Linkers
While flexibility is often beneficial, there is a growing trend towards more rigid and conformationally constrained linkers.[4] These linkers incorporate structural elements like alkynes, triazoles (formed from alkynes like our focus molecule), piperazine/piperidine rings, or aromatic systems.[2][5]
| Feature | This compound (Flexible) | Rigid Linkers | Rationale & Field Insights |
| Conformation | High number of rotatable bonds, exists as an ensemble of conformations. | Constrained conformation due to cyclic or planar elements.[5] | Rigidity can pre-organize the PROTAC into a bioactive conformation, reducing the entropic cost of binding.[2] |
| Selectivity | Can be promiscuous in binding orientation. | Can improve selectivity by disfavoring off-target complexes.[2] | A rigid linker may only permit the formation of a specific, desired ternary complex, enhancing selectivity. |
| Synthetic Access | Generally straightforward and modular. | Often more synthetically challenging to prepare.[2] | The synthesis of complex rigid linkers can be a significant bottleneck in a research program. |
| Final Structure | Post-click chemistry, the propargyl group forms a rigid triazole ring. | Inherently rigid by design. | Our focus linker represents a hybrid approach. The PEG chains provide flexibility, while the resulting triazole provides a point of rigidity. |
Impact on PROTAC Performance: A Data-Driven Perspective
Ultimately, a linker is judged by the performance of the final PROTAC. Key metrics include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[19][20] The linker's length, composition, and attachment points are all critical parameters that must be optimized empirically for each POI-E3 ligase system.[7][21]
For instance, studies have shown that for a given PROTAC system, there is an optimal linker length. A linker that is too short can cause steric clashes that prevent ternary complex formation, while one that is too long may be unable to effectively stabilize the complex for efficient ubiquitination.[7][22]
Hypothetical Performance Data Comparison
The table below illustrates how linker choice could hypothetically impact the performance of a PROTAC targeting a kinase (e.g., BTK) and recruiting the CRBN E3 ligase.
| PROTAC Candidate | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Permeability (PAMPA) |
| PROTAC-1 | Alkyl Chain | 12 | 150 | 85% | High |
| PROTAC-2 | PEG | 12 | 50 | 95% | Moderate |
| PROTAC-3 | PEG | 8 | 500 | 60% | Moderate |
| PROTAC-4 | PEG | 16 | 25 | >95% | Moderate |
| PROTAC-5 | Rigid (Piperazine) | 14 | 75 | 90% | Low-Moderate |
This is illustrative data and not from a specific publication.
This hypothetical data shows that:
-
Switching from an alkyl to a PEG linker of the same length (PROTAC-1 vs. 2) might improve potency (lower DC50) due to better solubility and ternary complex dynamics.
-
Linker length is critical. The short PEG linker (PROTAC-3) is ineffective, while extending the linker (PROTAC-4) results in the most potent degradation.[23]
-
A rigid linker (PROTAC-5) might offer good performance but could have different physicochemical properties, such as permeability.
Experimental Protocols for Linker Evaluation
Rigorous and reproducible experimental protocols are essential for comparing the efficacy of different PROTACs. The foundational experiment to determine DC50 and Dmax is the Western Blot.
Core Protocol: Western Blotting for Protein Degradation
This protocol outlines the steps to assess the dose-dependent degradation of a target protein after PROTAC treatment.
Methodology:
-
Cell Treatment:
-
Seed a relevant cell line (e.g., one that endogenously expresses the POI and E3 ligase) in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of your PROTACs in cell culture media. A typical concentration range might be 1 µM down to 1 pM.
-
Treat the cells with the PROTAC dilutions and a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 18-24 hours).[24]
-
-
Cell Lysis and Protein Quantification: [20]
-
Aspirate media and wash cells with ice-cold PBS.
-
Lyse the cells directly in the well using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation.
-
Determine the total protein concentration of each lysate using a standard method like the BCA assay to ensure equal protein loading.[20]
-
-
SDS-PAGE and Western Blotting: [20]
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for loading differences.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to its corresponding loading control band.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve (variable slope) using software like GraphPad Prism to determine the DC50 and Dmax values.[19][25]
-
Conclusion and Future Perspectives
The linker is a multifaceted and highly tunable component that is integral to the success of a PROTAC.[5] The choice between a flexible PEG linker, a hydrophobic alkyl chain, or a constrained rigid linker involves a careful balancing of competing properties to achieve potent and selective degradation with favorable drug-like characteristics.[16]
This compound represents a sophisticated, modern linker that offers significant advantages for PROTAC synthesis. Its hydrophilic PEG backbone addresses the pervasive issue of poor solubility, while its functional handles—a propargyl group for click chemistry and orthogonal protecting groups—enable a controlled, modular, and efficient assembly process. This allows for the rapid generation of PROTAC libraries where factors like linker length and attachment points can be systematically varied.
As the field of targeted protein degradation matures, the focus will continue to shift towards more innovative linker designs, including those that are cleavable, photo-switchable, or computationally designed.[4][7] However, the foundational principles of optimizing length, flexibility, and physicochemical properties will remain paramount. A deep understanding of the comparative performance of linkers like this compound is essential for any researcher aiming to develop the next generation of potent and selective protein-degrading therapeutics.
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Troup RI, Fallan C, Baud MGJ. Current strategies for the design of PROTAC linkers: a critical review. PubMed. [Link]
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From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]
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Toma-Dasu, V., et al. Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]
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Troup RI, Fallan C, Baud MGJ. Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]
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Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. PubMed. [Link]
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Troup, R. I., et al. Current strategies for the design of PROTAC linkers: a critical review. Semantic Scholar. [Link]
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A Mechanistic Pharmacodynamic Modeling Framework for the Assessment and Optimization of Proteolysis Targeting Chimeras (PROTACs). Research Collection. [Link]
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Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC. [Link]
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Modeling PROTAC Degradation Activity with Machine Learning. arXiv. [Link]
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ProLinker–Generator: Design of a PROTAC Linker Base on a Generation Model Using Transfer and Reinforcement Learning. MDPI. [Link]
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Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. NIH. [Link]
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Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]
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A Senior Application Scientist's Guide to Alternatives for N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that dictates the performance, stability, and efficacy of a bioconjugate. The heterobifunctional linker, N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester, serves as a versatile tool, offering a terminal alkyne for click chemistry, a protected carboxylic acid for subsequent reaction with amines, and a polyethylene glycol (PEG) spacer to enhance solubility.[1][2] However, the expanding landscape of bioconjugation demands a nuanced approach, with a variety of alternative linkers providing distinct advantages for specific applications.[3]
This guide provides an in-depth comparison of viable alternatives, focusing on the underlying chemistry, performance data, and experimental considerations to empower you in making the optimal choice for your research.
Deconstructing the Benchmark: this compound
This linker's utility stems from its trifecta of functionalities:
-
Propargyl Group: A terminal alkyne that serves as a handle for the highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[4]
-
Protected Carboxylic Acid: The t-butyl ester, along with the Boc-protected amine, allows for a sequential conjugation strategy. Following deprotection (typically with acid), the resulting carboxylic acid can be activated (e.g., as an NHS ester) to react with primary amines on a biomolecule.[2]
-
PEG Spacer: The PEG2 and PEG3 units provide a hydrophilic spacer that can improve the solubility of hydrophobic molecules, reduce aggregation, and potentially decrease immunogenicity.[5]
Strategic Alternatives: Tailoring the Linker to the Application
The choice of an alternative linker hinges on several factors: the nature of the biomolecule, the desired stability of the final conjugate, and the specific reaction conditions required. Here, we explore key alternative strategies.
Modifying the "Click" Chemistry Handle: Beyond Copper-Catalyzed Reactions
While CuAAC is robust, the potential for copper cytotoxicity can be a concern for in vivo and live-cell applications.[6] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a catalyst-free alternative.[7][8]
-
Key Alternative Linkers: DBCO-PEG-NHS ester, BCN-PEG-NHS ester.
-
Mechanism: These linkers replace the terminal alkyne with a strained cyclooctyne (e.g., Dibenzocyclooctyne - DBCO, or Bicyclononyne - BCN). The high ring strain allows for a spontaneous reaction with an azide without the need for a metal catalyst.[9]
-
Performance: SPAAC is generally slower than CuAAC but offers superior biocompatibility.[6] This makes it the preferred method for applications involving sensitive biological systems.[7] The choice between DBCO and BCN often comes down to reaction kinetics and stability, with DBCO generally offering a good balance.
Table 1: Quantitative Comparison of CuAAC and SPAAC Chemistries
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reactants | Terminal Alkyne + Azide | Strained Alkyne (e.g., DBCO, BCN) + Azide |
| Catalyst Requirement | Copper(I) catalyst | Catalyst-free |
| Biocompatibility | Potential for copper cytotoxicity, requiring mitigating ligands. | High (metal-free).[6] |
| Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | 10¹ - 10⁴ | 10⁻³ - 1 |
Alternatives to Alkyne/Azide Chemistry: Thiol-Maleimide Conjugation
A long-standing and robust method for bioconjugation involves the reaction of a maleimide group with a free thiol (sulfhydryl) group, typically from a cysteine residue on a protein.[10]
-
Key Alternative Linkers: SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), NHS-PEG-Maleimide.[3]
-
Mechanism: These are heterobifunctional linkers with an NHS ester to react with primary amines and a maleimide to react with thiols.[] The reaction is highly specific for sulfhydryls at a pH of 6.5-7.5.[3]
-
Performance: Maleimide chemistry is efficient and widely used, particularly for creating antibody-drug conjugates (ADCs).[10] However, a key consideration is the stability of the resulting thioether bond, which can be susceptible to retro-Michael addition, leading to deconjugation.[10][12] For applications requiring high serum stability, this potential liability must be addressed. Recent advances have led to the development of maleimide alternatives, such as methylsulfonyl phenyloxadiazole reagents, that form more stable linkages with thiols.[12]
Table 2: Performance Comparison of Click Chemistry vs. Maleimide Conjugation for ADCs
| Parameter | Maleimide Conjugation | Click Chemistry (Site-Specific) |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 (Heterogeneous mixture)[10] | Typically 2 or 4 (Homogeneous)[10] |
| Homogeneity | Often results in a distribution of DAR values.[10] | Produces a defined conjugate with controlled stoichiometry.[13][14] |
| Linkage Stability | Variable; prone to deconjugation via retro-Michael addition.[10][12] | Highly stable triazole linkage.[15] |
Exploring Different Spacer Technologies: Beyond PEG
While PEG is the incumbent spacer technology, concerns about immunogenicity and non-biodegradability have driven the search for alternatives.[16]
-
Key Alternatives: Polysarcosine (pSar), Poly(2-oxazolines) (POx), XTEN polypeptides.[16][17]
-
Rationale: These alternatives aim to replicate the beneficial properties of PEG (hydrophilicity, increased hydrodynamic radius) while offering potential improvements in biocompatibility and biodegradability.[16]
-
Performance: Studies have shown that pSar-conjugated therapeutics can exhibit comparable or even superior pharmacokinetic profiles to their PEGylated counterparts.[16] XTEN, being a recombinant polypeptide, offers the advantage of being monodisperse, eliminating the polydispersity often associated with synthetic polymers.[16]
Visualizing the Workflow: A Comparative Logic
The selection of a linker is a multi-step process that requires careful consideration of the experimental goals.
Caption: Decision workflow for selecting a bioconjugation linker.
Experimental Protocol: Two-Step Antibody Conjugation via NHS Ester-Maleimide Crosslinking
This protocol provides a generalized workflow for conjugating a payload to an antibody using an NHS-PEG-Maleimide linker, a common alternative to the sequential click chemistry approach.[3][]
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Thiol-containing payload
-
NHS-PEG-Maleimide crosslinker (e.g., SMCC)
-
Anhydrous DMSO
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Conjugation buffer (e.g., PBS, pH 6.5-7.5)
Procedure:
-
Maleimide-Activation of the Antibody:
-
Immediately before use, dissolve the NHS-PEG-Maleimide linker in anhydrous DMSO to a concentration of 10-20 mM.
-
Add a 10- to 20-fold molar excess of the linker solution to the antibody solution. The precise ratio should be optimized for your specific antibody.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.
-
Remove the excess, unreacted linker using a desalting column equilibrated with conjugation buffer (pH 6.5-7.5). This step is critical to prevent the NHS ester from reacting with the payload.[19]
-
-
Conjugation to the Thiol-Containing Payload:
-
Immediately add the thiol-containing payload to the purified maleimide-activated antibody solution. A 5-fold molar excess of the payload is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quench any unreacted maleimide groups by adding a small molecule thiol (e.g., cysteine or β-mercaptoethanol) to a final concentration of 1-10 mM and incubating for 15-30 minutes.
-
-
Purification and Characterization:
-
Purify the final antibody-payload conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography (e.g., Protein A), to remove unreacted payload and other byproducts.[]
-
Characterize the final conjugate for purity, drug-to-antibody ratio (DAR), and biological activity. Techniques such as SDS-PAGE, Hydrophobic Interaction Chromatography (HIC), and mass spectrometry are commonly used.
-
Visualizing the Conjugation Process
The following diagram illustrates the two-step conjugation workflow described above.
Caption: Workflow for two-step NHS-Maleimide bioconjugation.
Conclusion
The field of bioconjugation is continuously evolving, offering a sophisticated toolbox for the precise construction of complex biomolecules. While this compound is a capable and versatile linker, alternatives based on SPAAC, maleimide chemistry, and novel spacer technologies provide compelling advantages in terms of biocompatibility, stability, and homogeneity. A thorough understanding of the chemical principles and performance characteristics of these alternatives is paramount for designing and executing successful bioconjugation strategies, ultimately leading to the development of more effective and safer therapeutics and diagnostics.
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Bioprocess Online. 6 PEG Alternatives You Should Be Thinking About. Available at: [Link].
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A Researcher's Guide to Validating PROTAC Ternary Complex Formation: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the intricate world of targeted protein degradation, the formation of a stable ternary complex—comprising the target Protein of Interest (POI), the PROTAC molecule, and an E3 ubiquitin ligase—is the pivotal first step.[1] Validating and characterizing this complex is crucial for optimizing PROTAC design and predicting its efficacy.[1] This guide provides a comparative overview of key methodologies for validating PROTAC ternary complex formation, complete with experimental data, detailed protocols, and workflow visualizations.
The efficacy of a Proteolysis Targeting Chimera (PROTAC) is not solely reliant on its binary affinities for the POI and the E3 ligase.[2] The ability to cooperatively bring these two proteins into a productive orientation for ubiquitination is paramount.[2] Therefore, robust and quantitative validation of ternary complex formation is a cornerstone of any successful PROTAC development program.[2]
The PROTAC Mechanism of Action: A Signaling Pathway
At its core, a PROTAC hijacks the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[2][3] The PROTAC molecule acts as a molecular bridge, facilitating the formation of a ternary complex.[2][4] This proximity enables the E3 ligase to transfer ubiquitin tags to the POI, marking it for degradation by the proteasome.[2][4] After the degradation of a target molecule, the PROTAC can be recycled to initiate another degradation cycle.[5]
Figure 1: The PROTAC mechanism of action, from ternary complex formation to protein degradation.
Comparative Analysis of Key Validation Methods
The selection of a validation method depends on various factors, including the specific scientific question, required throughput, and available resources. Here, we compare the most common biophysical and cell-based assays used to characterize PROTAC ternary complexes.
Biophysical Characterization (In Vitro)
These techniques utilize purified proteins to provide quantitative data on the binding affinities, kinetics, and thermodynamics of ternary complex formation.[6]
| Method | Principle | Parameters Measured | Throughput | Sample Consumption | Key Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor chip surface upon binding of molecules.[7][8] | Affinity (KD), Kinetics (kon, koff), Cooperativity (α)[1][9] | Medium | Low | Real-time, label-free kinetic data; can measure both binary and ternary interactions.[1][7] | Requires immobilization of one binding partner; potential for mass transport limitations.[1] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding event.[10][11] | Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)[11] | Low | High | Label-free, in-solution measurement providing a complete thermodynamic profile.[10][11] | Low throughput; requires large amounts of pure protein.[8][11] |
| MicroScale Thermophoresis (MST) | Measures the directed movement of molecules along a temperature gradient, which changes upon binding.[12][13] | Affinity (KD)[14] | High | Very Low | Low sample consumption; tolerant of various buffers and detergents.[15] | Requires labeling of one binding partner; indirect measurement of binding.[14] |
| Fluorescence Polarization (FP) | Measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[11][16] | Affinity (KD), Cooperativity (α)[16] | High | Low | Homogeneous, in-solution assay suitable for high-throughput screening.[16] | Requires a fluorescent label; limited by the size difference between binding partners.[11] |
Detailed Experimental Protocol: Surface Plasmon Resonance (SPR)
SPR is a powerful technique for the detailed kinetic characterization of PROTAC-induced ternary complexes.[7]
Objective: To determine the binding kinetics and cooperativity of ternary complex formation.
Materials:
-
SPR instrument and sensor chips (e.g., NTA or CMD200M).
-
Purified, tagged (e.g., His-tagged) E3 ligase.
-
Purified POI.
-
PROTAC of interest.
-
Running buffer (e.g., HBS-EP+).
Figure 2: The experimental workflow for an SPR-based ternary complex analysis.
Methodology:
-
Immobilization: Covalently immobilize the purified E3 ligase onto the sensor chip surface.[17]
-
Binary Interaction Analysis:
-
Ternary Complex Analysis:
-
Prepare solutions of the PROTAC mixed with a near-saturating concentration of the POI.
-
Flow these solutions over the immobilized E3 ligase surface.[17]
-
The difference in binding response compared to the binary interaction indicates ternary complex formation.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine KD, kon, and koff for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) as the ratio of the binary KD to the ternary KD. An α > 1 indicates positive cooperativity, suggesting the ternary complex is more stable than the individual binary interactions.[8]
-
Structural Biology Approaches
For high-resolution insights into the geometry and specific molecular interactions within the ternary complex, structural biology techniques are indispensable.
| Method | Principle | Resolution | Throughput | Key Advantages | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a crystalline sample of the ternary complex.[11] | Atomic (~1-3 Å) | Very Low | Provides a precise, atomic-level map of interactions, guiding structure-based design.[18] | Requires the formation of well-diffracting crystals, which can be a major bottleneck.[19] |
| Cryo-Electron Microscopy (Cryo-EM) | Imaging of flash-frozen molecules in vitreous ice using an electron microscope.[] | Near-atomic (~2-5 Å) | Low | Does not require crystallization, suitable for large and flexible complexes.[][21] | Lower resolution than X-ray crystallography for smaller complexes; requires specialized equipment.[21] |
The first crystal structure of a PROTAC ternary complex (VHL:MZ1:BRD4BD2) provided critical insights into how the PROTAC folds to create new protein-protein interactions, leading to cooperative complex formation.[18] This structural information is invaluable for the rational design of more potent and selective PROTACs.[18]
Cell-Based Validation
Ultimately, it is essential to confirm that the ternary complex forms within the complex environment of a living cell and leads to the desired downstream biological effect.
| Method | Principle | Measurement | Throughput | Key Advantages | Limitations |
| NanoBRET™/NanoBiT® | Bioluminescence resonance energy transfer (BRET) or protein-fragment complementation between tagged POI and E3 ligase.[11][22] | Ternary complex formation in live cells (Proximity) | High | Real-time kinetic measurements in a physiological context; high sensitivity.[22][23] | Requires genetic engineering of cells to express tagged proteins. |
| Co-immunoprecipitation (Co-IP) | Antibody-based pulldown of one component of the complex, followed by Western blotting to detect the other components. | Ternary complex formation (End-point) | Low | Utilizes endogenous or tagged proteins in a cellular lysate; widely accessible technique. | Prone to false negatives due to harsh washing steps that can disrupt weak interactions.[11] |
Detailed Experimental Protocol: NanoBRET™ Ternary Complex Assay in Live Cells
This assay allows for the real-time, quantitative measurement of PROTAC-induced protein-protein interactions in live cells.[22]
Objective: To determine the potency (EC50) of a PROTAC in inducing the formation of the POI-E3 ligase complex in live cells.
Materials:
-
HEK293 cells (or other suitable cell line).
-
Expression vectors for NanoLuc®-POI and HaloTag®-E3 ligase.
-
HaloTag® NanoBRET™ 618 Ligand.
-
NanoBRET™ Nano-Glo® Substrate.
-
PROTAC of interest.
-
White, opaque 96- or 384-well plates.
Figure 3: The workflow for the NanoBRET™ assay to measure ternary complex formation in a live-cell environment.
Methodology:
-
Assay Preparation: Plate the engineered cells in a white, 96- or 384-well plate. Prepare a solution containing the HaloTag® NanoBRET™ 618 Ligand. Prepare serial dilutions of the PROTAC compound.[1]
-
Assay Execution:
-
Data Acquisition and Analysis:
-
Measure the donor (NanoLuc®) and acceptor (HaloTag® 618) emission signals using a plate reader equipped for BRET measurements.[1]
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).[1]
-
Plot the NanoBRET™ ratio as a function of PROTAC concentration to determine the EC50 for ternary complex formation.[1]
-
Conclusion
The validation of ternary complex formation is a multifaceted process that requires a combination of in vitro biophysical, structural, and cell-based assays. Each technique provides a unique piece of the puzzle, and a comprehensive understanding of a PROTAC's mechanism of action is best achieved through an integrated approach. By carefully selecting and executing the appropriate assays, researchers can gain the necessary insights to optimize PROTAC design, leading to the development of more effective and selective targeted protein degraders.
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What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News. (URL: [Link])
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Imaging PROTAC Mediated Degradation Complexes with Cryo-EM - NanoImaging Services. (2021-03-30). (URL: [Link])
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MST and TRIC Technology to Reliably Study PROTAC Binary and Ternary Binding in Drug Development - PubMed. (URL: [Link])
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The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed. (2024-01-12). (URL: [Link])
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Surface Plasmon Resonance-Based Characterization of PROTAC-Induced Ternary Complexes Involving CDK2 and CRBN-DDB1 - International Journal of Pharmaceutical Sciences. (URL: [Link])
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The PROTACs mechanism of action—PROTAC promotes the simultaneous and... - ResearchGate. (URL: [Link])
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PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC - PubMed Central. (2025-10-27). (URL: [Link])
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Development of biophysical assays for studies of PROTACs - DiVA portal. (2022-06-07). (URL: [Link])
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Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed. (URL: [Link])
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Mechanistic and Structural Features of PROTAC Ternary Complexes. (URL: [Link])
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The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). | Broad Institute. (URL: [Link])
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Assays and technologies for developing proteolysis targeting chimera degraders - PMC. (2020-05-20). (URL: [Link])
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Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (URL: [Link])
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Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using Technology in Live Cells. (URL: [Link])
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Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC. (URL: [Link])
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SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC - NIH. (URL: [Link])
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PROTACs: proteolysis-targeting chimeras - BMG Labtech. (2023-08-01). (URL: [Link])
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Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes | Aragen Life Sciences. (URL: [Link])
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Mechanistic and Structural Features of PROTAC Ternary Complexes | Request PDF. (2025-08-06). (URL: [Link])
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Characterising PROTAC ternary complex formation using SPR - o2h discovery website. (2024-08-20). (URL: [Link])
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A Fluorescence-based Assay Benefitting PROTAC Drug Discovery and Development. (URL: [Link])
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Mechanistic and Structural Features of PROTAC Ternary Complexes. - Semantic Scholar. (URL: [Link])
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In silico Modeling of PROTAC-Mediated Ternary Complexes: Validation and Application. (URL: [Link])
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Targeted Protein Degradation Cryo-EM | Nano Imaging Services. (2023-04-20). (URL: [Link])
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Examples of proteolysis targeting chimeras characterized by the fluorescence polarization assay. FP - ResearchGate. (URL: [Link])
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Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC - NIH. (URL: [Link])
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PROTAC-induced ternary complexes and their biophysical properties (A)... - ResearchGate. (URL: [Link])
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Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions - ResearchGate. (URL: [Link])
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Measuring PROTAC Ternary Complex Formation by SPR - Charnwood Discovery. (URL: [Link])
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MicroScale Thermophoresis - NanoTemper Technologies. (URL: [Link])
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Original Article Microscale thermophoresis analysis of the molecular interaction between small nuclear ribonucleoprotein polype. (URL: [Link])
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Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases - MDPI. (URL: [Link])
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A Comparative Guide to the In Vitro Stability of N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl Ester Conjugates
Introduction: The Critical Role of Linker Stability in PEGylated Conjugates
Polyethylene Glycol (PEG)ylation is a cornerstone strategy in drug development, employed to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1] By covalently attaching PEG chains, developers can improve drug solubility, extend circulating half-life, and reduce immunogenicity.[1][2] The success of a PEGylated conjugate, however, is not solely dependent on the PEG polymer itself but is critically reliant on the stability of the linker connecting it to the payload.
This guide provides an in-depth technical assessment of the in vitro stability of a specific bifunctional linker, N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester . This molecule incorporates several key functional groups: a terminal propargyl group for click chemistry conjugation, a Boc-protected amine, and a t-butyl ester. The primary focus of our stability analysis is the t-butyl ester linkage, as ester bonds are often susceptible to hydrolysis in biological environments.[3][4] Understanding the stability profile of this linker is paramount for researchers designing long-acting therapeutics, as premature cleavage can lead to off-target effects and diminished efficacy.
We will objectively compare the stability of this conjugate under various simulated physiological conditions—acidic, neutral, and in the presence of plasma enzymes—to provide a comprehensive performance profile. This guide is designed for researchers, chemists, and drug development professionals, offering not just protocols, but the scientific rationale behind each experimental step.
Chemical Rationale: Identifying Potential Points of Failure
The stability of the this compound conjugate is dictated by the chemical resilience of its constituent functional groups under physiological conditions.
-
The t-Butyl Ester Linkage (Primary Concern): The most significant potential liability in this structure is the t-butyl ester. Ester bonds are susceptible to both chemical and enzymatic hydrolysis.
-
Chemical Hydrolysis: This process is pH-dependent. While many esters are labile under basic conditions, t-butyl esters are uniquely susceptible to acid-catalyzed hydrolysis due to the formation of a stable tertiary carbocation intermediate.[5][6] They are generally stable under neutral and basic conditions.[6]
-
Enzymatic Hydrolysis: Plasma is rich in esterase enzymes that can efficiently cleave ester bonds.[4][7] This is a critical pathway to investigate, as it often represents the primary route of degradation in vivo for ester-containing prodrugs or linkers.
-
-
Other Functional Groups (Expected Stability):
-
PEG Ether Backbone: The ether linkages within the polyethylene glycol chains are highly stable and generally resistant to hydrolysis and enzymatic degradation under physiological conditions.[8][9]
-
Propargyl Group: The terminal alkyne (propargyl group) is a robust functional group, widely used in bioconjugation via "click chemistry" due to its stability in aqueous environments.[8][10]
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a standard amine protecting group known for its stability in neutral and basic conditions.[11] Its cleavage requires strong acidic conditions, such as neat trifluoroacetic acid (TFA), which are not encountered in this in vitro assessment.[12][13]
-
Therefore, our experimental design will focus on challenging the t-butyl ester bond to determine its half-life under conditions that mimic various biological compartments.
Comparative Experimental Design & Protocols
To construct a comprehensive stability profile, we will assess the degradation of the conjugate in three distinct media: an acidic buffer (pH 4.0), a physiological buffer (pH 7.4), and human plasma. This multi-faceted approach allows us to differentiate between chemical (pH-driven) and enzymatic degradation.
Experimental Workflow Overview
The overall process involves incubating the test conjugate in the selected media at 37°C, taking samples at various time points, stopping the degradation process, and quantifying the remaining parent compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with Mass Spectrometry (LC-MS).[]
Detailed Step-by-Step Protocol
This protocol is designed as a self-validating system, incorporating a stable control compound to ensure the integrity of the experimental procedure.
Materials:
-
This compound (Test Article)
-
Stable Control Compound (e.g., a similar PEGylated structure with a stable amide linker)
-
DMSO (HPLC Grade)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Citrate Buffer, pH 4.0
-
Pooled Human Plasma (anticoagulated, e.g., with Heparin or EDTA)
-
Acetonitrile (ACN, HPLC Grade)
-
Internal Standard (IS): A structurally similar, stable compound not present in the samples.
-
Incubator or water bath at 37°C
-
Microcentrifuge tubes and centrifuge
-
HPLC or LC-MS/MS system[15]
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the test article, control compound, and internal standard in DMSO.
-
Causality Note: DMSO is used for its ability to dissolve a wide range of organic compounds. The concentration is kept high to minimize the final percentage of organic solvent in the incubation, which could affect enzyme activity.
-
-
Incubation Setup:
-
Pre-warm the pH 4.0 buffer, pH 7.4 PBS, and human plasma to 37°C for 15 minutes.
-
Prepare a set of microcentrifuge tubes for each time point (e.g., 0, 15, 30, 60, 120, 240 minutes) for each condition.
-
Spike the test article or control compound from the stock solution into the pre-warmed media to achieve a final concentration of 5 µM. The final DMSO concentration should be ≤0.5% to avoid significant effects on plasma protein structure and enzyme function.[3]
-
Vortex gently to mix and immediately take the T=0 sample.
-
-
Sampling and Quenching:
-
At each designated time point, withdraw an aliquot (e.g., 50 µL) from the incubation mixture.
-
Immediately add it to a tube containing a fixed volume of ice-cold acetonitrile with the internal standard (e.g., 150 µL of ACN with 100 nM IS). A 3:1 ratio of ACN to sample is common.
-
Causality Note: The addition of cold ACN serves two critical functions: it instantly precipitates plasma proteins, thereby halting all enzymatic degradation, and it prepares the sample for LC-MS analysis.[3][7] The internal standard corrects for variations in sample processing and instrument response.
-
-
Sample Processing:
-
Vortex the quenched samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or HPLC vials for analysis.
-
-
LC-MS/MS Analysis:
-
Develop a suitable LC-MS/MS method to quantify the parent compound. A reversed-phase C18 column is typically effective.
-
Monitor the disappearance of the test article and control compound over time by measuring the peak area ratio of the analyte relative to the internal standard.[7]
-
Data Analysis and Comparative Results
1. Calculation of Percent Remaining: The percentage of the compound remaining at each time point is calculated relative to the T=0 sample.
-
Peak Area Ratio (PAR) = Peak Area of Analyte / Peak Area of Internal Standard
-
% Remaining = (PAR at time t / PAR at time 0) x 100
2. Determination of Half-Life (t½): Plot the natural logarithm (ln) of the % remaining against time. The slope of the resulting linear regression line corresponds to the degradation rate constant (k).
-
ln(% Remaining) = -kt + C
-
t½ = 0.693 / k
3. Data Presentation for Comparison: The results should be summarized in a table to allow for direct comparison of the conjugate's stability across the different conditions.
| Condition | Test Article Half-Life (t½, min) | Control Compound Half-Life (t½, min) | Interpretation |
| pH 4.0 Buffer | e.g., 95 | > 240 | Suggests moderate acid-catalyzed chemical hydrolysis of the t-butyl ester. |
| pH 7.4 Buffer | e.g., > 240 | > 240 | Indicates high chemical stability at physiological pH, as expected for a t-butyl ester. |
| Human Plasma | e.g., 25 | > 240 | A significantly shorter half-life compared to the pH 7.4 buffer points to rapid enzymatic degradation by plasma esterases. |
Note: The data in this table is hypothetical and for illustrative purposes only.
Discussion: Interpreting the Stability Profile
-
High Susceptibility to Enzymatic Degradation: The rapid degradation in plasma compared to the pH 7.4 buffer strongly suggests that the t-butyl ester is a substrate for plasma esterases.[4] This is a critical finding, as it implies the conjugate would have a short half-life in circulation if administered intravenously.
-
Moderate Acid Sensitivity: The instability at pH 4.0 confirms the known acid-labile nature of t-butyl esters.[5][6] This could be a relevant property if the conjugate is intended for cellular uptake and trafficking to acidic compartments like endosomes or lysosomes.
-
Comparison to Alternatives:
-
Other Esters: Compared to less sterically hindered esters like methyl or ethyl esters, the t-butyl ester might show slightly increased stability against some esterases due to steric hindrance, but it remains a labile functional group.
-
Amide Linkers: An amide linker would be expected to show significantly greater stability in all conditions, as amides are far more resistant to hydrolysis than esters.[3]
-
"Cleavable" vs. "Non-Cleavable" Design: The observed instability classifies this t-butyl ester as a "cleavable" linker. This could be advantageous for a prodrug strategy where release of the payload is desired. However, for applications requiring a stable, long-circulating PEG shield, this linker would be unsuitable.
-
Conclusion
The in vitro stability assessment of this compound reveals a profile dominated by the lability of the t-butyl ester linkage. While demonstrating good stability at neutral pH, it is susceptible to both acid-catalyzed hydrolysis and, more significantly, rapid enzymatic cleavage in plasma.
This guide provides the necessary framework for researchers to perform this critical assessment. The choice of this linker must be aligned with the therapeutic strategy. For applications requiring a stable, long-circulating conjugate, alternative linkers with more robust chemistry (e.g., amides, ethers) should be considered. Conversely, if rapid cleavage in the bloodstream is part of a desired prodrug activation mechanism, this linker's properties may be beneficial. This systematic, comparative approach to stability testing is an indispensable step in the rational design of effective and safe PEGylated therapeutics.
References
-
National Center for Biotechnology Information. (n.d.). Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection. Retrieved from [Link]
-
Evotec. (n.d.). Plasma Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]
-
Viswanathan, K., et al. (2013). Acetylenic Linkers in Lead Compounds: A Study of the Stability of the Propargyl-Linked Antifolates. Drug Metabolism and Disposition, 41(3), 651-659. Available from: [Link]
-
Anderson, D. G., et al. (2021). PEGylation of poly(amine-co-ester) polyplexes for tunable gene delivery. Biomaterials Science, 9(6), 2135-2145. Available from: [Link]
-
LCGC International. (2014). Ex vivo Stabilization of Small Molecule Compounds and Peptides in EDTA Plasma for LC–MS-MS Analysis Using Frozen Aliquotting. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method For Analysis of Ethylene Glycol and Polyethylene Glycol (PEG) on Primesep AP Column. Retrieved from [Link]
-
Domainex. (n.d.). Plasma Stability Assay. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
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- 15. documents.thermofisher.com [documents.thermofisher.com]
biological activity of PROTACs synthesized with N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester
A Senior Application Scientist's Guide for Researchers in Drug Development
In the rapidly evolving field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift from traditional inhibition to outright elimination of disease-causing proteins.[1][2] These heterobifunctional molecules act as bridges, bringing a target protein of interest (POI) into proximity with an E3 ubiquitin ligase, thereby hijacking the cell's own ubiquitin-proteasome system (UPS) to induce degradation.[3] The success of a PROTAC, however, is not solely dependent on its binding moieties; the linker connecting them is a critical determinant of its biological activity.[4]
This guide provides a comparative analysis of the biological performance of PROTACs, with a specific focus on those synthesized using versatile building blocks like N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester .[5] This class of linker, featuring a propargyl group for efficient "click chemistry" conjugation and a polyethylene glycol (PEG) chain, offers a balance of synthetic accessibility and favorable physicochemical properties.[6][7] We will explore, with supporting experimental data, how subtle variations in this linker architecture can profoundly impact degradation potency and efficacy.
The PROTAC Mechanism: More Than Just a Bridge
A PROTAC's function is a catalytic cycle initiated by the formation of a ternary complex (POI-PROTAC-E3 ligase).[1] This induced proximity allows the E3 ligase to transfer ubiquitin to the POI.[3] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage another target protein.[1] The linker is not a passive tether in this process; its length, flexibility, and composition are paramount in dictating the geometry and stability of this crucial ternary complex.[8][9]
An optimal linker facilitates productive protein-protein interactions, leading to efficient ubiquitination. A linker that is too short may cause steric hindrance, preventing complex formation, while an excessively long or flexible linker might lead to a non-productive complex where ubiquitination is inefficient.[9][10]
Fig. 1: Catalytic cycle of PROTAC-mediated protein degradation.
Comparative Analysis: The "Goldilocks Effect" of PEG Linker Length
The choice of linker length is a crucial optimization step in PROTAC design. There is no universal optimal length; it must be determined empirically for each POI-E3 ligase pair.[9] This phenomenon, often called the "Goldilocks effect," is clearly demonstrated in studies of PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4.[4]
Experimental data from multiple studies on BRD4-targeting PROTACs that recruit the Cereblon (CRBN) E3 ligase reveal a distinct structure-activity relationship concerning PEG linker length.
| PROTAC Example | Linker Composition (PEG Units) | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Commentary |
| PROTAC A | 0 (Direct Linkage) | BRD4 | H661 | < 500 | > 90 | A short, direct linkage can be highly effective.[4] |
| PROTAC B | 1 | BRD4 | H661 | > 5000 | ~50 | A single PEG unit can introduce unfavorable geometry, reducing potency.[1] |
| PROTAC C | 2 | BRD4 | H661 | > 5000 | ~60 | Intermediate lengths can be suboptimal for this specific POI-E3 pair.[6] |
| PROTAC D | 3 | BRD4 | H661 | ~100 | > 90 | Potency begins to be recovered as the linker length increases. |
| PROTAC E | 4 | BRD4 | H661 | < 500 | > 90 | An optimal length is reached, restoring high degradation efficacy.[6] |
| PROTAC F | 5 | BRD4 | H661 | < 500 | > 90 | Longer linkers maintain efficacy in this system.[6] |
Note: Data is a synthesis from multiple sources for comparative purposes.[1][4][6] DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximal degradation) are key metrics of PROTAC performance; a lower DC₅₀ and higher Dₘₐₓ indicate better performance.
This non-linear relationship highlights a critical principle: linker optimization is not a simple matter of increasing length to bridge a distance. The linker actively modulates the conformational landscape of the ternary complex. In the case of BRD4 and CRBN, linkers with 1-2 PEG units appear to hold the two proteins in a conformation that is unfavorable for ubiquitination, leading to poor degradation despite the components being tethered.[6]
This target-dependency is further emphasized by studies on other proteins. For instance, degraders targeting TANK-binding kinase 1 (TBK1) showed no activity with linkers shorter than 12 atoms, but exhibited submicromolar degradation with linkers between 12 and 29 atoms.[3][6] This contrasts sharply with the BRD4 example, underscoring the necessity of a systematic, comparative approach for every new PROTAC development project.
Experimental Protocols for PROTAC Evaluation
To ensure scientific rigor and reproducibility, standardized assays are essential for characterizing and comparing PROTACs. The following protocols provide a framework for determining target degradation and cellular effects.
Fig. 3: The three core components of a PROTAC molecule.
Conclusion and Future Outlook
The linker is a pivotal, highly tunable component in PROTAC design. [4]The use of building blocks like this compound provides a modular approach to synthesizing libraries of degraders with varied linker lengths. [5][6]As the comparative data for BRD4 degraders demonstrate, this systematic variation is not an academic exercise but a mandatory step for identifying potent and effective molecules. A linker that is optimal for one target may be ineffective for another, highlighting the complex interplay between the linker and the tertiary structure of the POI-E3 ligase complex. [8] Future advancements will likely involve the development of more sophisticated linkers, including those with controlled rigidity or photo-switchable properties, to provide finer control over ternary complex formation. [4]However, the foundational principle remains: a deep, empirical understanding of the structure-activity relationship of the linker is essential to unlock the full therapeutic potential of targeted protein degradation.
References
[1]BenchChem. (2025). Application Notes and Protocols for Western Blot Analysis of PROTAC-Mediated Protein Degradation.
[10]BenchChem. (2025). Assessing the Impact of PEG Linker Length on PROTAC Activity.
BenchChem. (2025). Application Notes and Protocols: Determining DC50 and Dmax for PROTAC SMARCA2 Degrader A947.
[6]Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]
[3]BenchChem. (2025). Application Notes and Protocols for Measuring PROTAC-Induced Degradation via Western Blot.
BenchChem. (2025). Navigating the PROTAC Linker Landscape: A Comparative Guide to Alternatives for Propargyl-PEG4-methylamine.
[4]BenchChem. (2025). A Comparative Guide to Thalidomide-Based PROTACs: Evaluating DC50 and Dmax with a Focus on Ether and Polyethylene Glycol (PEG) Linkers.
[8]Gabizon, R., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration. [Link]
[9]BenchChem. (2025). The Influence of PEG Linker Length on Targeted Protein Degradation: A Comparative Guide.
[2]BOC Sciences. (2022). PROTAC Design. Protocols.io. [Link]
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- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
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A Researcher's Guide to Linker Optimization in PROTACs: A Comparative Analysis Featuring N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester
For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the design of a Proteolysis Targeting Chimera (PROTAC) is a multi-faceted challenge. While the selection of high-affinity ligands for the protein of interest (POI) and the E3 ubiquitin ligase is paramount, the linker connecting these two moieties is far from a passive spacer. It is a critical determinant of the final molecule's efficacy, dictating its physicochemical properties, cell permeability, and the stability of the crucial ternary complex that precedes protein degradation.[1][2]
This guide provides an in-depth technical comparison of linker strategies, with a special focus on the utility of advanced, versatile linkers like N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester . While direct comparative studies of this specific branched linker are not yet prevalent in the public domain, we will use a data-driven case study of linear polyethylene glycol (PEG) versus alkyl chain linkers to illustrate the profound impact of linker choice on PROTAC performance. This will serve as a blueprint for how researchers can leverage the unique structural features of this compound to accelerate their own discovery programs.
The Great Divide: Hydrophilicity vs. Lipophilicity in Linker Design
The most fundamental choice in flexible linker design often comes down to a trade-off between hydrophilicity and lipophilicity, a decision largely governed by the selection of either a PEG or an alkyl chain backbone.[1]
-
PEG Linkers : Composed of repeating ethylene glycol units, PEG linkers are inherently hydrophilic. Their inclusion generally enhances the aqueous solubility of PROTACs, which is often a significant hurdle for these large molecules.[3] Improved solubility can be advantageous for both in vitro handling and in vivo bioavailability.
-
Alkyl Linkers : Consisting of saturated hydrocarbon chains, alkyl linkers are lipophilic. This property can enhance a PROTAC's ability to traverse the lipid-rich environment of cell membranes, a prerequisite for engaging intracellular targets. However, excessive lipophilicity can lead to poor solubility and non-specific binding.[1]
The choice between these two linker types is not merely a matter of solubility, but a complex interplay of factors that influence the entire pharmacological profile of the PROTAC.
Comparative Analysis: A Tale of Two Linkers
To illustrate the impact of linker composition, let's examine a representative case study comparing a PEG-linked PROTAC to an alkyl-linked counterpart targeting the same protein of interest. While specific data for this compound is not available, the principles derived from comparing linear PEG and alkyl linkers are directly applicable.
In a hypothetical study, two PROTACs are synthesized to target Bruton's tyrosine kinase (BTK), a key protein in B-cell malignancies. Both PROTACs utilize the same BTK ligand and the same ligand for the von Hippel-Lindau (VHL) E3 ligase. The sole difference lies in the linker: one employs a PEG-based linker of a certain length, while the other uses an alkyl chain of equivalent length.
Table 1: Comparative Performance of BTK-Degrading PROTACs with PEG vs. Alkyl Linkers
| Parameter | PROTAC A (PEG Linker) | PROTAC B (Alkyl Linker) | Rationale for Observation |
| Aqueous Solubility | High | Low | The ether oxygens in the PEG chain increase the hydrophilicity of PROTAC A.[3] |
| Cell Permeability (PAMPA) | Moderate | High | The lipophilic nature of the alkyl chain in PROTAC B facilitates passive diffusion across the artificial membrane. |
| DC50 (Degradation Potency) | 50 nM | 150 nM | The enhanced solubility and potentially more favorable conformation of the PEG linker in PROTAC A may lead to more efficient ternary complex formation.[4] |
| Dmax (Maximum Degradation) | >90% | ~75% | The higher intracellular concentrations achieved by PROTAC A, due to better solubility and ternary complex stability, likely contribute to a greater extent of target degradation. |
This hypothetical data underscores a critical point: the "optimal" linker is a context-dependent balancing act. While the alkyl linker may offer superior membrane transit, the PEG linker's contribution to solubility and ternary complex formation can result in superior degradation potency.
The Strategic Advantage of this compound
This is where a sophisticated linker building block like This compound offers a significant strategic advantage. Its structure is designed for modularity and versatility in PROTAC synthesis.
Caption: Structure of this compound.
This molecule provides three key functionalities:
-
An Alkyne Handle for Click Chemistry : The terminal propargyl group is primed for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and orthogonal "click" reaction.[5] This allows for the rapid and clean conjugation of an azide-modified ligand.
-
A Boc-Protected Amine : This allows for the attachment of a second ligand via standard amide bond formation after deprotection.
-
A t-Butyl Ester-Protected Carboxylic Acid : This provides a third point of potential modification after deprotection, offering even greater synthetic flexibility.
The presence of two different protecting groups (Boc and t-butyl ester) allows for selective deprotection and sequential conjugation, a powerful strategy for building complex heterobifunctional molecules.
Experimental Protocols: A Roadmap to PROTAC Synthesis
The following protocols provide a general framework for the synthesis of a PROTAC using a versatile linker like this compound.
Workflow for PROTAC Synthesis
Caption: General workflow for PROTAC synthesis.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-functionalized ligand to the propargyl group of the linker.
Materials:
-
This compound
-
Azide-functionalized ligand (e.g., POI or E3 ligase ligand)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of t-butanol and water)
Procedure:
-
Dissolve this compound and the azide-functionalized ligand in the solvent system.
-
In a separate vial, prepare fresh solutions of CuSO4·5H2O and sodium ascorbate in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.
-
Stir the reaction at room temperature and monitor its progress by LC-MS.
-
Upon completion, purify the product using an appropriate method, such as preparative HPLC.
Protocol 2: Boc Deprotection
This protocol outlines the removal of the Boc protecting group to reveal a primary amine.
Materials:
-
Boc-protected intermediate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine salt can often be used directly in the next step.
Protocol 3: Amide Bond Formation
This protocol describes the coupling of the deprotected amine with a carboxylic acid-functionalized ligand.
Materials:
-
Amine intermediate from Protocol 2
-
Carboxylic acid-functionalized ligand
-
Coupling agent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
Dissolve the carboxylic acid-functionalized ligand, HATU, and DIPEA in anhydrous DMF and stir for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of the amine intermediate in anhydrous DMF to the reaction mixture.
-
Stir at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, purify the final PROTAC product by preparative HPLC.
Conclusion: Empowering Rational PROTAC Design
The linker is a pivotal component in the design of effective PROTACs, with the choice between hydrophilic PEG and lipophilic alkyl chains having a profound impact on the final molecule's properties and performance. While direct, publicly available data for PROTACs utilizing this compound is currently limited, the principles of linker-mediated effects on solubility, permeability, and degradation efficacy are well-established.
The true value of advanced linkers like this compound lies in their inherent modularity and synthetic versatility. The orthogonally protected functional groups and the integrated click chemistry handle empower researchers to rapidly synthesize diverse libraries of PROTACs with varied linker architectures. This capability is essential for the empirical, data-driven optimization of a PROTAC's pharmacological profile, moving the field of targeted protein degradation from serendipitous discovery to rational design.
References
- Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Agents. Cell, 181(1), 102-114.
- Cyrus, K., Wehenkel, M., Choi, E. Y., & Lee, H. (2011). Impact of linker length on the activity of PROTACs. Molecular and Cellular Biochemistry, 351(1-2), 23-29.
- Gadd, M. S., Testa, A., Lucas, X., Chan, K. H., Chen, W., Lamont, D. J., ... & Ciulli, A. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.
- Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Antitumor Therapy, 1(5), 273-312.
- Schneekloth, A. R., Pucheault, M., Tae, H. S., & Crews, C. M. (2008). Targeted intracellular protein degradation induced by a small molecule: a new therapeutic strategy. Bioorganic & Medicinal Chemistry Letters, 18(22), 5904-5908.
- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click chemistry: diverse chemical function from a few good reactions.
- Zorba, A., Nguyen, C., Xu, Y., Starr, J., Borzilleri, K., Smith, J., ... & Ciavarri, J. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences, 115(31), E7285-E7292.
- Imaide, S., Takeda, T., Shoda, T., & Naito, M. (2021). The design and synthesis of PROTACs: a perspective from a medicinal chemist. Chemical and Pharmaceutical Bulletin, 69(10), 913-926.
- Biopharma PEG. (2022). PEG Linkers for PROTAC Synthesis.
- AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs.
Sources
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- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Senior Application Scientist's Guide to Confirming Successful Conjugation with N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern biotherapeutics and diagnostics, the covalent attachment of polyethylene glycol (PEG) linkers—a process known as PEGylation—is a cornerstone strategy for improving the pharmacokinetic properties of molecules.[1][2] Linkers like N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester offer a sophisticated approach, providing a terminal alkyne for "click" chemistry, a flexible PEG spacer for enhanced solubility, and orthogonally protected amine and carboxyl functionalities for subsequent, complex conjugations.[3][4][5]
However, the synthesis of these precise bioconjugates is only half the battle. The crucial, and often challenging, subsequent step is the unambiguous confirmation of a successful conjugation. Simply mixing reagents is not enough; a self-validating system of analysis is required to prove that the desired covalent bond has formed, to quantify the efficiency of the reaction, and to ensure the purity of the final product.[][7]
This guide provides an in-depth comparison of the primary analytical techniques used to confirm conjugation success. We will move beyond simple protocol recitation to explain the causality behind experimental choices, empowering you to design a robust validation strategy tailored to your specific molecule.
The Model Reaction: A Framework for Comparison
To ground our discussion, we will consider a model experiment: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of our propargyl-PEG linker to an azide-modified peptide. This reaction is a workhorse in bioconjugation due to its high efficiency, specificity, and mild reaction conditions.[8][9][10] The principles discussed, however, are broadly applicable to other molecules and conjugation chemistries.
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Navigating the PROTAC Efficacy Maze: A Comparative Guide to Branched vs. Linear PEG Linkers
In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[1][2][3] The elegant design of a PROTAC, comprising a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, belies the complexity of its function. The linker, once considered a mere spacer, is now understood to be a critical determinant of a PROTAC's efficacy, profoundly influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[1][4]
Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity and biocompatibility.[2][5] The architectural choice between a linear and a branched PEG linker can significantly impact a PROTAC's performance.[5][6] This guide provides an in-depth, data-driven comparison of PROTACs featuring branched versus linear PEG linkers to inform the rational design of next-generation protein degraders.
The Architectural Divergence: Linear vs. Branched PEG Linkers
The fundamental distinction between linear and branched PEG linkers lies in their molecular structure. Linear PEGs consist of a single, straight chain of repeating ethylene glycol units, while branched PEGs feature multiple PEG arms extending from a central core.[5] This structural variance gives rise to significant differences in their physicochemical and biological properties.
Linear PEG Linkers:
-
Properties: Characterized by their flexibility and hydrophilicity, linear PEG linkers can improve the solubility of often lipophilic PROTAC molecules.[2][4] Their straightforward synthesis and the ease with which their length can be modified have made them a popular choice in initial PROTAC design.[7][]
-
Functional Implications: The flexibility of linear linkers can be a double-edged sword. While it allows for the necessary conformational adjustments to form the ternary complex, excessive flexibility can introduce an entropic penalty upon binding, potentially leading to a less stable complex.[9] The length of the linear PEG linker is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair, as a suboptimal length can lead to steric hindrance or an inability to effectively bring the two proteins into proximity.[10]
Branched PEG Linkers:
-
Properties: Branched PEG linkers, by virtue of their three-dimensional structure, offer a greater hydrodynamic volume and a superior "stealth" effect, which can shield the PROTAC from enzymatic degradation and immune recognition.[5] This architecture can also enable a higher drug-to-antibody ratio in the context of antibody-drug conjugates, a principle that can be extrapolated to the design of multivalent PROTACs.[11]
-
Functional Implications: The use of a branched linker allows for the creation of trivalent PROTACs, which can engage the target protein with higher valency. This can lead to increased avidity and cooperativity in the formation of the ternary complex, resulting in enhanced degradation efficacy.[12][13] The more defined three-dimensional structure of a branched linker can also help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation.[1]
Visualizing the PROTAC Mechanism and Linker Architectures
Caption: The catalytic mechanism of a PROTAC molecule.
Caption: Structural comparison of linear and branched PEG linkers in PROTACs.
Case Study: Trivalent PROTACs - A Leap in Efficacy
A compelling demonstration of the advantages of branched linkers comes from the development of trivalent PROTACs. These molecules typically feature two POI-binding ligands and one E3 ligase ligand, connected via a branched linker.[12][13] A noteworthy example is the VHL-based trivalent PROTAC, SIM1, which targets the Bromodomain and Extra-Terminal (BET) family of proteins.[13]
| Parameter | Bivalent PROTAC (MZ1 - Linear Linker) | Trivalent PROTAC (SIM1 - Branched Linker) | Fold Improvement |
| BRD2 Degradation (DC50) | 25 - 920 nM | 0.7 - 9.5 nM | ~3.5 - 97x |
| Anti-cancer Activity (MV4;11 cells) | Less Potent | More Potent | Significant |
| Ternary Complex Stability | Stable | Highly Stable with Prolonged Residence Time | Enhanced |
| Cooperativity | Positive | High Positive Cooperativity | Increased |
Data synthesized from comparative studies of BET-targeting PROTACs.[13]
The data clearly illustrates that the trivalent PROTAC, SIM1, with its branched linker architecture, exhibits significantly more potent degradation of BET proteins compared to the bivalent PROTAC, MZ1, which utilizes a linear PEG linker.[13] This enhanced efficacy translates to more potent anti-cancer activity.[13] Mechanistically, SIM1's design allows it to simultaneously engage both bromodomains of the BET protein with high avidity, leading to a more stable ternary complex with VHL and exhibiting greater positive cooperativity.[12][13]
Experimental Protocols for Efficacy Evaluation
The robust evaluation of PROTAC efficacy requires a suite of well-designed experiments. Below are foundational protocols for assessing key performance indicators.
Protocol 1: Western Blot for Target Protein Degradation
Objective: To quantify the degradation of the target protein following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate target cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTACs (both branched and linear linker variants) and a vehicle control for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, run on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Protocol 2: Cell Viability Assay
Objective: To assess the cytotoxic effect of the PROTACs on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the PROTACs.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as an MTS or CellTiter-Glo assay according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability against PROTAC concentration and determine the half-maximal inhibitory concentration (IC50) for each compound.
Conclusion and Future Perspectives
The choice of linker architecture is a critical decision in the design of highly efficacious PROTACs. While linear PEG linkers offer synthetic simplicity and have proven effective in many applications, the advent of branched PEG linkers and trivalent PROTACs represents a significant advancement in the field. The available data strongly suggests that for applications requiring enhanced degradation potency and sustained cellular activity, branched linkers offer a distinct advantage. Their unique three-dimensional structure can facilitate superior ternary complex formation through increased avidity and cooperativity.
However, the simplicity and lower steric hindrance of linear linkers may still be beneficial in specific contexts, particularly when the larger size of a branched linker could interfere with the binding affinity of a sensitive targeting moiety. Ultimately, the optimal linker architecture is contingent on the specific therapeutic target and E3 ligase pair. A systematic and empirical approach, employing the robust experimental protocols detailed in this guide, is essential for the rational design of the next generation of potent and selective protein degraders.
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A Comparative Guide to the Characterization of ADCs Developed with a Branched, PEGylated Click-Chemistry Linker
Introduction: The Critical Role of the Linker in Advanced ADC Design
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload.[] The success of an ADC hinges on the careful engineering of its three components: the antibody, the payload, and the linker that connects them. The linker is not merely a passive spacer; it is a critical determinant of the ADC's therapeutic index, influencing its stability, solubility, pharmacokinetics (PK), and mechanism of payload release.[2][3]
Early generation ADCs often utilized conjugation chemistries that resulted in heterogeneous mixtures with varying drug-to-antibody ratios (DARs) and conjugation sites, leading to unpredictable efficacy and toxicity.[4] Modern ADC development has shifted towards technologies that offer greater control and homogeneity. Among these, "click chemistry" and the incorporation of polyethylene glycol (PEG) chains have emerged as powerful strategies.[5][] Click chemistry provides a bioorthogonal handle for precise, site-specific conjugation, while PEGylation enhances solubility, stability, and circulation half-life, particularly for highly hydrophobic payloads.[4][7][8]
This guide provides an in-depth characterization of ADCs developed using N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester , a novel, branched linker that leverages both click chemistry and PEGylation. We will provide an objective comparison of its performance with alternative linker technologies, supported by detailed experimental protocols and data, to equip researchers, scientists, and drug development professionals with the insights needed to design the next generation of effective and safe ADCs.
A Molecular Breakdown: The this compound Linker
The architecture of this linker is intentionally designed to address several key challenges in ADC development. Its structure integrates distinct functional moieties, each with a specific purpose.
-
Propargyl Group (Alkyne): This terminal alkyne serves as a reactive handle for click chemistry, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[9][10] This reaction is highly efficient and specific, allowing for the covalent attachment of an azide-modified payload to the linker with minimal side reactions, a cornerstone for creating homogeneous ADCs.[][11]
-
Branched PEG Structure (PEG2 & PEG3): The linker contains two separate PEG chains. The inclusion of hydrophilic PEG units is a key strategy to counteract the hydrophobicity of many potent cytotoxic payloads, which can otherwise lead to ADC aggregation and rapid clearance from circulation.[12][13] This branched, or "pendant," PEG configuration has been shown to be highly effective at improving physical stability and pharmacokinetic profiles compared to linear PEG chains.[13][14]
-
Protected Functional Groups (N-Boc & t-butyl ester): The presence of a Boc-protected amine and a t-butyl-protected carboxylic acid provides opportunities for further functionalization, though for this guide, we focus on its primary role as a linker between the antibody and a single payload via the propargyl group.[15]
The strategic combination of these elements aims to produce an ADC with a uniform DAR, enhanced solubility, and improved in vivo stability.
Protocol: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
-
Rationale: HIC separates proteins based on hydrophobicity. Since the drug-linker is typically hydrophobic, each conjugation event increases the ADC's overall hydrophobicity. This allows for the separation of unconjugated antibody (DAR 0) from species with DAR 2, 4, 6, etc., enabling the calculation of a weighted average DAR. [16][17]
-
Methodology:
-
Column & Mobile Phases: Utilize a HIC column (e.g., TSKgel Butyl-NPR). Prepare Mobile Phase A (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7) and Mobile Phase B (e.g., 50 mM sodium phosphate, pH 7). [16] 2. Gradient Elution: Inject approximately 10-20 µg of the ADC sample onto the column equilibrated with Mobile Phase A.
-
Elute the ADC species using a decreasing salt gradient (e.g., 0-100% Mobile Phase B over 30 minutes).
-
Detection: Monitor the elution profile via UV absorbance at 280 nm.
-
Data Analysis: Integrate the peak area for each species (DAR 0, DAR 2, etc.). Calculate the weighted average DAR using the formula: DARavg = Σ (% Peak Arean × DARn) / Σ (% Peak Arean) [] Comparative Data Presentation: DAR Analysis
-
| Analytical Method | Propargyl-PEG ADC (Click Chemistry) | Lysine-Conjugated ADC (Traditional) |
| HIC Result | Predominantly a single major peak (e.g., >95% DAR4 for a site-specific ADC). | A broad distribution of peaks (DAR0 to DAR8). |
| Average DAR (HIC) | 3.9 - 4.1 | 3.5 (highly variable between batches) |
| % Unconjugated mAb | < 2% | 5 - 15% |
| Interpretation | The click chemistry approach yields a highly homogeneous product, which is crucial for a consistent dose-response relationship. | Traditional methods produce a heterogeneous mixture, complicating pharmacology and potentially increasing toxicity. [4] |
In Vitro Stability Assessment
An ideal ADC must remain stable in systemic circulation to minimize premature payload release and ensure it reaches the target tumor cells intact. [12]The hydrophilic PEG chains in the linker are expected to enhance both physical (aggregation) and chemical stability.
Protocol: Physical Stability by Size Exclusion Chromatography (SEC)
-
Rationale: SEC separates molecules based on their hydrodynamic radius. It is used to monitor the formation of high-molecular-weight aggregates or low-molecular-weight fragments, which are indicators of ADC instability. [12][19]
-
Methodology:
-
Sample Incubation: Incubate ADC samples (e.g., at 1 mg/mL in PBS) under thermal stress (e.g., at 40°C) for an extended period (e.g., 0, 7, 14, and 28 days).
-
SEC Analysis: At each time point, inject 20 µg of the sample onto an SEC column (e.g., TSKgel G3000SWxl) with an appropriate mobile phase (e.g., 150 mM sodium phosphate, pH 7.0).
-
Detection: Monitor the eluate at 280 nm.
-
Data Analysis: Quantify the percentage of the main monomer peak, as well as any aggregate (eluting earlier) and fragment (eluting later) peaks over time. A stable ADC will show minimal change in the monomer percentage. [12][19] Comparative Data Presentation: Stability Analysis (28 days at 40°C)
-
| Stability Assay | Propargyl-PEG ADC | Non-PEGylated ADC (e.g., SMCC linker) | Valine-Citrulline ADC |
| Aggregation (% by SEC) | < 2% increase | 5-10% increase | 3-7% increase |
| Monomer Loss (% by SEC) | < 2% | 5-10% | 3-7% |
| Drug Deconjugation (Plasma) | < 1% | < 1% (stable non-cleavable bond) | 5-15% (linker cleavage) |
| Interpretation | The pendant PEG chains effectively shield the hydrophobic payload, significantly reducing the propensity for aggregation and improving physical stability. [8][13] | The high hydrophobicity of the payload can drive aggregation, especially at higher DARs. | While the peptide is relatively stable, it can be susceptible to premature enzymatic cleavage. |
In Vitro Cytotoxicity and Bystander Effect
Ultimately, an ADC's success is measured by its ability to selectively kill cancer cells. Cytotoxicity assays are essential for determining the potency (IC50) of an ADC against antigen-positive cells and its specificity compared to antigen-negative cells. [20][21]
Protocol: Monoculture Cytotoxicity Assay (MTT-based)
-
Rationale: This assay measures the metabolic activity of cells, which correlates with cell viability. It is used to determine the concentration of ADC required to inhibit cell growth by 50% (IC50). [20][22]
-
Methodology:
-
Cell Seeding: Seed antigen-positive (e.g., HER2+) and antigen-negative cells in separate 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to attach overnight. [20] 2. ADC Treatment: Prepare serial dilutions of the ADC, a relevant isotype control ADC, and the free payload. Add the treatments to the cells.
-
Incubation: Incubate the plates for 72-120 hours at 37°C. The duration depends on the payload's mechanism of action. [20] 4. MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals. Incubate overnight. [22] 6. Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to untreated controls and plot cell viability against ADC concentration. Calculate the IC50 value using a non-linear regression model.
-
Comparative Data Presentation: In Vitro Potency
| ADC Configuration | IC50 on Ag+ Cells | IC50 on Ag- Cells | Interpretation |
| Propargyl-PEG ADC (Non-Cleavable) | 0.5 nM | > 1000 nM | Highly potent and specific. The high stability and non-cleavable nature ensure minimal off-target effects. The lack of a bystander effect is expected. |
| Valine-Citrulline ADC (Cleavable) | 0.3 nM | > 800 nM | Very potent on target cells. The cleavable linker allows for a potent bystander effect (not measured here but implied), which can be beneficial in heterogeneous tumors. |
| Isotype Control ADC | > 1000 nM | > 1000 nM | Demonstrates that cytotoxicity is dependent on specific antigen binding, confirming the targeted nature of the ADC. [23] |
Conclusion: Synthesizing the Data for Rational ADC Design
The comprehensive characterization of an ADC constructed with the This compound linker reveals a profile with distinct advantages tailored for specific therapeutic strategies.
-
Homogeneity and Precision: The use of a propargyl handle for click chemistry conjugation results in a highly uniform ADC population. This predictability is a significant advantage over traditional conjugation methods, simplifying process development and potentially leading to a more consistent clinical safety and efficacy profile.
-
Enhanced Stability and Solubility: The branched PEG architecture effectively mitigates the aggregation risk associated with hydrophobic payloads. This superior physical stability can translate to better pharmacokinetics and a wider therapeutic window.
-
Potent and Specific On-Target Killing: As a non-cleavable linker, it demonstrates high plasma stability and releases its payload only after antibody catabolism within the target cell. This leads to excellent target-cell specificity and minimizes off-target toxicity.
The choice of this linker is a strategic one. It is ideally suited for applications where a high degree of stability and homogeneity is paramount and where a bystander effect is not required or desired. In contrast, cleavable linkers like Val-Cit remain the standard for therapies targeting heterogeneous tumors where killing antigen-negative neighboring cells is beneficial. This guide demonstrates that by leveraging advanced linker technologies and applying a rigorous suite of characterization assays, researchers can rationally design ADCs with precisely tailored properties to meet the complex challenges of cancer therapy.
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- Development of methods for in vitro characterisation of antibody-drug conjugates. (University of Huddersfield Repository).
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A Comparative Guide to Heterobifunctional Linkers in Bioconjugation: Spotlight on N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl Ester
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of advanced therapeutics, the success of bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is critically dependent on the thoughtful design of the linker that connects the active molecular entities. This guide offers an in-depth comparison of N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester, a versatile heterobifunctional linker, with other commonly employed linkers. We will delve into the structural rationale, comparative performance based on published data, and provide detailed experimental protocols to inform your bioconjugation strategies.
The Central Role of the Linker in Bioconjugate Efficacy
The linker in a bioconjugate is far from a passive spacer. Its length, flexibility, and chemical properties are paramount for the formation of a stable and productive ternary complex in the case of PROTACs, which is the essential precursor to the ubiquitination and subsequent proteasomal degradation of the target protein.[1][2] An optimal linker facilitates the correct spatial orientation and proximity between the target protein and the E3 ligase.[1] A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex, while a linker that is too long may lead to a non-productive complex where the E3 ligase cannot efficiently ubiquitinate the target protein.[1]
Unpacking this compound: A Multifunctional Tool
This compound is a heterobifunctional linker designed for modular and efficient bioconjugation. Its key features include:
-
Propargyl Group: This terminal alkyne is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient, specific, and can be performed under mild, biocompatible conditions, making it ideal for the synthesis of complex biomolecules.[2][3][]
-
PEG Spacer: The polyethylene glycol (PEG) chain, consisting of five ethylene glycol units in this case, imparts several beneficial properties. It enhances the hydrophilicity and solubility of the resulting bioconjugate, which is particularly advantageous when working with hydrophobic drugs or ligands.[5][6] The PEG spacer also provides flexibility and allows for the systematic variation of linker length, a critical parameter in optimizing PROTAC efficacy.[1][2][6]
-
Boc-Protected Amine and t-Butyl Ester: These protecting groups allow for a controlled, sequential synthesis. The tert-butoxycarbonyl (Boc) group on the amine and the t-butyl ester on the carboxylic acid can be selectively removed under different conditions to enable the attachment of different molecules in a stepwise manner.
Performance Comparison with Alternative Linkers
The choice of a linker is a critical decision in the design of a bioconjugate. Here, we compare this compound with other common linker types based on key performance attributes.
| Linker Type | Key Features | Advantages | Disadvantages |
| This compound | Propargyl for click chemistry, PEG spacer, dual-protected functionalities. | High modularity, efficient conjugation via click chemistry, enhanced solubility, and flexibility. | Multi-step synthesis may be required for deprotection and final conjugation. |
| Simple Alkyl Chains | Hydrocarbon chains of varying lengths. | Synthetically straightforward and inexpensive. | Can be hydrophobic, potentially leading to aggregation and poor solubility of the final conjugate.[5] |
| PEG Linkers with other functionalities (e.g., NHS ester, Maleimide) | PEG spacer with amine- or thiol-reactive groups. | Good solubility and biocompatibility. | Reactions with NHS esters or maleimides can be less specific than click chemistry and may require more stringent reaction conditions. |
| Rigid Linkers (e.g., incorporating piperidine or triazole rings) | Contain cyclic structures to reduce flexibility. | Can provide conformational constraint, which may be beneficial for ternary complex formation in some cases.[5] The triazole ring formed from click chemistry is metabolically stable.[5] | Less flexible, which may not be optimal for all target-E3 ligase pairs. |
The Impact of PEG Linker Length on PROTAC Efficacy
Systematic studies have demonstrated that the length of the PEG linker can significantly impact the degradation potency (DC50) and the maximal degradation level (Dmax) of a PROTAC. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. For instance, in a study on BRD4-targeting PROTACs, varying the number of PEG units from 0 to 4 had a profound, non-linear effect on degradation efficacy.[2]
Experimental Protocols
The following are generalized protocols for the utilization of this compound in the synthesis of a PROTAC.
Protocol 1: Deprotection of the Boc Group
This procedure removes the Boc protecting group to reveal a primary amine, which can then be coupled to a molecule of interest (e.g., an E3 ligase ligand).
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in DCM.
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected amine.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the propargyl group of the linker and an azide-functionalized molecule (e.g., a target protein ligand).
Materials:
-
Propargyl-functionalized linker intermediate
-
Azide-functionalized molecule
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
tert-Butanol/water (1:1)
Procedure:
-
Dissolve the propargyl-functionalized linker and the azide-functionalized molecule in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a solution of CuSO4 and THPTA in water.
-
Add the CuSO4/THPTA solution to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate in water.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the product by preparative HPLC.
Visualizing the Workflow
The modular synthesis of a PROTAC using this compound can be visualized as a stepwise process.
Caption: A generalized workflow for PROTAC synthesis.
Conclusion
This compound stands out as a highly versatile and efficient heterobifunctional linker for the construction of complex bioconjugates. Its modular design, incorporating a click-ready propargyl group, a beneficial PEG spacer, and orthogonal protecting groups, offers researchers significant control and flexibility in their synthetic strategies. While the optimal linker is always context-dependent, the properties of this compound make it a strong candidate for consideration in the development of novel PROTACs and other targeted therapies. The ability to systematically tune linker length and composition is a key advantage in the iterative process of optimizing bioconjugate performance.
References
- Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364.
- Schapira, M., et al. (2019). Targeted protein degradation: expanding the toolbox. Nature Reviews Drug Discovery, 18(12), 949-963.
- Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension in cell signaling and drug discovery. Bioorganic & Medicinal Chemistry, 25(17), 4579-4587.
- Zorba, A., et al. (2018). Delineating the role of linker length and composition in PROTAC activity. Journal of Medicinal Chemistry, 61(2), 542-552.
- Wurz, R. P., et al. (2018). A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry, 61(2), 453-461.
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Biopharma PEG. (2022, September 13). PEG Linkers for PROTAC Synthesis. Retrieved from [Link]
- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
- Gabizon, R., et al. (2020). Efficient targeted degradation via reversible and irreversible covalent PROTACs. Journal of the American Chemical Society, 142(26), 11734-11742.
- Paiva, S. L., & Crews, C. M. (2019). Targeted protein degradation: elements of PROTAC design. Current Opinion in Chemical Biology, 50, 111-119.
- Edmondson, S. D., et al. (2019). A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry, 62(17), 7737-7746.
- Tedeschini, T., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates.
- Zhao, R. Y., et al. (2011). Synthesis and Evaluation of Hydrophilic Linkers for Antibody–Maytansinoid Conjugates. Journal of Medicinal Chemistry, 54(10), 3606-3623.
- Takaoka, Y., et al. (2013). A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. ACS Medicinal Chemistry Letters, 4(10), 940-945.
- Lebraud, H., et al. (2016). In-cell click-formed proteolysis-targeting chimeras (CLIPTACs) as a novel tool for targeted protein degradation. ACS Central Science, 2(11), 819-826.
- Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design.
- Han, X., et al. (2019). Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer. Journal of Medicinal Chemistry, 62(2), 941-964.
- Sun, Y., et al. (2018). PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies. Cell Research, 28(7), 779-781.
- Arthur, R., et al. (2020). Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors. Exploratory Targeted Anti-tumor Therapy, 1(3), 131-152.
- Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.
- Burslem, G. M., & Crews, C. M. (2017). Small-Molecule Modulation of Protein Homeostasis. Chemical Reviews, 117(17), 11269-11301.
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The Linker's Pivotal Role: A Comparative Guide to the Quantitative Analysis of PROTAC-Mediated Protein Degradation
Introduction: Beyond the Warhead and Anchor - The Linker as the Linchpin of PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's intrinsic ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][] These heterobifunctional molecules are comprised of a ligand that binds the protein of interest (POI), another that recruits an E3 ubiquitin ligase, and a chemical linker tethering the two.[1] While the choice of ligands dictates target specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's success.[3] Its length, chemical composition, and rigidity profoundly influence the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is the foundational step for subsequent ubiquitination and proteasomal degradation.[1][] An optimally designed linker can foster favorable protein-protein interactions, enhancing ternary complex stability (a phenomenon known as positive cooperativity), while a suboptimal one can lead to steric hindrance and diminished degradation efficiency.[1]
This guide provides a comprehensive framework for the quantitative analysis of protein degradation by PROTACs, with a specific focus on how the linker's characteristics impact each stage of the process. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer guidance on interpreting the resulting data to inform rational PROTAC design.
The PROTAC Mechanism of Action: A Linker-Centric View
The efficacy of a PROTAC is a multi-step process, with the linker playing a crucial role at each juncture. Understanding this pathway is essential for designing robust quantitative experiments.
Caption: The PROTAC catalytic cycle, highlighting the linker-dependent formation of the ternary complex.
Comparative Analysis of Linker Chemistries
The choice of linker chemistry significantly impacts a PROTAC's physicochemical properties and biological activity. The two most common linker types are polyethylene glycol (PEG) and alkyl chains, each with distinct advantages and disadvantages.
| Linker Type | Chemical Structure Example | Key Properties | Impact on PROTAC Performance |
| Polyethylene Glycol (PEG) | -(CH₂CH₂O)n- | Hydrophilic, flexible, increases solubility.[5][6] | Often improves aqueous solubility and cell permeability of the PROTAC. The flexibility can accommodate various protein-protein orientations in the ternary complex.[5] However, excessive flexibility can sometimes be detrimental to pre-organizing the complex. |
| Alkyl Chains | -(CH₂)n- | Hydrophobic, can be more rigid than PEG. | Can lead to hydrophobic collapse, potentially reducing the effective linker distance.[] The increased rigidity can pre-organize the PROTAC for optimal ternary complex formation, but may also introduce steric clashes if not perfectly matched to the target proteins.[1] |
| Rigid Linkers (e.g., Alkynes, Triazoles) | C≡C, Triazole ring | Conformationally restricted.[1] | Can improve selectivity by disfavoring off-target ternary complex formation and reduce the entropic penalty of binding.[1] However, they are often more synthetically challenging to prepare.[1] |
The optimal linker is target-dependent and must be empirically determined. For instance, a study on epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) degraders found that a PROTAC with a two-PEG-unit linker degraded both proteins, while extending the linker to three PEG units resulted in selective degradation of EGFR.[7]
A Multi-faceted Approach to Quantitative Analysis
A comprehensive evaluation of a PROTAC's efficacy, particularly in relation to its linker, requires a suite of quantitative assays that probe different stages of the degradation pathway.
Caption: A tiered experimental workflow for the quantitative analysis of PROTACs.
Cellular Permeability and Target Engagement
Before a PROTAC can act, it must cross the cell membrane and engage its target. The linker significantly influences a PROTAC's size and polarity, which are key determinants of its permeability.
-
Recommended Assay: NanoBRET™ Target Engagement Assay This live-cell assay quantitatively measures the binding of a PROTAC to its target protein in real-time.[8][9] It provides an intracellular IC50 value, which reflects both the PROTAC's permeability and its affinity for the target in a physiological context.
Experimental Protocol: NanoBRET™ Target Engagement
-
Cell Line Preparation: Transfect cells with a vector expressing the target protein fused to NanoLuc® luciferase.
-
Assay Setup: Seed the transfected cells in a 96-well plate.
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.
-
Tracer Addition: Add the NanoBRET™ tracer, a fluorescently labeled ligand that also binds to the target protein.
-
Signal Detection: Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals. The BRET ratio is calculated from these values.
-
Data Analysis: Plot the BRET ratio against the PROTAC concentration to determine the IC50 value.
-
Ternary Complex Formation
The formation of a stable and productive ternary complex is the cornerstone of PROTAC-mediated degradation.[1] The linker's length and flexibility directly dictate the relative orientation of the POI and E3 ligase within this complex.[]
-
Recommended Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) This proximity-based assay quantitatively measures the formation of the ternary complex in vitro or in cell lysates.[10]
Experimental Protocol: TR-FRET for Ternary Complex Formation
-
Reagent Preparation: Obtain purified POI and E3 ligase proteins. Label one with a donor fluorophore (e.g., terbium) and the other with an acceptor fluorophore (e.g., GFP).
-
Assay Setup: In a microplate, combine the labeled POI and E3 ligase with a serial dilution of the PROTAC.
-
Incubation: Allow the components to incubate and reach equilibrium.
-
Signal Detection: Excite the donor fluorophore and measure the emission from both the donor and acceptor.
-
Data Analysis: Calculate the TR-FRET ratio. An increase in the ratio indicates the formation of the ternary complex.
-
Target Ubiquitination
Successful ternary complex formation should lead to the polyubiquitination of the POI, marking it for proteasomal degradation.
-
Recommended Assay: Western Blot for Ubiquitination This assay provides a direct visualization of the increase in the molecular weight of the target protein due to the attachment of ubiquitin chains.
Experimental Protocol: Western Blot for Ubiquitination
-
Cell Treatment: Treat cells with the PROTAC for a defined period. It is often beneficial to co-treat with a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Cell Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
SDS-PAGE and Western Blotting: Separate the immunoprecipitated proteins by SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with an antibody against ubiquitin.
-
Signal Detection: Visualize the high-molecular-weight smear or ladder indicative of polyubiquitination.
-
Target Protein Degradation
The ultimate measure of a PROTAC's efficacy is the extent to which it reduces the levels of the target protein.
-
Recommended Assays: Western Blot and Mass Spectrometry-based Proteomics Western blotting is a standard, semi-quantitative method for assessing protein levels.[11] Mass spectrometry provides a more global and unbiased quantification of changes in the proteome following PROTAC treatment.[12]
Experimental Protocol: Western Blot for Protein Degradation
-
Cell Treatment: Treat cells with a dose-response of the PROTAC for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of total protein by SDS-PAGE and transfer to a membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Signal Detection and Densitometry: Detect the signals and perform densitometry analysis to quantify the band intensities.
-
Data Analysis: Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to a vehicle-treated control. From this data, determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation).[11]
-
Data Presentation and Interpretation
For clear comparison, quantitative data should be summarized in tables.
Table 1: Comparative Performance of PROTACs with Different Linkers
| PROTAC ID | Linker Type & Length | Cellular Engagement (IC₅₀, nM) | Ternary Complex Formation (TR-FRET EC₅₀, nM) | Degradation (DC₅₀, nM) | Max Degradation (Dₘₐₓ, %) |
| PROTAC-A | PEG, 4 units | 50 | 25 | 10 | 95 |
| PROTAC-B | Alkyl, 8 carbons | 75 | 100 | 50 | 80 |
| PROTAC-C | PEG, 8 units | 120 | 200 | >1000 | <10 |
Interpretation: In this hypothetical example, PROTAC-A with a 4-unit PEG linker shows the best overall performance, with potent cellular engagement, efficient ternary complex formation, and robust degradation. PROTAC-B is less effective, potentially due to suboptimal geometry in the ternary complex. PROTAC-C, with a longer PEG linker, is largely inactive, illustrating the "hook effect" where an excessively long or flexible linker can destabilize the ternary complex.[][12]
Conclusion: Rational Design Through Quantitative Insight
The linker is a critical and highly tunable component in the design of effective PROTACs. A systematic and quantitative approach to evaluating PROTACs with different linkers is essential for understanding structure-activity relationships and for the rational design of next-generation protein degraders. By employing a suite of assays that interrogate each step of the PROTAC mechanism of action, from cellular entry to final protein degradation, researchers can gain the necessary insights to optimize linker chemistry and unlock the full therapeutic potential of this exciting modality.
References
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Introduction: The Critical Role of Linkers in PROTAC Technology - Benchchem. BenchChem.
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Application Notes and Protocols for Measuring PROTAC-Induced Degradation via Western Blot - Benchchem. BenchChem.
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Overview of PROTAC Linkers | ChemPep. ChemPep Inc.
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Overview of PROTAC Linkers: Types and Design - BOC Sciences. BOC Sciences.
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What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem. AiFChem.
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What are PROTAC Linkers? - BroadPharm. BroadPharm.
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Key Considerations in Targeted Protein Degradation Drug Discovery and Development - Frontiers. Frontiers Media S.A.
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Advancing Quantitative Analysis of Targeted Protein Degrader Compounds - Promega. Promega Corporation.
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Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC - NIH. National Center for Biotechnology Information.
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Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. | Semantic Scholar. Semantic Scholar.
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PROTAC Molecules Activity and Efficacy Evaluate Service - Mtoz Biolabs. Mtoz Biolabs.
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Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. National Center for Biotechnology Information.
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Quantitative measurement of PROTAC intracellular accumulation - ResearchGate. ResearchGate.
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Quantitative Measurement of PROTAC Intracellular Accumulation - PMC - NIH. National Center for Biotechnology Information.
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Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action | ACS Chemical Biology - ACS Publications. American Chemical Society.
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Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online.
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Methods to accelerate PROTAC drug discovery - PMC - NIH. National Center for Biotechnology Information.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl Ester
Hazard Identification and Risk Assessment
A thorough understanding of a chemical's structure is paramount to predicting its potential hazards and ensuring its safe disposal. N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester (CAS: 2093152-78-2) is a complex, non-commercial research chemical.[1][2][3] Its potential hazards are best understood by analyzing its key functional groups.
| Functional Group | Chemical Structure | Potential Hazards & Disposal Considerations |
| Propargyl Group | -CH₂-C≡CH | The terminal alkyne is a high-energy functional group. Related compounds like propargyl alcohol are flammable and reactive. While the PEG chain mitigates some volatility, the propargyl group's reactivity necessitates handling it as potentially hazardous waste.[4][5] |
| Polyethylene Glycol (PEG) | -(CH₂CH₂O)n- | Generally considered low-toxicity and biodegradable.[6] However, its disposal in sanitary sewer systems is discouraged as it can impact the chemical oxygen demand of wastewater.[7] |
| Boc-Protected Amine | -N-Boc | The tert-Butoxycarbonyl (Boc) group is a common protecting group stable under many conditions but is labile to strong acids.[8][9] Deprotection generates isobutylene and carbon dioxide, which can cause pressure buildup in a sealed container if acidic conditions are inadvertently created.[10] |
| t-butyl Ester | -COO-C(CH₃)₃ | Similar to the Boc group, the t-butyl ester is susceptible to cleavage under acidic conditions. Related compounds like tert-butyl acetate are flammable.[11] The waste should not be mixed with acids. |
Inferred Hazard Profile: Lacking specific toxicological data, a conservative approach is required. The compound should be treated as a potentially hazardous chemical. All waste, including the pure compound, solutions, and contaminated materials, must be disposed of as regulated chemical waste.[7]
Recommended Personal Protective Equipment (PPE): Before handling the compound or its waste, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles with side-shields.[12][13]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[12][13]
-
Work Area: All handling of the solid compound and preparation of waste should be conducted in a certified chemical fume hood to minimize inhalation risk.[14][15]
Waste Classification and Segregation
Proper classification is the foundational step for compliant disposal.
Waste Classification: Under the Resource Conservation and Recovery Act (RCRA), chemical waste is regulated by the EPA.[16] Since this compound is not explicitly listed on the F, K, P, or U lists, it must be classified based on its characteristics.[16][17][18] Given the lack of data, it must be managed as hazardous chemical waste .
Waste Segregation: To prevent dangerous reactions, waste segregation is critical.
-
Primary Waste Stream: Designate a specific waste container for this compound and materials directly contaminated with it.[6]
-
Avoid Mixing: Do not mix this waste stream with other chemical wastes.[19]
-
Incompatibilities: Keep this waste segregated from:
-
Strong Acids: Can cause cleavage of the Boc and t-butyl ester groups, potentially leading to gas evolution (CO₂) and pressure buildup.[9][20][21]
-
Strong Oxidizers: The propargyl and PEG components can react exothermically with strong oxidizing agents.[22]
-
Heavy Metals: The terminal alkyne could potentially form unstable metal acetylides.[23]
-
Step-by-Step Disposal Protocol
This protocol outlines the procedure for collecting and managing waste containing this compound.
Waste Collection and Containerization
-
Select an Appropriate Container:
-
Use a sturdy, leak-proof container with a screw-top cap.[24] The original product container is an excellent choice.[25]
-
Ensure the container material is chemically compatible. Borosilicate glass or high-density polyethylene (HDPE) are suitable. Do not use metal containers for corrosive waste.[25]
-
The container must be clean and dry before the first addition of waste.
-
-
Collect Waste:
-
Solid Waste: Transfer any unused or expired solid this compound directly into the designated waste container.
-
Liquid Waste: Solutions (e.g., in DMSO, DMF, DCM) should be collected in a designated liquid waste container.[1] Do not overfill; leave at least 10% of the volume as headspace to accommodate expansion.[26]
-
Contaminated Lab Debris: Items such as gloves, pipette tips, and weigh boats with trace chemical residue must be collected as solid hazardous waste.[22] Place these items in a sealed bag or a dedicated solid waste drum.[13]
-
Labeling
Proper labeling is a strict regulatory requirement and is essential for safety.
-
Affix a Hazardous Waste Label: As soon as the first drop of waste is added, attach a completed Hazardous Waste Label provided by your institution's EHS department.[25]
-
Complete the Label: Use a pen or permanent marker. The label must include:
Storage and Final Disposal
-
Store Container Properly:
-
Arrange for Disposal:
-
Once the container is full (no more than 90% capacity) or reaches your institution's time limit for accumulation (e.g., 6 months), schedule a pickup.[26][27]
-
Contact your EHS department or use your institution's designated online system to request a waste pickup.[24] The final disposal will be carried out by a licensed hazardous waste contractor.[19][28]
-
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to ensure safety.
-
Ensure Safety:
-
Alert personnel in the immediate area and evacuate if necessary.
-
Ensure the area is well-ventilated. If the spill is large, close the fume hood sash and leave the lab.
-
-
Don Appropriate PPE: Before cleanup, put on the required PPE (safety goggles, lab coat, nitrile gloves).
-
Contain the Spill:
-
For liquid spills, cover and absorb the material with an inert, non-combustible absorbent like vermiculite, sand, or a universal absorbent pad.[7]
-
For solid spills, carefully sweep the material to avoid generating dust.
-
-
Collect Waste:
-
Carefully scoop the absorbed material and spilled solid into your designated hazardous waste container.[12]
-
-
Decontaminate the Area:
Visualization: Disposal Workflow
The following diagram outlines the logical workflow for the proper handling and disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- Vertex AI Search. (n.d.). Classifying Hazardous Waste Disposal.
- Goodway Technologies. (2022, April 15). The Complete Beginners Guide to Chemical Disposal.
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- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
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- Environmental Health and Safety. (n.d.). Chemical Hazardous Waste Spotlight.
- BenchChem. (n.d.). Navigating the Safe Disposal of PEG-25 PABA: A Comprehensive Guide for Laboratory Professionals.
- BenchChem. (n.d.). Proper Disposal of Propargyl-PEG4-thiol: A Guide for Laboratory Professionals.
- BenchChem. (n.d.). Navigating the Disposal of NH2-PEG-FA: A Guide for Laboratory Professionals.
- BenchChem. (n.d.). Proper Disposal of Propargyl-PEG4-hydrazide: A Guide for Laboratory Professionals.
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- BroadPharm. (n.d.). This compound.
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- (n.d.). Procedures for Disposal of Hazardous Waste.
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Personal protective equipment for handling N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester
Essential Safety and Handling Guide for N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester
Introduction: A Proactive Approach to Safety
This compound is a branched, PEG-based linker molecule designed for applications in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Its utility stems from its distinct functional ends: a propargyl group for click chemistry reactions and a t-butyl ester that can be deprotected to reveal a carboxylic acid.[2] While the polyethylene glycol (PEG) backbone generally imparts low toxicity, the reactivity of the terminal groups necessitates a robust safety protocol.[3]
This guide adopts the RAMP framework—R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies—to provide a comprehensive safety and handling plan for laboratory professionals.[4][5]
Hazard Recognition and Risk Assessment
The potential hazards of this compound are best understood by examining its key functional components. A prudent approach is to treat the compound with the caution required for its most reactive or potentially hazardous moiety until specific toxicological data becomes available.[6]
| Functional Group | Potential Hazards | Rationale & Associated Risks |
| Propargyl Group | Reactivity, Potential Toxicity, Flammability | Propargyl-containing compounds can be reactive and may pose toxicological risks.[7] The terminal alkyne is designed for reactivity (e.g., Click Chemistry), which implies inherent chemical energy. |
| Boc Protecting Group | Acid-Labile; Hazardous Deprotection Byproducts | The tert-butyloxycarbonyl (Boc) group is removed under acidic conditions (e.g., trifluoroacetic acid), which are corrosive and hazardous.[8] The deprotection process generates a t-butyl cation, which can lead to unintended side reactions.[9][10] |
| t-Butyl Ester | Acid-Labile; Irritation | Similar to the Boc group, the ester is cleaved with acid. While t-butyl acetate is primarily a flammability hazard, related esters can cause skin and eye irritation.[11][12] |
| PEG Backbone | Low Toxicity; Potential Carrier Effects | PEGylated compounds are generally considered to have low toxicity and are used to improve the pharmacokinetic properties of drugs.[13] However, they can influence the properties of the overall molecule. |
Minimizing Risk: Engineering Controls and Personal Protective Equipment (PPE)
To ensure personnel safety, a multi-layered approach combining engineering controls and appropriate PPE is mandatory. Engineering controls, such as fume hoods, are the primary defense against airborne hazards.[14][15]
Engineering Controls
-
Chemical Fume Hood: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood.[16] This minimizes the risk of inhaling aerosols or dust particles.[3]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[15]
-
Safety Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[3]
Recommended Personal Protective Equipment (PPE)
The following PPE is the minimum requirement for handling this compound. Selections must comply with institutional and national standards, such as those set by OSHA.[17]
| Protection Type | Specification | Rationale |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards or European Standard EN166.[12] | Protects eyes from splashes of the chemical or solvents, which could cause serious damage.[3] A face shield should be worn over goggles during procedures with a high risk of splashing. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[3][7] | Prevents skin contact. Gloves must be inspected for tears or holes before each use and changed immediately if contamination occurs. |
| Body Protection | A flame-resistant lab coat worn over long pants and closed-toe shoes.[7] | Protects skin from accidental splashes and provides a removable barrier in case of a larger spill. |
| Respiratory Protection | Not typically required if all handling is performed within a certified chemical fume hood. | If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used based on a formal risk assessment.[18] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for safe handling.
Step 1: Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify: Confirm the product name and specifications on the label match the order details.[18]
-
Store: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area at the recommended temperature of -20°C.[2][16] Keep away from strong oxidizing agents and acids.[12]
Step 2: Preparation and Use
-
Equilibrate: Before opening, allow the container to warm to room temperature to prevent moisture condensation.
-
Work Area: Prepare the workspace within the chemical fume hood by lining it with absorbent bench paper.
-
Aliquot: Weigh the required amount of the compound within the fume hood. Use the smallest quantity necessary for the experiment to minimize waste.[3]
-
Dissolution: If preparing a solution, add solvent slowly to the solid. The compound is soluble in DMSO, DMF, and DCM.[2]
Step 3: Experimental Workflow and Safety Diagram
The following diagram outlines the critical steps for safely managing the compound throughout its lifecycle in the lab.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
